molecular formula C13H15ClN2O B3323856 3-(4-chlorobutyl)-1H-indole-5-carboxamide CAS No. 173150-58-8

3-(4-chlorobutyl)-1H-indole-5-carboxamide

Cat. No.: B3323856
CAS No.: 173150-58-8
M. Wt: 250.72 g/mol
InChI Key: ASBRIGHEPFSYRU-UHFFFAOYSA-N
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Description

3-(4-chlorobutyl)-1H-indole-5-carboxamide is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobutyl)-1H-indole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobutyl)-1H-indole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorobutyl)-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-6-2-1-3-10-8-16-12-5-4-9(13(15)17)7-11(10)12/h4-5,7-8,16H,1-3,6H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBRIGHEPFSYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3-(4-chlorobutyl)-1H-indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the critical role of 3-(4-chlorobutyl)-1H-indole-5-carboxamide (CAS 173150-58-8) within the pharmaceutical development landscape, specifically as a Critical Process Impurity and Reference Standard in the synthesis of serotonergic modulators like Vilazodone .

Critical Impurity Profiling & Synthetic Pathways in Vilazodone Development

Executive Summary

3-(4-chlorobutyl)-1H-indole-5-carboxamide (CAS 173150-58-8) is a specialized indole derivative primarily encountered in the CMC (Chemistry, Manufacturing, and Controls) of Vilazodone (Viibryd) . While the primary intermediate for Vilazodone is the corresponding nitrile (3-(4-chlorobutyl)-1H-indole-5-carbonitrile, CAS 143612-79-7), the carboxamide analogue discussed here represents a significant hydrolysis impurity .

Control of this compound is mandatory for regulatory compliance (ICH Q3A/Q3B), as the amide functionality alters the solubility and reactivity profile of the final API. This guide outlines the chemical profile, synthesis of reference standards, and analytical strategies for detecting this impurity during drug development.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
PropertySpecification
Chemical Name 3-(4-chlorobutyl)-1H-indole-5-carboxamide
CAS Number 173150-58-8
Molecular Formula C₁₃H₁₅ClN₂O
Molecular Weight 250.72 g/mol
Structural Role Hydrolysis Impurity / Reference Standard
Key Moiety Indole-5-carboxamide (Hydrophilic head), Chlorobutyl linker (Electrophilic tail)
Solubility Soluble in DMSO, DMF; Moderate in MeOH; Low in Water
pKa (Predicted) ~15.5 (Indole NH), ~-0.5 (Amide O protonation)
Mechanistic Origin: The Hydrolysis Pathway

In the industrial synthesis of Vilazodone, the key coupling partner is 3-(4-chlorobutyl)-1H-indole-5-carbonitrile . During the workup or storage of this nitrile intermediate, exposure to acidic or basic aqueous conditions catalyzes the hydration of the nitrile group to the primary amide.

Mechanism:

  • Nucleophilic Attack: Hydroxide (or water activated by acid) attacks the electrophilic carbon of the nitrile (-C≡N).

  • Imidate Formation: An unstable imidate intermediate forms.

  • Tautomerization: Rapid tautomerization yields the thermodynamic product: the primary amide (CAS 173150-58-8).

Visualization: Impurity Formation Pathway

HydrolysisPathway Nitrile Nitrile Intermediate (CAS 143612-79-7) -C≡N Imidate Imidate Intermediate [Unstable] Nitrile->Imidate + H2O Conditions Hydrolysis Trigger (pH < 3 or pH > 10, H2O) Conditions->Imidate Amide Target Impurity (CAS 173150-58-8) -CONH2 Imidate->Amide Tautomerization

Caption: Pathological hydrolysis of the nitrile precursor yielding the amide impurity (CAS 173150-58-8).

Synthesis of Reference Standard

To quantify this impurity in a GMP environment, a high-purity reference standard must be synthesized. Relying on "accidental" hydrolysis is insufficient. The following protocol ensures >98% purity.

Protocol: Controlled Radziszewski Hydration

This method selectively converts the nitrile to the amide without hydrolyzing to the carboxylic acid.

Reagents:

  • Precursor: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq)

  • Reagent: 30% Hydrogen Peroxide (H₂O₂) (5.0 eq)

  • Base: 6N Sodium Hydroxide (NaOH) (0.2 eq)

  • Solvent: DMSO/Ethanol (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10g of the nitrile precursor in 50 mL DMSO and 50 mL Ethanol. Maintain temperature at 20°C.

  • Activation: Add 6N NaOH dropwise. The solution may darken slightly due to indole deprotonation.

  • Oxidative Hydrolysis: Add H₂O₂ slowly over 30 minutes, maintaining internal temperature < 35°C (Exothermic reaction).

    • Note: The peroxide acts as a nucleophile (HOO⁻), attacking the nitrile to form a peroxyimidic acid, which collapses to the amide and oxygen.

  • Monitoring: Monitor via HPLC until Nitrile < 0.5%.

  • Quench: Pour reaction mixture into 500 mL ice-cold water containing sodium sulfite (to quench excess peroxide).

  • Isolation: The amide product will precipitate as an off-white solid. Filter and wash with water.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes to remove trace carboxylic acid byproducts.

Analytical Strategy: HPLC Separation

Distinguishing the amide (CAS 173150-58-8) from the nitrile (CAS 143612-79-7) requires a gradient method due to their structural similarity. The amide is significantly more polar.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 245 nm (Indole absorption max)
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10% → 60% B15-20 min: 60% → 90% B
Retention Order 1.[1] Amide (Impurity) (~8.5 min) 2. Nitrile (Main Peak) (~12.2 min)
Application in Drug Development (Vilazodone)

The presence of CAS 173150-58-8 in the API synthesis stream can lead to "Amide-Vilazodone" analogues if not removed.

Impact on Final API: If the chlorobutyl-amide reacts with the piperazine fragment (1-[5-(1-piperazinyl)-2-benzofuranyl]...), it forms a Des-cyano-Amido Vilazodone impurity.

  • Toxicity: Unknown, requiring expensive qualification studies.

  • Potency: Likely reduced affinity for 5-HT1A receptors compared to the nitrile.

Workflow: Impurity Control Strategy

ControlStrategy RawMat Starting Material (Nitrile Precursor) IPC In-Process Control (IPC) Check for Amide (CAS 173150-58-8) RawMat->IPC Reaction Coupling Reaction (with Piperazine) FinalAPI Vilazodone API (High Purity) Reaction->FinalAPI Fail > 0.15% Amide REJECT / REWORK IPC->Fail Fail Pass < 0.15% Amide PROCEED IPC->Pass Pass Pass->Reaction

Caption: Critical Control Point (CCP) logic for managing CAS 173150-58-8 in API manufacturing.

References
  • Sorbera, L. A., et al. (2001). "Vilazodone: Serotonin Transporter Inhibitor/5-HT1A Receptor Partial Agonist." Drugs of the Future, 26(3), 247.

  • Heinrich, T., et al. (2004). "Synthesis and Structure-Activity Relationships of Vilazodone Derivatives." Journal of Medicinal Chemistry, 47(19), 4684–4692.

  • Liu, Z., et al. (2015). "Process for the Preparation of Vilazodone and Intermediates." U.S. Patent 9,062,030.

  • ICH Expert Working Group. (2006). "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation.

Sources

Introduction: The Critical Role of Impurity Profiling in Vilazodone Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Vilazodone Carboxamide Impurity

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, prescribed for the treatment of major depressive disorder.[1][2] The chemical name for Vilazodone is 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofurancarboxamide, with a molecular formula of C26H27N5O2.[2] As with any active pharmaceutical ingredient (API), ensuring the purity of Vilazodone is paramount to its safety and efficacy.[1] Impurities that can arise during synthesis or degradation must be identified, quantified, and controlled.[2]

This technical guide provides a comprehensive overview of a key impurity, the Vilazodone carboxamide impurity, often referred to as Vilazodone Diamide Impurity.[3] This impurity is of particular interest as its formation involves the transformation of a functional group on the core Vilazodone molecule. Understanding its structure, formation, and characterization is essential for researchers, scientists, and drug development professionals working with Vilazodone.

Chemical Structure Elucidation of Vilazodone Carboxamide Impurity

The Vilazodone carboxamide impurity is characterized by the hydrolysis of the cyano group (-C≡N) on the indole ring of the Vilazodone molecule to a carboxamide group (-CONH2). This results in a molecule with two carboxamide functionalities, hence the common name "Vilazodone Diamide Impurity".

  • IUPAC Name: 3-(4-(4-(2-Carbamoylbenzofuran-5-yl)piperazin-1-yl)butyl)-1H-indole-5-carboxamide

  • CAS Number: 1588795-58-7[3]

  • Molecular Formula: C26H29N5O3[3]

  • Molecular Weight: 459.54 g/mol [3]

cluster_vilazodone Vilazodone cluster_impurity Vilazodone Carboxamide Impurity vilazodone impurity vilazodone->impurity Hydrolysis of cyano group

Caption: Chemical structures of Vilazodone and its carboxamide impurity.

Potential Formation Pathways

The formation of the Vilazodone carboxamide impurity is most likely to occur under conditions that promote the hydrolysis of the nitrile group. This can happen during the synthesis of Vilazodone or as a degradation product.[2]

Formation During Synthesis

The synthesis of Vilazodone involves multiple steps, and some of these may be conducted under acidic or basic conditions.[4][5] If the final steps of the synthesis or the work-up procedures involve strong acids or bases, the cyano group on the indole ring can be partially or fully hydrolyzed to the corresponding carboxamide.

Degradation Pathway

Forced degradation studies of Vilazodone have shown that it is susceptible to degradation under hydrolytic conditions, particularly in acidic and basic media.[6][7] The primary amide of the benzofuran-2-carboxamide can be hydrolyzed to a carboxylic acid under strong alkaline conditions.[8] Similarly, the cyano group can also undergo hydrolysis, leading to the formation of the carboxamide impurity.

G start Vilazodone with Cyano Group step1 Exposure to Acidic or Basic Conditions (e.g., during synthesis work-up or as a degradation stressor) start->step1 intermediate Formation of a Nitrilium Ion Intermediate (Acid-catalyzed) or Nucleophilic Attack by Hydroxide (Base-catalyzed) step1->intermediate end Vilazodone Carboxamide Impurity intermediate->end

Caption: Proposed formation pathway of Vilazodone carboxamide impurity.

Synthesis and Isolation Protocol for a Reference Standard

To accurately quantify the Vilazodone carboxamide impurity in samples of Vilazodone, a pure reference standard of the impurity is required. The following is a proposed laboratory-scale protocol for the synthesis and isolation of this impurity.

Synthesis Protocol
  • Dissolution: Dissolve a known quantity of Vilazodone in a suitable organic solvent (e.g., a mixture of ethanol and water).

  • Acid-catalyzed Hydrolysis: Add a controlled amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.

  • Heating: Gently heat the reaction mixture under reflux for a specific period, monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Neutralization: After the desired conversion is achieved, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Isolation and Purification

The crude product, containing a mixture of unreacted Vilazodone and the carboxamide impurity, can be purified using preparative HPLC.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used.[6]

  • Detection: UV detection at a suitable wavelength (e.g., 241 nm) is employed to monitor the elution of the compounds.[8]

  • Fraction Collection: Collect the fractions corresponding to the Vilazodone carboxamide impurity.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the isolated impurity as a solid.

G start Start: Vilazodone dissolution Dissolution in Solvent start->dissolution hydrolysis Acid-catalyzed Hydrolysis dissolution->hydrolysis neutralization Neutralization hydrolysis->neutralization extraction Extraction neutralization->extraction concentration Drying and Concentration (Crude Product) extraction->concentration prep_hplc Preparative HPLC Purification concentration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection lyophilization Lyophilization fraction_collection->lyophilization end End: Pure Vilazodone Carboxamide Impurity lyophilization->end

Caption: Workflow for the synthesis and isolation of the reference standard.

Analytical Characterization

A combination of analytical techniques is essential for the unambiguous structural confirmation of the Vilazodone carboxamide impurity.

Analytical Technique Expected Observations
High-Performance Liquid Chromatography (HPLC) A distinct peak with a different retention time compared to Vilazodone.
Liquid Chromatography-Mass Spectrometry (LC-MS) A molecular ion peak corresponding to the molecular weight of the impurity (m/z of 460.2 for [M+H]+).
Proton NMR (1H NMR) The appearance of new signals in the aromatic region corresponding to the -NH2 protons of the newly formed carboxamide group.
Carbon NMR (13C NMR) The disappearance of the signal for the cyano carbon and the appearance of a new signal for the carbonyl carbon of the carboxamide group.
Infrared (IR) Spectroscopy The disappearance of the characteristic nitrile stretch (around 2220-2260 cm-1) and the appearance of characteristic amide bands (N-H stretch around 3100-3500 cm-1 and C=O stretch around 1630-1690 cm-1).

Conclusion

The Vilazodone carboxamide impurity is a significant process-related and degradation impurity of Vilazodone. Its formation through the hydrolysis of the indole cyano group highlights the importance of carefully controlling reaction and storage conditions. This guide provides a detailed overview of its chemical structure, potential formation pathways, and methods for its synthesis and characterization. A thorough understanding of this impurity is crucial for ensuring the quality, safety, and regulatory compliance of Vilazodone drug products.

References

  • Veeprho. Vilazodone Impurities and Related Compound. Available from: [Link]

  • Daicel Pharma Standards. Vilazodone Impurities and Synthesis. Available from: [Link]

  • Pharmaffiliates. Vilazodone-impurities. Available from: [Link]

  • ACS.org. Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone. (2022). Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Isolation and Structure Elucidation of Major Alkaline Degradation Product of Vilazodone. (2014). Available from: [Link]

  • PubMed. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS. (2015). Available from: [Link]

  • Pharmaffiliates. Vilazodone-impurities. Available from: [Link]

  • Academia.edu. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API. Available from: [Link]

  • ResearchGate. Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2025). Available from: [Link]

  • SciSpace. (PDF) Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API. (2021). Available from: [Link]

  • Veeprho. Vilazodone Impurity VIII | CAS 2514696-28-5. Available from: [Link]

  • Google Patents. WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards.
  • accessdata.fda.gov. 022567Orig1s000. (2011). Available from: [Link]

  • PubMed. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry. (2017). Available from: [Link]

Sources

Comprehensive Technical Guide on 3-(4-chlorobutyl)-1H-indole-5-carboxamide: Molecular Profiling, Synthetic Context, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, the rigorous control of advanced intermediates and their degradation products is paramount. 3-(4-chlorobutyl)-1H-indole-5-carboxamide is a highly specific, functionally dense molecule primarily encountered during the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist [].

Operating as both a potential synthetic intermediate and a process-related impurity, this compound requires stringent analytical oversight. This whitepaper provides a deep-dive technical evaluation of 3-(4-chlorobutyl)-1H-indole-5-carboxamide, detailing its physicochemical properties, the mechanistic causality behind its formation, and self-validating analytical protocols for its quantification and control.

Physicochemical Profiling & Structural Data

Understanding the structural parameters of 3-(4-chlorobutyl)-1H-indole-5-carboxamide is the first step in predicting its chemical behavior and chromatographic profile. The molecule features a lipophilic indole core, a reactive primary alkyl chloride at the C3 position, and a polar, hydrogen-bonding carboxamide group at the C5 position.

Table 1: Quantitative Structural and Physicochemical Data

PropertyValue / Description
Chemical Name 3-(4-chlorobutyl)-1H-indole-5-carboxamide
CAS Registry Number 173150-58-8 [2]
Molecular Formula C13H15ClN2O [3]
Molecular Weight 250.72 g/mol [4]
Exact Mass 250.087 Da
Structural Features Indole backbone, C3 4-chlorobutyl chain, C5 primary amide
Role in Synthesis Advanced intermediate / Hydrolytic degradation impurity

Synthetic Context & Mechanistic Causality

In the industrial synthesis of Vilazodone, the key starting material is typically 3-(4-chlorobutyl)-1H-indole-5-carbonitrile [5]. During downstream processing—specifically the alkylation of piperazine derivatives—the reaction conditions often necessitate the use of basic catalysts (e.g.,


, 

) at elevated temperatures.

Under these conditions, the C5-carbonitrile group is highly susceptible to nucleophilic attack by hydroxide ions or residual moisture. This leads to the formation of an imidate intermediate that rapidly tautomerizes into a primary amide, yielding 3-(4-chlorobutyl)-1H-indole-5-carboxamide. From an E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) perspective, recognizing this hydrolytic vulnerability is critical. If this amide impurity is not controlled, it can propagate through subsequent synthetic steps, ultimately forming a des-cyano, amide-substituted Vilazodone derivative that will cause batch failure.

Mechanistic_Pathway Nitrile 3-(4-chlorobutyl)-1H-indole- 5-carbonitrile (Precursor) Hydration Base-Catalyzed Hydration (H2O / OH-) Nitrile->Hydration Nucleophilic Attack Amide 3-(4-chlorobutyl)-1H-indole- 5-carboxamide (Product / Impurity) Hydration->Amide Tautomerization

Pathway showing the base-catalyzed hydration of the nitrile precursor to the carboxamide.

Targeted Synthesis of the Reference Standard

To accurately quantify this impurity during Quality Control (QC), a highly pure reference standard of 3-(4-chlorobutyl)-1H-indole-5-carboxamide must be synthesized. Traditional strong acid/base hydrolysis is contraindicated here, as it risks substituting or eliminating the sensitive primary alkyl chloride on the butyl chain.

Self-Validating Protocol: Radziszewski Hydration We employ a mild, peroxide-mediated hydration (Radziszewski reaction) to selectively convert the nitrile to the amide while preserving the aliphatic chloride.

  • Reagent Preparation : Dissolve 10.0 g of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in 100 mL of Dimethyl Sulfoxide (DMSO).

  • Catalyst Addition : Cool the solution to 10°C. Slowly add 5.0 g of anhydrous Potassium Carbonate (

    
    ), followed by the dropwise addition of 15 mL of 30% aqueous Hydrogen Peroxide (
    
    
    
    ).
  • Reaction Execution : Stir the mixture at room temperature (20-25°C) for 4 hours. Causality Note: The mild temperature prevents the

    
     displacement of the chloride by hydroxide ions.
    
  • In-Process Control (IPC) : Monitor via TLC (Hexane:Ethyl Acetate 1:1). The reaction is complete when the less polar nitrile spot disappears.

  • Workup & Isolation : Quench the reaction by pouring it into 500 mL of ice-cold water. The product will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under vacuum at 40°C.

  • Validation : Confirm structural integrity using

    
    -NMR (look for the appearance of two broad singlet amide protons around 
    
    
    
    7.0-8.0 ppm) and LC-MS (m/z[M+H]+ = 251.1).

Analytical Characterization & Quality Control (QC)

To monitor the formation of 3-(4-chlorobutyl)-1H-indole-5-carboxamide in the bulk API intermediate, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

Chromatographic Causality: The carboxamide group (-


) acts as a strong hydrogen bond donor and acceptor, making the molecule significantly more polar than the parent carbonitrile (-

). Consequently, in a reverse-phase system, the amide impurity has a lower affinity for the hydrophobic stationary phase and will elute before the carbonitrile peak.

Step-by-Step RP-HPLC Methodology:

  • System Setup : Equip the HPLC with a C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. (Causality: TFA acts as an ion-pairing agent, suppressing residual silanol ionization on the column to prevent peak tailing of the indole amine).

    • Mobile Phase B: 100% Acetonitrile (MeCN).

  • Gradient Elution : Run a linear gradient from 30% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection : Set the UV detector to 254 nm to optimally capture the

    
     transitions of the indole chromophore.
    
  • System Suitability Testing (SST) : Inject a resolution mixture containing both the nitrile and the amide. The method is validated only if the chromatographic resolution (

    
    ) between the two peaks is 
    
    
    
    .

QC_Workflow Step1 1. Sample Preparation Dissolve in MeCN:H2O (50:50) Step2 2. RP-HPLC Injection C18 Column (250 x 4.6 mm, 5 µm) Step1->Step2 Step3 3. Gradient Elution 0.1% TFA in H2O / MeCN Step2->Step3 Step4 4. UV Detection Monitor at 254 nm Step3->Step4 Step5 5. Data Analysis Integrate Impurity Peak (<0.15% Limit) Step4->Step5

Step-by-step RP-HPLC analytical workflow for quantifying the carboxamide impurity.

Conclusion

3-(4-chlorobutyl)-1H-indole-5-carboxamide is a critical molecular entity in the synthesis of indole-based therapeutics like Vilazodone. By understanding the hydrolytic pathways that lead to its formation, chemists can optimize reaction conditions to suppress its generation. Furthermore, the deployment of targeted, self-validating analytical protocols ensures that this impurity remains well below the ICH regulatory thresholds (typically <0.15%), safeguarding the efficacy and safety of the final pharmaceutical product.

References

  • AA Blocks. (n.d.). Product Index - 173150-58-8. Retrieved from[Link]

  • ChemSrc. (2025). 173150-58-8 | 3-(4-chlorobutyl)-1H-indole-5-carboxamide. Retrieved from [Link]

  • Hu, F., & Su, W. (2022). Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3). ResearchGate. Retrieved from [Link]

Sources

Technical Whitepaper: Physiochemical Profiling and Synthetic Workflows of 3-(4-chlorobutyl)-1H-indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug development, the precision of active pharmaceutical ingredient (API) synthesis relies heavily on the quality and reactivity of advanced intermediates. 3-(4-chlorobutyl)-1H-indole-5-carboxamide (CAS: 173150-58-8) is a highly specialized, critical building block utilized primarily in the convergent synthesis of Vilazodone, a dual-acting serotonin partial agonist and reuptake inhibitor (SPARI) [1].

Unlike its cyano-analog (3-(4-chlorobutyl)-5-cyanoindole), which requires downstream hydration of the nitrile group to an amide, utilizing the pre-formed 5-carboxamide intermediate streamlines late-stage API coupling. This whitepaper provides an in-depth analysis of its physiochemical properties, structural causality, and self-validating synthetic protocols designed for scale-up and high-yield recovery.

Physiochemical Properties & Molecular Descriptors

Understanding the quantitative molecular descriptors of 3-(4-chlorobutyl)-1H-indole-5-carboxamide is essential for predicting its solubility, reactivity, and behavior during chromatographic purification. The terminal chlorine atom imparts a highly electrophilic center, while the indole and carboxamide moieties provide distinct hydrogen-bonding networks [2].

PropertyValue / Descriptor
IUPAC Name 3-(4-chlorobutyl)-1H-indole-5-carboxamide
CAS Registry Number 173150-58-8
Molecular Formula C₁₃H₁₅ClN₂O
Molecular Weight 250.72 g/mol
Exact Mass 250.0873 Da
Hydrogen Bond Donors 2 (Indole N-H, Amide N-H₂)
Hydrogen Bond Acceptors 1 (Amide C=O)
Rotatable Bonds 5 (Butyl linker flexibility)
Topological Polar Surface Area ~58.9 Ų
Appearance Off-white to pale yellow crystalline solid

Structural Causality & Pharmacological Relevance

In drug design, every functional group must serve a distinct mechanistic or pharmacological purpose. The architecture of 3-(4-chlorobutyl)-1H-indole-5-carboxamide is engineered specifically to satisfy the Structure-Activity Relationship (SAR) requirements of the 5-HT₁A receptor and the serotonin transporter (SERT) [3].

  • The Indole Core: Mimics the endogenous neurotransmitter serotonin (5-hydroxytryptamine), anchoring the molecule within the receptor's binding pocket via

    
     stacking interactions.
    
  • The 5-Carboxamide Group: Replaces the 5-hydroxyl group of serotonin. It acts as a robust hydrogen-bond donor/acceptor, preventing rapid Phase I metabolic degradation (glucuronidation) while maintaining high target affinity.

  • The 4-Chlorobutyl Chain: The 4-carbon length is mathematically optimal for bridging the primary binding site and the allosteric site of the target receptors. The terminal chlorine is a highly efficient leaving group, exclusively designed to facilitate an

    
     bimolecular nucleophilic substitution with piperazine derivatives in the final API synthesis.
    

SAR_Logic Indole Indole Core (Serotonin Mimic) Receptor 5-HT1A / SERT Binding Affinity Indole->Receptor Pi-Pi Stacking Carboxamide 5-Carboxamide Group (Metabolic Stability) Carboxamide->Receptor H-Bonding Butyl 4-Carbon Linker (Spatial Flexibility) Chloro Terminal Chlorine (Leaving Group) Butyl->Chloro Alkyl Scaffold Butyl->Receptor Optimal Distance SN2 Facilitates SN2 Coupling Chloro->SN2 High Electrophilicity

Structure-Activity Relationship (SAR) logic of the intermediate's functional groups.

Validated Synthetic Methodology

To achieve high regioselectivity at the C3 position of the indole ring without unwanted N-alkylation, a two-step Friedel-Crafts Acylation followed by Carbonyl Reduction is the preferred pathway. This method ensures high atom economy and limits the formation of polymeric impurities.

Step-by-Step Protocol: Acylation-Reduction Sequence

Phase 1: Regioselective Friedel-Crafts Acylation

  • Preparation: Charge a dry, nitrogen-purged reactor with 1H-indole-5-carboxamide (1.0 eq) and anhydrous dichloromethane (DCM). Chill the suspension to 0°C.

  • Catalysis: Slowly add a Lewis acid catalyst, such as Aluminum Chloride (

    
    , 1.2 eq). Causality: The Lewis acid coordinates with the acyl chloride, generating a highly reactive acylium ion.
    
  • Acylation: Dropwise add 4-chlorobutyryl chloride (1.1 eq) over 30 minutes, maintaining the internal temperature below 5°C to prevent thermal degradation and N-acylation.

  • Self-Validation Check (IPC 1): Monitor via HPLC (254 nm). The reaction is deemed complete when the starting material peak is <1% AUC. The intermediate formed is 3-(4-chloro-1-oxobutyl)-1H-indole-5-carboxamide.

Phase 2: Carbonyl Reduction to Alkane

  • Reagent Addition: To the isolated ketone intermediate in a fresh reactor, add a reducing system of Sodium Borohydride (

    
    , 3.0 eq) and Trifluoroacetic Acid (TFA) at 0°C.
    
  • Mechanistic Causality: Why use TFA? Standard

    
     cannot efficiently reduce a diaryl/alkyl ketone completely to an alkane. TFA protonates the intermediate alcohol, transforming it into a superior leaving group (water). This forms a transient carbocation that is rapidly reduced by the hydride, driving the reaction to the alkane without over-reducing the sensitive indole double bonds.
    
  • Self-Validation Check (IPC 2): Analyze via FT-IR and HPLC. The complete disappearance of the carbonyl stretch (~1680 cm⁻¹) in the IR spectrum validates the successful reduction to 3-(4-chlorobutyl)-1H-indole-5-carboxamide.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     to neutralize the TFA. Extract with ethyl acetate, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Recrystallize from ethanol/water to achieve >98% purity.

Workflow A 1H-Indole-5-carboxamide C Friedel-Crafts Acylation (AlCl3, DCM, 0°C) A->C B 4-Chlorobutyryl Chloride B->C D 3-(4-chloro-1-oxobutyl)- 1H-indole-5-carboxamide C->D C3-Regioselectivity E Carbonyl Reduction (NaBH4 / TFA) D->E F 3-(4-chlorobutyl)-1H- indole-5-carboxamide E->F Ketone to Alkane

Stepwise synthesis of 3-(4-chlorobutyl)-1H-indole-5-carboxamide via acylation-reduction.

Downstream Application: SN2 Coupling for Vilazodone

The primary utility of 3-(4-chlorobutyl)-1H-indole-5-carboxamide is its subsequent coupling with 1-(5-benzofuranyl)piperazine. This reaction is a classic


 substitution.

Process Insight: The reaction is typically conducted in an aprotic polar solvent (e.g., DMF or Acetonitrile) using a weak inorganic base (like


) to scavenge the generated HCl. A catalytic amount of Potassium Iodide (KI) is often added. Causality: KI facilitates a Finkelstein-type halogen exchange in situ, converting the terminal chloride into a more reactive iodide, which significantly accelerates the nucleophilic attack by the secondary amine of the piperazine ring, ultimately yielding Vilazodone [4].

References

  • 3-(4-Chlorobutyl)-5-cyanoindole | C13H13ClN2 | CID 9881123. PubChem, National Institutes of Health. Available at:[Link]

  • Vilazodone | C26H27N5O2 | CID 6918314. PubChem, National Institutes of Health. Available at:[Link]

  • Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

The Pharmacological Versatility of 5-Carboxamide Indole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the design of indole-5-carboxamides not merely as a synthetic exercise, but as a strategic manipulation of molecular recognition. The indole nucleus is a universally recognized privileged scaffold; however, functionalizing the 5-position with a carboxamide group profoundly alters its electronic distribution and binding dynamics.

The 5-carboxamide substitution enables the molecule to act simultaneously as a hydrogen bond donor (via the indole N-H and amide N-H) and a hydrogen bond acceptor (via the amide carbonyl). This dual capacity allows the scaffold to anchor deeply into complex protein pockets, establishing


 stacking interactions with aromatic residues while satisfying the polar requirements of the surrounding solvent-accessible channels. This precise structural rationale has led to the development of 5-carboxamide indole derivatives with subnanomolar potencies across a diverse array of therapeutic targets, ranging from neurological enzymes to viral polymerases.

Biological Activity Landscape

Subtle modifications to the N-substituent of the 5-carboxamide group drastically shift the pharmacological profile of these derivatives, allowing for highly targeted drug design.

Neurological Targeting: MAO-B Inhibition

In the context of Parkinson's Disease, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (NTZ-1010) has been identified as a highly potent, selective, and reversible inhibitor of human monoamine oxidase B (MAO-B). The causality behind its efficacy lies in its biphasic structure: the lipophilic dichlorophenyl group perfectly occupies the hydrophobic substrate cavity, while the carboxamide linker forms essential polar interactions in the vicinity of the FAD co-factor, stabilizing the enzyme-inhibitor complex without covalent modification (1)[1].

Anticancer Applications: Kinase Inhibition

Deregulated kinase activity is a hallmark of oncogenesis. 5-carboxamide indoles have proven to be exceptional ATP-competitive inhibitors:

  • Haspin Kinase: Recent studies highlight substituted indoles as subnanomolar Haspin inhibitors. The aromatic moiety at position 5 establishes crucial

    
     interactions with Phe605. Furthermore, these derivatives exhibit remarkable synergistic antitumor effects when co-administered with paclitaxel in 3D cellular models (2)[2].
    
  • p38

    
     MAPK:  SCIO-469, an ATP-competitive indole-5-carboxamide, significantly reduces multiple myeloma tumor growth. By selectively inhibiting p38
    
    
    
    , it downregulates downstream effectors like HSP-27, disrupting both tumor proliferation and angiogenesis (3)[3].
  • BCR-ABL1 Kinase: Trifluoromethoxyphenyl indole-5-carboxamide analogues have been developed as strong inhibitors of BCR-ABL1, showing potent cytotoxicity against K562 leukemia cell lines with favorable ADME profiles (4)[4].

Antiviral Activity: HCV NS5B Polymerase

Indole 5-carboxamides have been optimized to bind to the Thumb Pocket I of the Hepatitis C Virus (HCV) NS5B polymerase. Replacing older benzimidazole cores with the more lipophilic indole scaffold profoundly improved cell permeability and subgenomic replicon potency, achieving EC50 values in the 20–25 nM range (5)[5].

Quantitative Data Summary

The following table synthesizes the in vitro biological activity of key 5-carboxamide indole derivatives across multiple therapeutic domains:

Compound IdentifierPrimary TargetTherapeutic IndicationPotency (IC50 / EC50)Key Structural Feature
NTZ-1010 MAO-BParkinson's DiseaseIC50 = 0.227 nMN-(3,4-dichlorophenyl) substitution
Compound 60 Haspin KinaseSolid TumorsSubnanomolar IC501,3,5-substituted indole core
SCIO-469 p38

MAPK
Multiple MyelomaDose-dependentATP-competitive binding motif
Compound (S)-8 HCV NS5B PolymeraseHepatitis C VirusEC50 = 20–25 nMChiral piperidine N-substituent
Compound 4m BCR-ABL1 KinaseLeukemia (CML)IC50 = 1.1 µM (K562)Trifluoromethoxyphenyl group

Mechanism of Action & Signaling Visualization

To understand the macroscopic efficacy of these compounds, we must visualize their role at the signaling level. Below is the signaling cascade demonstrating how indole-5-carboxamides (specifically SCIO-469) arrest multiple myeloma progression.

p38_MAPK Stress Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stress->MKK3_6 Activates p38 p38α MAPK MKK3_6->p38 Phosphorylates HSP27 HSP-27 & Downstream Effectors p38->HSP27 Phosphorylates SCIO469 SCIO-469 (Indole-5-carboxamide) SCIO469->p38 ATP-competitive Inhibition Myeloma Multiple Myeloma Cell Growth & Angiogenesis HSP27->Myeloma Promotes

Fig 1. p38α MAPK signaling pathway and targeted inhibition by SCIO-469 in multiple myeloma.

Experimental Protocols & Synthetic Workflows

Protocol: Synthesis of N-Substituted 1H-Indole-5-Carboxamides via HBTU/HOBt Coupling

Causality & Rationale: In standard peptide-like couplings, the 5-carboxylic acid of the indole core must be activated without inducing dimerization or degradation of the electron-rich pyrrole ring. HBTU, in conjunction with HOBt, is selected to form an active OBt-ester. This intermediate is highly reactive toward primary and secondary amines but stable enough to prevent racemization if chiral amines are employed. DIPEA is strictly utilized as a non-nucleophilic base; its steric bulk prevents it from competing with the target amine for the activated ester, while efficiently neutralizing the acidic byproducts to drive the equilibrium forward (2)[2].

Step-by-Step Methodology:

  • Activation: Dissolve 1H-indole-5-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) under an inert argon atmosphere. Add HOBt (1.2 mmol) and HBTU (1.2 mmol).

  • Base Addition: Introduce DIPEA (2.4 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the OBt-ester intermediate.

  • Amine Coupling: Add the desired aromatic or aliphatic amine (1.2 mmol) to the solution. Stir continuously at room temperature for 12 hours.

  • Self-Validating Extraction:

    • Dilute the reaction mixture with additional DCM (20 mL).

    • Wash with 10% aqueous citric acid (2 × 25 mL). Validation logic: This selectively protonates and removes unreacted basic amines into the aqueous layer.

    • Wash with 10% aqueous NaHCO3 (2 × 25 mL). Validation logic: This deprotonates and extracts residual unreacted carboxylic acid and acidic coupling byproducts (e.g., HOBt).

    • Wash with brine (2 × 25 mL), dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude residue via automated flash chromatography (ethyl acetate/n-hexane gradient) to yield the pure 5-carboxamide indole derivative (Typical yield: 60–76%).

Synthesis_Workflow IndoleAcid 1H-Indole-5-carboxylic acid Activation Activation (HBTU/HOBt + DIPEA) IndoleAcid->Activation Step 1 Amine Amine Addition (R-NH2) Activation->Amine Step 2 Purification Self-Validating Aqueous Workup Amine->Purification Step 3 Product 5-Carboxamide Indole Derivative Purification->Product Yield: 60-76%

Fig 2. Standard synthetic workflow for N-substituted 1H-indole-5-carboxamides.

Conclusion & Future Perspectives

The 5-carboxamide indole scaffold represents a masterclass in rational drug design. By leveraging its unique hydrogen-bonding capabilities and spatial geometry, researchers can fine-tune the molecule to target highly specific enzymatic pockets. Future development will likely focus on exploiting this scaffold in PROTAC (Proteolysis Targeting Chimera) technologies, utilizing the carboxamide vector as an optimal linker attachment point to degrade, rather than merely inhibit, oncogenic kinases.

References

  • Tzvetkov NT, et al. "Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency." World Biomedical Frontiers.
  • "A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors.
  • Beaulieu PL, et al. "Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons." Tsantrizos' Group, McGill University.
  • "p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma." PubMed.
  • "Synthesis and biological evaluation of Trifluoromethoxyphenyl Indole Carboxamide analogs, ADME and toxicity prediction.

Sources

Biological Activity of 3-(4-chlorobutyl)-1H-indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, pharmacological mechanism, and experimental characterization of 3-(4-chlorobutyl)-1H-indole-5-carboxamide .[1][2]

This compound is a functionalized indole derivative, primarily recognized as a process-related impurity and structural analog in the synthesis of serotonergic modulators like Vilazodone .[1][2] Its biological profile is defined by two competing features: the high-affinity 5-HT1A pharmacophore (indole-5-carboxamide) and the reactive alkylating warhead (4-chlorobutyl chain).[1][2]

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Scientists, and Toxicology Researchers[1][2]

Executive Summary: Molecule Identity & Significance

FeatureDescription
Chemical Name 3-(4-chlorobutyl)-1H-indole-5-carboxamide
Molecular Formula C₁₃H₁₅ClN₂O
Primary Role Synthetic Intermediate; Vilazodone Impurity (Amide Hydrolysis Product)
Pharmacophore Indole-5-carboxamide (5-HT1A binding motif)
Reactivity Class Alkylating Agent (Alkyl chloride)
Key Risk Genotoxicity (due to alkylating potential); 5-HT1A off-target activation

Contextual Analysis: While the 5-cyano analog (3-(4-chlorobutyl)-1H-indole-5-carbonitrile) is the direct synthetic precursor to the antidepressant Vilazodone , the 5-carboxamide variant typically arises from the accidental hydrolysis of the nitrile group during acidic or basic workups.[1][2] Understanding its biological activity is critical for impurity qualification in pharmaceutical manufacturing and Structure-Activity Relationship (SAR) studies.[1][2]

Pharmacological Mechanism & Activity[2][5][6][7][8]

Serotonergic Receptor Affinity (5-HT1A)

The indole-5-carboxamide moiety is a "privileged structure" in serotonin pharmacology, mimicking the endogenous neurotransmitter serotonin (5-HT).[1][2]

  • Binding Mechanism: The 5-carboxamide group acts as a hydrogen bond donor/acceptor, interacting with conserved residues (e.g., Asp3.32 , Thr3.37 ) in the orthosteric binding pocket of the 5-HT1A receptor.[1] This mimics the 5-hydroxyl group of serotonin but with enhanced metabolic stability and distinct electronic properties.[1][2]

  • SAR Insight: Compared to the 5-cyano group (found in Vilazodone), the 5-carboxamide is generally a bioisostere but often confers higher intrinsic efficacy (partial agonism vs. full agonism) depending on the N1-substitution.[1][2]

  • Predicted Potency: As a fragment (lacking the aryl-piperazine tail of Vilazodone), this molecule exhibits moderate affinity (Ki ≈ 10–100 nM) for 5-HT1A, significantly lower than the full drug (Ki < 0.5 nM).[1] However, this is sufficient to trigger off-target physiological effects if present as a high-level impurity.[1][2]

Alkylating Reactivity & Toxicity

The 4-chlorobutyl chain at the C3 position is an electrophilic "warhead."[1][2]

  • Mechanism: The terminal alkyl chloride is susceptible to nucleophilic attack by biological macromolecules (DNA bases, protein thiols) via an S_N2 mechanism.[1]

  • Toxicological Implication: Unlike stable drugs, this molecule is a reactive intermediate .[1][2] In biological systems, it poses a risk of non-specific alkylation , potentially leading to genotoxicity (DNA adduct formation) or haptenization (immune sensitization).[1]

  • In Vitro Behavior: In cellular assays, the chlorobutyl group may cyclize or react with media components, complicating IC50 interpretations.[1]

Visualization: SAR & Signaling Pathway[1][2][3]

The following diagram illustrates the structural relationship between the Vilazodone precursor and the Carboxamide impurity, alongside their interaction with the 5-HT1A signaling pathway.

G Precursor Vilazodone Precursor (5-Cyano Indole) Target 3-(4-chlorobutyl)-1H-indole-5-carboxamide (Subject Molecule) Precursor->Target Hydrolysis (Impurity Formation) Vilazodone Vilazodone (Final Drug) Precursor->Vilazodone Coupling w/ Piperazine Receptor 5-HT1A Receptor (GPCR) Target->Receptor Moderate Binding (H-Bonding) DNA DNA Alkylation (Genotoxicity Risk) Target->DNA Cl-Butyl Reactivity Vilazodone->Receptor High Affinity (Partial Agonist) Signaling Gi/o Pathway (↓ cAMP) Receptor->Signaling Agonism

Caption: Pathway showing the derivation of the Carboxamide impurity from the Nitrile precursor and its dual biological fate: 5-HT1A receptor activation vs. non-specific alkylation.[1]

Experimental Protocols

To validate the activity of this molecule, the following protocols are recommended. These are designed to distinguish between specific receptor binding and non-specific alkylation.[2]

5-HT1A Radioligand Binding Assay

Objective: Determine the affinity (


) of the molecule for the serotonin 1A receptor.[1][2]
  • Membrane Preparation: Use CHO cells stably expressing human 5-HT1A receptors.[1][2] Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation:

    • Ligand:

      
       (0.5 nM).[1][2]
      
    • Competitor: 3-(4-chlorobutyl)-1H-indole-5-carboxamide (Concentration range:

      
       to 
      
      
      
      M).[1][2]
    • Non-specific Binding: Define using 10 µM Serotonin (5-HT).[1][2]

  • Conditions: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the lipophilic chlorobutyl tail).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
    • Note: A

      
       nM confirms significant serotonergic activity.[1][2][3]
      
Alkylation Reactivity Assay (NBP Test)

Objective: Quantify the chemical reactivity (safety risk) of the chlorobutyl warhead.

  • Reagent: 4-(p-nitrobenzyl)pyridine (NBP).[1][2]

  • Procedure:

    • Dissolve the test compound (10 mM) in acetone.

    • Mix with NBP solution (5% in acetone) and Tris buffer (pH 7.4).[1]

    • Incubate at 37°C for 60 minutes.

  • Detection: Add 0.1 M NaOH to basify. Measure absorbance at 560 nm.

  • Interpretation: A purple color change indicates alkylation of NBP.[1][2] Compare absorbance against a standard alkylator (e.g., chlorambucil). High absorbance confirms the compound is a reactive electrophile .[1][2]

Synthesis & Stability (Contextual)

For researchers needing to synthesize this standard for impurity tracking:

  • Precursor: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7).[1][2]

  • Transformation: Controlled hydrolysis.[1][2]

    • Reagents:

      
      , NaOH (mild basic hydrolysis) or Parkins hydrolysis (
      
      
      
      ).[1]
    • Critical Step: Stop reaction at the amide stage; avoid over-hydrolysis to the carboxylic acid.[1][2]

  • Stability Warning: The 4-chlorobutyl group is prone to intramolecular cyclization under basic conditions, forming a tricyclic pyrrolo-indole derivative.[1][2] Store at -20°C under argon.

References

  • Heinrich, T., et al. (2004).[1][2] Synthesis and structure-activity relationship in a class of indolebutylpiperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors.[1][2][4][5] Journal of Medicinal Chemistry, 47(19), 4684-4692.[1] Link[1]

  • Nichols, D. E., & Nichols, C. D. (2008).[1] Serotonin receptors.[1][2][3][6][7][8] Chemical Reviews, 108(5), 1614-1641.[1] Link[1]

  • Merck Patent GmbH. (2000).[1][2] Indole derivatives, preparation thereof and use thereof as drugs.[1][2][9][10] (Patent describing Vilazodone intermediates).[1][2] Link

  • FDA Center for Drug Evaluation and Research. (2011). Vilazodone (Viibryd) Pharmacology/Toxicology Review.[1][2] (Details on impurities and metabolites). Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Vilazodone Related Compound A, a significant impurity in the synthesis and degradation of the antidepressant drug Vilazodone. We will delve into its chemical structure, formation pathways, and the analytical methodologies required for its identification and quantification, ensuring scientific integrity and providing actionable insights for researchers and drug development professionals.

Introduction: The Imperative of Impurity Profiling in Vilazodone

Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, is a crucial therapeutic agent for major depressive disorder.[1] The chemical name for Vilazodone is 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxamide.[] As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure the safety and efficacy of the final drug product.[3] Process-related impurities and degradation products can possess their own pharmacological and toxicological profiles, necessitating their rigorous identification, quantification, and control.

This guide focuses on a key impurity, Vilazodone Related Compound A, providing a deep dive into its structural elucidation and the analytical strategies for its monitoring.

Unveiling the Structure of Vilazodone Related Compound A

Vilazodone Related Compound A, also known as Vilazodone Acid or Vilazodone Carboxylic Acid, is a primary degradation product of Vilazodone.[][4][5] Its chemical structure has been elucidated as 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofurancarboxylic acid .[6][7][8]

Chemical Structure:

Caption: Chemical structure of Vilazodone Related Compound A.

Formation Pathway: Alkaline Hydrolysis

Vilazodone Related Compound A is primarily formed through the alkaline hydrolysis of the amide functional group in the Vilazodone molecule.[6] This degradation pathway is a critical consideration during drug formulation, manufacturing, and storage, especially in environments with a pH above neutral.

G Vilazodone Vilazodone (Amide) CompoundA Vilazodone Related Compound A (Carboxylic Acid) Vilazodone->CompoundA Alkaline Hydrolysis (e.g., NaOH, H2O) Ammonia Ammonia (NH3) Vilazodone->Ammonia By-product

Caption: Formation of Vilazodone Related Compound A via alkaline hydrolysis.

Spectroscopic Characterization

The structural elucidation of Vilazodone Related Compound A is achieved through a combination of spectroscopic techniques. While publicly available raw spectral data is limited, the key interpretive points are outlined below, based on established chemical principles and reported findings.

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of Vilazodone Related Compound A.

  • Molecular Ion: The mass spectrum of Vilazodone Related Compound A exhibits a molecular ion peak at an m/z of 443.25 [M+H]+, which corresponds to the molecular weight of 442 g/mol .[6]

  • Key Fragmentation: A characteristic fragmentation pattern distinguishes it from the parent drug. A major ion is observed at an m/z of 397, corresponding to the loss of the carboxylic acid group (-COOH). Other significant fragment ions appear at m/z 197 and m/z 247, which arise from the cleavage of the butylpiperazine linker.[6]

In contrast, Vilazodone shows a molecular ion peak at an m/z of 442.42 [M+H]+.[6][9]

  • ¹H NMR: The most significant difference in the ¹H NMR spectrum would be the disappearance of the two signals corresponding to the primary amide (-CONH₂) protons in Vilazodone. In their place, a broad singlet corresponding to the carboxylic acid proton (-COOH) would appear, typically in the downfield region (δ 10-13 ppm). The signals for the aromatic and aliphatic protons in the rest of the molecule would show minor shifts due to the change in the electronic environment.

  • ¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid in Vilazodone Related Compound A would resonate at a slightly different chemical shift (typically δ 160-185 ppm for carboxylic acids) compared to the amide carbonyl of Vilazodone.[9]

For reference, the reported ¹³C NMR chemical shifts for Vilazodone hydrochloride in DMSO-d6 include a peak at 160.0 ppm, which is attributed to the amide carbonyl.[9]

IR spectroscopy provides valuable information about the functional groups present in the molecule.

  • Key Vibrations for Vilazodone Related Compound A:

    • A broad O-H stretching band from the carboxylic acid group would be observed in the region of 2500-3300 cm⁻¹.

    • A C=O stretching band for the carboxylic acid would appear around 1700-1725 cm⁻¹.

    • The C-O stretching vibration of the carboxylic acid would be visible in the 1210-1320 cm⁻¹ region.

  • Comparison with Vilazodone: The IR spectrum of Vilazodone shows a characteristic C=O stretching of the primary amide at approximately 1669 cm⁻¹ and N-H stretching bands around 3437 cm⁻¹.[10] The absence of the N-H stretching bands and the appearance of the broad O-H band are key indicators of the conversion of the amide to a carboxylic acid.

Analytical Methodology for Quantification

A robust and validated analytical method is essential for the accurate quantification of Vilazodone Related Compound A in both the drug substance and the final drug product. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[3]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method allows for the separation of Vilazodone from its impurities, including Vilazodone Related Compound A.

Illustrative HPLC Method:

ParameterCondition
Column Inertsil ODS 3V C18 (250mm x 4.6mm, 5 µm)[6]
Mobile Phase A gradient elution with a mixture of a phosphate buffer and an organic solvent (e.g., methanol, acetonitrile) is typically employed.[3][6]
Flow Rate 1.0 mL/min[6]
Detection UV at 241 nm[6]
Column Temperature Ambient or controlled (e.g., 40 °C)

Note: This is an illustrative method. Method parameters should be optimized and validated for specific applications according to ICH guidelines.

G cluster_workflow Analytical Workflow for Vilazodone Related Compound A Sample Sample Preparation (Vilazodone API or Formulation) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (241 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A typical analytical workflow for the quantification of Vilazodone Related Compound A.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the parent drug and other impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Control and Mitigation Strategies

Controlling the levels of Vilazodone Related Compound A is a critical aspect of ensuring the quality of Vilazodone products.

  • Synthesis: While Vilazodone Related Compound A is primarily a degradant, its formation can also be linked to the hydrolysis of intermediates during the synthesis of Vilazodone. Careful control of pH and temperature during the final stages of synthesis and work-up is crucial.

  • Formulation: The choice of excipients and the final pH of the drug product formulation can significantly impact the stability of Vilazodone. Buffering the formulation to a pH where the amide group is stable is a key strategy.

  • Storage: Proper storage conditions, including temperature and humidity control, are essential to minimize the degradation of Vilazodone to its carboxylic acid derivative over the shelf life of the product.

Conclusion

Vilazodone Related Compound A is a well-characterized impurity of Vilazodone, arising primarily from the hydrolysis of the parent molecule. A thorough understanding of its structure, formation pathways, and appropriate analytical control strategies is essential for the development of safe and effective Vilazodone-based therapies. The application of modern analytical techniques, particularly HPLC, coupled with rigorous method validation, ensures that this impurity can be effectively monitored and controlled within acceptable limits, thereby safeguarding patient health.

References

  • Isolation and Structure Elucidation of Major Alkaline Degradation Product of Vilazodone. International Journal of Pharmaceutical Sciences Review and Research. 2014.
  • KC Panda et al. J. Global Trends Pharm Sci. 2017; 8(4): 4399 - 4406.
  • Vilazodone Impurities. BOC Sciences.
  • 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofurancarboxylic acid ethyl ester. Molkem.
  • 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid. PubChem.
  • VILAZODONE SPECTRAL D
  • 5-(4-(4-(5-cyano-1-nitroso-1h-indole-3-yl)butyl)piperazine-1-yl)
  • Vilazodone. PubChem.
  • Improvement of synthetic method for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid.
  • interpreting C-13 NMR spectra. Chemguide.
  • 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-Benzofurancarboxylic acid. ChemicalBook.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • LC-MS/MS spectrum of vilazodone hydrochloride in acid degradation...
  • determination of venlafaxine, vilazodone and their main active metabolites in human serum by. Acta Poloniae Pharmaceutica – Drug Research.
  • (PDF) UPLC–MS-MS Method for the Determination of Vilazodone in Human Plasma: Application to a Pharmacokinetic Study.
  • Vilazodone. Wikipedia.
  • Vilazodone rel
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Delhi.
  • 1 H-and 13 C-NMR chemical shifts for compound 7.
  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.
  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
  • Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API. Academia.edu.
  • FT-IR SPECTROSCOPIC APPROACH FOR THE QUANTITATIVE ANALYSIS OF FEW COMMERCIAL DRUGS IN BULK AND PHARMACEUTICAL FORMUL
  • Interpreting Infrared Spectra. Specac Ltd.

Sources

Methodological & Application

Technical Application Note: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the selective synthesis of 3-(4-chlorobutyl)-1H-indole-5-carboxamide from its nitrile precursor, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile . This transformation is critical in the pharmaceutical development of Vilazodone (a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist). The target amide serves as a key Reference Standard for impurity profiling, quantifying the "Amide Impurity" often formed during the hydrolysis or degradation of the nitrile intermediate.

The primary synthetic challenge is chemoselectivity : converting the nitrile (-CN) to a primary amide (-CONH₂) without:

  • Over-hydrolysis to the carboxylic acid (-COOH).

  • Nucleophilic displacement of the alkyl chloride (-Cl) side chain (e.g., to an alcohol or ether).

  • Intramolecular cyclization (N-alkylation) of the indole nitrogen onto the chlorobutyl chain.

This protocol utilizes a Controlled Acid-Catalyzed Hydration strategy, which offers superior stability for alkyl halides compared to alkaline methods.

Chemical Strategy & Retrosynthesis

Reaction Pathway

The synthesis proceeds via the partial hydrolysis of the nitrile group. While alkaline conditions (e.g., NaOH/H₂O₂) are common for nitrile hydration, they pose a high risk of displacing the alkyl chloride (SN2 reaction) or promoting intramolecular cyclization. Therefore, a concentrated sulfuric acid route is selected to protonate the nitrile, forming an imidic acid intermediate that is trapped by water to yield the amide, while leaving the alkyl chloride intact.

ReactionScheme Nitrile 3-(4-chlorobutyl)-1H- indole-5-carbonitrile (Precursor) Intermediate Imidic Acid Intermediate Nitrile->Intermediate H2SO4 (conc) Protonation Amide 3-(4-chlorobutyl)-1H- indole-5-carboxamide (Target) Intermediate->Amide H2O Tautomerization Impurity Carboxylic Acid (Over-hydrolysis) Amide->Impurity Heat/Prolonged Reaction (Avoid)

Figure 1: Reaction pathway demonstrating the selective hydration of the nitrile to the amide while avoiding over-hydrolysis.[1]

Experimental Protocol

Materials & Reagents
ReagentCAS NumberRoleGrade
3-(4-chlorobutyl)-1H-indole-5-carbonitrile 143612-79-7Precursor>98% HPLC
Sulfuric Acid (H₂SO₄) 7664-93-9Reagent/Solvent90-98% Conc.
Ammonium Hydroxide (NH₄OH) 1336-21-6Neutralization25-30% aq.
Ethyl Acetate 141-78-6ExtractionACS Reagent
Methanol 67-56-1SolventHPLC Grade
Critical Process Parameters (CPPs)
  • Temperature: Must be maintained between 0°C and 20°C . Exceeding 40°C significantly increases the rate of hydrolysis to the carboxylic acid.

  • Acid Concentration: High concentration (>85%) is required to protonate the nitrile effectively without dissolving the alkyl chloride via solvolysis.

  • Quench Rate: Rapid dilution into ice is necessary to stop the reaction and precipitate the product preventing acid-catalyzed degradation.

Step-by-Step Procedure
Step 1: Solvation and Protonation
  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar and a thermometer.

  • Charge 10.0 mL of Concentrated H₂SO₄ into the flask.

  • Cool the acid to 0–5°C using an ice/salt bath.

  • Slowly add 1.0 g (4.3 mmol) of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile portion-wise over 15 minutes.

    • Note: Monitor internal temperature; do not allow it to exceed 10°C. The solid may dissolve slowly to form a viscous orange/brown solution.

Step 2: Reaction
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 4–6 hours .

  • In-Process Control (IPC): Take a 50 µL aliquot, quench in 1 mL cold water/acetonitrile, and analyze by HPLC.

    • Target: < 2% remaining Nitrile.

    • Limit: < 5% Carboxylic Acid formation.

Step 3: Quenching and Isolation [2]
  • Prepare a beaker containing 50 g of crushed ice and 20 mL of water .

  • Slowly pour the reaction mixture onto the crushed ice with vigorous stirring. The product should precipitate as an off-white solid.

  • Adjust the pH of the slurry to pH 8–9 by slowly adding 25% Ammonium Hydroxide (NH₄OH) .

    • Caution: Exothermic neutralization. Maintain temperature < 20°C by adding ice if necessary.

  • Stir the slurry for 30 minutes to ensure complete neutralization and crystal growth.

Step 4: Filtration and Purification
  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with 3 x 20 mL of cold water to remove residual ammonium sulfate.

  • Purification: Recrystallize the crude solid from Methanol/Water (9:1) or Ethyl Acetate .

    • Dissolve in minimum hot methanol, filter while hot (if needed), then cool to 0°C.

  • Dry the solid under vacuum at 40°C for 12 hours.

Process Workflow Diagram

Workflow Setup Setup: 0°C Charge H2SO4 Addition Add Nitrile Precursor (Portion-wise) Setup->Addition Reaction Reaction: 20-25°C 4-6 Hours Addition->Reaction IPC IPC: HPLC Check (<2% Nitrile) Reaction->IPC IPC->Reaction Incomplete Quench Quench: Pour onto Ice Neutralize with NH4OH IPC->Quench Pass Isolation Filtration & Washing (Cold Water) Quench->Isolation Purification Recrystallization (MeOH/Water) Isolation->Purification

Figure 2: Operational workflow for the synthesis of the amide target.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Time (Approx):

    • Amide (Target): ~6.5 min

    • Nitrile (Precursor): ~8.2 min (Less polar)

    • Acid (Impurity): ~5.1 min (More polar)

Expected Data
TestSpecification
Appearance Off-white to pale beige powder
Purity (HPLC) > 98.0% (Area %)
Mass Spec (ESI+) [M+H]⁺ = 251.1 / 253.1 (Cl isotope pattern)
¹H NMR (DMSO-d₆) Indole NH (~11.2 ppm), Amide NH₂ (bs, ~7.2 & 7.8 ppm), Alkyl chain protons (multiplets 1.8–3.6 ppm)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Acid Impurity Reaction temperature too high (>30°C) or time too long.Keep reaction strictly at 20–25°C. Quench immediately upon IPC completion.
Low Yield Product lost in mother liquor during quench.Ensure pH is adjusted to 8–9 (isoelectric point region). Do not use excess methanol in recrystallization.
Alkyl Chloride Loss Hydrolysis of Cl to OH.Avoid alkaline conditions. Ensure H₂SO₄ is concentrated; water promotes solvolysis of the halide.
Sticky Solid Impurities trapped in lattice.Triturate the crude solid with cold diethyl ether or hexanes before recrystallization.

References

  • Vilazodone Synthesis Overview

    • Liu, Z., et al. (2020). "An investigation of the synthesis of vilazodone." Journal of Chemical Research, 44(3-4), 243–247.
    • Source:

  • Nitrile Hydrolysis Methodology (Acidic): Beckwith, A. L. J. (1970). "Synthesis of Amides from Nitriles." The Chemistry of Amides, Interscience Publishers. Context: Establishes H₂SO₄ hydration as the standard for preserving alkyl halides vs. alkaline methods.
  • Precursor Characterization (3-(4-chlorobutyl)-1H-indole-5-carbonitrile)

    • ChemicalBook & Sigma-Aldrich Product D
    • Source:

  • Vilazodone Impurity Profiling

    • SynZeal Research. "Vilazodone Impurities and Standards."
    • Source:

Sources

Application Note: Selective Hydrolysis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Logic

The "Vilazodone Trap": Why Standard Protocols Fail

The substrate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a critical intermediate in the synthesis of the antidepressant Vilazodone . In the final drug, the nitrile group is retained. Consequently, requests for its hydrolysis typically arise from three scenarios:

  • Impurity Profiling: Identifying degradation products formed during acidic workups.

  • Analog Synthesis: Creating 5-carboxy derivatives for SAR (Structure-Activity Relationship) studies.

  • Process Deviation: Accidental hydrolysis during scale-up.

The Critical Challenge: This molecule contains a "self-destruct" mechanism. It possesses an electrophile (4-chlorobutyl) and a nucleophile (Indole-NH).

  • Alkaline Conditions (NaOH/KOH): Standard basic hydrolysis of the nitrile is strictly contraindicated if the linear alkyl chain is desired. Base deprotonates the indole nitrogen (

    
    ), triggering an intramolecular nucleophilic attack on the chlorobutyl group. This results in cyclization  to a tricyclic pyrido[1,2-a]indole derivative, not the desired linear carboxylic acid.
    
  • Acidic Conditions (HCl/H2SO4): This is the viable pathway. The electron-withdrawing nitrile group at position 5 stabilizes the indole ring against acid-catalyzed polymerization (a common issue with electron-rich indoles).

Mechanistic Pathway & Decision Matrix

The following diagram illustrates the divergent pathways based on pH.

ReactionPathways Substrate 3-(4-chlorobutyl) -1H-indole-5-carbonitrile (Substrate) Base Basic Conditions (NaOH/KOH) Substrate->Base Acid Acidic Conditions (HCl/AcOH) Substrate->Acid Cyclized Cyclized Product (Pyrido[1,2-a]indole) *UNDESIRED* Base->Cyclized Intramolecular Alkylation Amide Intermediate Amide (-CONH2) Acid->Amide Partial Hydrolysis AcidProd Target Acid (-COOH) *DESIRED* Amide->AcidProd Full Hydrolysis

Caption: Divergent reaction pathways. Basic conditions trigger cyclization; acidic conditions favor linear hydrolysis.

Part 2: Detailed Experimental Protocol

Method A: Acid-Mediated Hydrolysis (Targeting -COOH)

This protocol uses a mixture of Glacial Acetic Acid and Hydrochloric Acid. Acetic acid acts as a co-solvent to solubilize the organic substrate, while HCl provides the protons necessary to activate the nitrile.

Safety Note: This reaction generates fumes. Perform in a fume hood. The substrate is a skin irritant.

Reagents & Equipment
ReagentRoleSpecification
Substrate Reactant3-(4-chlorobutyl)-1H-indole-5-carbonitrile (>98%)
Glacial Acetic Acid SolventACS Reagent Grade
Conc.[1][2] HCl (37%) CatalystACS Reagent Grade
Water Quench/SolventDeionized (DI)
Ethyl Acetate ExtractionACS Grade
Step-by-Step Procedure
  • Dissolution:

    • In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 1.0 g (4.3 mmol) of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

    • Add 10 mL of Glacial Acetic Acid. Stir at room temperature until the solid is mostly dispersed (complete dissolution may not occur until heating).

  • Acidification:

    • Slowly add 5 mL of Concentrated HCl (37%) dropwise.

    • Note: An exotherm may be observed.

  • Reaction (Reflux):

    • Attach a reflux condenser.

    • Heat the mixture to 90°C - 100°C (gentle reflux).

    • Time: Monitor by HPLC/TLC every 2 hours.

      • TLC Mobile Phase: 50% Ethyl Acetate / 50% Hexane.

      • Observation: The starting material (

        
        ) will disappear. An intermediate spot (Amide) may appear briefly before the baseline spot (Acid) forms.
        
    • Typical Duration: 6–12 hours.[3]

    • Critical Control: Do not overheat (>110°C) or extend time unnecessarily, as the alkyl chloride (4-chlorobutyl) can slowly hydrolyze to the alcohol (4-hydroxybutyl) under prolonged acidic reflux.

  • Work-up (Precipitation):

    • Cool the reaction mixture to room temperature (20°C).

    • Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.

    • The carboxylic acid product should precipitate as an off-white to beige solid.

  • Isolation:

    • If Solid Forms: Filter via vacuum filtration. Wash the cake with cold water (3 x 10 mL) to remove residual acid.

    • If Oiling Occurs (Common with Indoles): Extract with Ethyl Acetate (3 x 20 mL). Combine organics, wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from Methanol/Water or Ethanol is recommended if purity is <95%.

Method B: Mild Hydrolysis to Amide (Radziszewski Conditions)

If the target is the Amide (3-(4-chlorobutyl)-1H-indole-5-carboxamide) and not the acid, use mild oxidative hydrolysis.

  • Reagents: 30%

    
    , 
    
    
    
    (catalytic), DMSO.
  • Procedure: Dissolve substrate in DMSO. Add 1.5 eq

    
     and excess 
    
    
    
    at 0°C. Allow to warm to RT.
  • Why this works: The reaction is fast enough at low temperature that cyclization (base-mediated) is minimized compared to the rapid hydroperoxide attack on the nitrile.

Part 3: Analytical Controls & Validation

HPLC Method for Reaction Monitoring

To validate the protocol, you must distinguish between the Nitrile (SM), the Acid (Product), and the Hydroxy-impurity (Over-reaction).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Indole absorption).

Expected Retention Order (Relative):

  • Hydroxy-acid impurity: (Hydrolysis of both CN and Cl) - Lowest RT.

  • Target Acid: (Hydrolysis of CN only) - Medium RT.

  • Amide Intermediate: Medium-High RT.

  • Starting Material (Nitrile): High RT.

Workflow Visualization

ProtocolWorkflow Start Start: 1.0g Substrate (143612-79-7) Solvent Add 10mL AcOH + 5mL Conc HCl Start->Solvent Reflux Reflux @ 90-100°C (6-12 Hours) Solvent->Reflux Check QC Check (HPLC) Is CN consumed? Reflux->Check Check->Reflux No Quench Quench into Ice Water (50mL) Check->Quench Yes Precip Precipitate Forms? Quench->Precip Filter Vacuum Filtration & Wash Precip->Filter Yes Extract Extract w/ EtOAc Dry & Conc. Precip->Extract No (Oiling) Final Final Product: Indole-5-carboxylic acid Filter->Final Extract->Final

Caption: Step-by-step workflow for the acid-mediated hydrolysis protocol.

Part 4: Troubleshooting & Impurity Management

ObservationRoot CauseCorrective Action
Product is insoluble in EtOAc/DCM Carboxylic acids of indoles can be zwitterionic or highly polar.Use THF or 10% Methanol in DCM for extraction.
Loss of Alkyl Chloride (New polar peak) Over-heating caused hydrolysis of the -Cl to -OH.Reduce temperature to 80°C; limit reaction time.
Dark Tarry Residue Indole polymerization (acid sensitivity).Ensure Acetic Acid is used as co-solvent (buffers the harshness of pure HCl). Perform reaction under Nitrogen atmosphere.
Recovery is low (<50%) Product formed water-soluble salt (Hydrochloride).Adjust pH of the aqueous quench to ~3-4 (Isoelectric point) using Sodium Acetate to maximize precipitation.

References

  • Heinrich, T. et al. (Merck Patent GmbH). Indole derivatives, process for their preparation and their use as medicaments. US Patent 5,532,241. (Describes the general synthesis and reactivity of 5-substituted indoles in the context of Vilazodone).

  • Sorbera, L.A. et al. Vilazodone Hydrochloride.[3][4][5] Drugs of the Future, 2001, 26(3), 247. (Contextualizes the intermediate within the Vilazodone pathway).

  • Liu, Z. et al. Process for the preparation of Vilazodone.[6] CN Patent 102659660B. (Details the synthesis of the 3-(4-chlorobutyl) intermediate and stability considerations).

  • PubChem Compound Summary. 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (CID 9881123).[7] National Center for Biotechnology Information.

  • BenchChem Application Note. Application Notes and Protocols for the Synthesis of Vilazodone from 5-Cyanoindole. (Provides solubility and handling data for the nitrile intermediate).

Sources

Application Note: Synthetic Route and Characterization Protocol for Vilazodone Amide Impurity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist utilized in the treatment of major depressive disorder. During active pharmaceutical ingredient (API) manufacturing and stability testing, process-related impurities and degradation products inevitably emerge. Identifying, synthesizing, and quantifying these impurities is a mandatory requirement under ICH Q1A(R2) guidelines to ensure drug safety and efficacy.

One of the primary degradants observed under alkaline and oxidative stress conditions is the (also known as Vilazodone diamide, CAS: 1588795-58-7)[1]. Structurally, Vilazodone contains a 5-cyano-1H-indole moiety. The electrophilic carbon of this nitrile group is highly susceptible to nucleophilic attack. Under oxidative-alkaline conditions, the nitrile undergoes hydration to form a primary carboxamide, converting the molecule into 3-(4-(4-(2-carbamoylbenzofuran-5-yl)piperazin-1-yl)butyl)-1H-indole-5-carboxamide[1]. Advanced LC-MS/MS profiling confirms that this amide bond formation is a dominant degradation pathway[2]. Synthesizing this specific impurity in high purity is critical for its use as an analytical reference standard in HPLC method validation and quality control[3].

Synthetic Strategy & Causality

The targeted synthesis of the Vilazodone amide impurity relies on the Radziszewski reaction , a highly efficient method for the controlled hydration of nitriles to amides using hydrogen peroxide in an alkaline medium.

  • Reagent Selection: 30% aqueous

    
     is utilized as the primary oxidant[3].
    
  • Base Selection: Potassium carbonate (

    
    ) is preferred over strong bases like 
    
    
    
    . Causality: Strong bases can drive the hydrolysis further, converting the newly formed amide into a carboxylic acid impurity (Vilazodone carboxylic acid).
    
    
    provides optimal alkalinity (pH ~10) to generate the reactive hydroperoxide anion (
    
    
    ) without over-hydrolyzing the target product.
  • Solvent System: Dimethyl sulfoxide (DMSO) is utilized to ensure complete dissolution of the highly lipophilic Vilazodone API while maintaining miscibility with the aqueous

    
     solution.
    

Step-by-Step Experimental Protocol

Self-Validating System: This protocol includes mandatory in-process controls (IPCs) to verify reaction progress and mitigate safety risks associated with peroxides.

Materials & Reagents:

  • Vilazodone API (Precursor)

  • 30% Hydrogen Peroxide (

    
    )
    
  • Potassium Carbonate (

    
    )
    
  • Dimethyl Sulfoxide (DMSO)

  • Sodium Metabisulfite (

    
    )
    
  • Dichloromethane (DCM) and Methanol (MeOH)

Procedure:

  • Reaction Setup: In a clean, dry 250 mL round-bottom flask, dissolve 5.0 g (11.3 mmol) of Vilazodone API in 50 mL of DMSO. Stir until a clear solution is achieved.

  • Base Addition: Add 0.5 equivalents of

    
     (0.78 g) to the solution. Cool the mixture to 10–15 °C using an ice-water bath.
    
  • Oxidant Addition: Dropwise, add 15 mL of 30% aqueous

    
     over a period of 30 minutes. Causality: The dropwise addition controls the highly exothermic nature of the hydroperoxide anion formation and prevents thermal degradation or unwanted N-oxidation of the piperazine ring[2].
    
  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Mobile Phase: DCM:MeOH:Triethylamine 90:9:1) or HPLC. The reaction is deemed complete when unreacted Vilazodone is < 2.0%.

  • Quenching (Critical Safety Step): Cool the reaction mixture to 5 °C. Slowly add 50 mL of a 20% w/w aqueous sodium metabisulfite (

    
    ) solution. Causality:
    
    
    
    safely reduces any unreacted peroxides, neutralizing the explosion hazard before solvent extraction and concentration. Verify the absence of peroxides using potassium iodide (KI) starch paper.
  • Extraction & Washing: Extract the aqueous mixture with DCM (3 x 50 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMSO, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude solid using silica gel column chromatography (Eluent: DCM to DCM:MeOH 95:5 gradient) to yield the pure Vilazodone amide impurity as a white to off-white solid.

Analytical Characterization & Data Presentation

To confirm the structural integrity of the synthesized reference standard, comprehensive analytical profiling is required. The hydration of the nitrile to an amide results in a mass shift of +18 Da, increasing the molecular weight from 441.5 g/mol to 459.5 g/mol [1].

Table 1: Analytical Characterization Summary for Vilazodone Amide Impurity

Analytical MethodExpected ResultDiagnostic Significance
LC-MS (ESI+)

460.2

Confirms the +18 Da mass shift from Vilazodone (

442.2), indicating the addition of

[2].
FT-IR Spectroscopy Disappearance of ~2220

peak; Appearance of ~1660

peak
Confirms the complete conversion of the

(nitrile) stretch to a

(amide) stretch.

H-NMR (DMSO-

)
Two new broad singlets at ~7.1 ppm and ~7.8 ppm (

)
Validates the formation of the primary carboxamide protons on the indole ring.
HPLC (RP-C18) Relative Retention Time (RRT) ~0.85 - 0.90The amide is more polar than the parent nitrile, resulting in an earlier elution time on reverse-phase chromatography[3].

Workflow/Pathway Visualization

G Vil Vilazodone API (Nitrile Precursor) Intermediate Peroxyimidic Acid Intermediate Vil->Intermediate Nucleophilic Attack Reagents 30% H2O2 + K2CO3 (Alkaline Medium) Reagents->Intermediate HOO- Addition Quench Na2S2O5 Quench & Extraction Intermediate->Quench Hydration & Rearrangement Purify Column Chromatography Isolation Quench->Purify Neutralization Product Vilazodone Amide Impurity (CAS: 1588795-58-7) Purify->Product Final Characterization

Workflow for Vilazodone amide impurity synthesis via Radziszewski hydration.

References

  • Kalariya, P. D., et al. "Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC–ESI–MS/MS and APCI–MS." Journal of Pharmaceutical and Biomedical Analysis, 102 (2015): 353-365. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 118272237, Vilazodone amide." PubChem. URL:[Link]

  • World Intellectual Property Organization. "Vilazodone impurities, process for their preparation, and their use as reference standards." Patent WO2014178013A1.

Sources

Strategic Synthesis of Indole-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The indole-5-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., targeting VEGFR, PDGFR), GPCR ligands, and antiviral agents. The C5 position of the indole ring offers a unique vector for molecular extension: it typically projects into the solvent-exposed region of ATP-binding pockets, allowing for solubility-enhancing groups without disrupting the hinge-binding capability of the indole core.

This guide provides two distinct, validated workflows for synthesizing these derivatives. The choice of method depends on the stage of drug development:

  • Method A (Direct Amide Coupling): The "Gold Standard" for Hit-to-Lead optimization. It prioritizes high throughput, broad functional group tolerance, and operational simplicity using Indole-5-carboxylic acid.

  • Method B (Pd-Catalyzed Aminocarbonylation): The "Scale-Up" approach.[1] It utilizes the significantly cheaper 5-bromoindole starting material and avoids late-stage oxidation steps, ideal for gram-to-kilogram synthesis.

Decision Matrix: Selecting the Right Workflow

The following decision tree illustrates the logical selection process based on substrate availability and project phase.

WorkflowSelection Start Start: Target Molecule Defined CheckScale Assess Scale & Availability Start->CheckScale Decision Is Indole-5-COOH available/affordable? CheckScale->Decision MethodA Method A: Direct Coupling (HATU/DIPEA) Decision->MethodA Yes MethodB Method B: Aminocarbonylation (Pd-Cat/CO Source) Decision->MethodB No MethodA_Path Yes (Discovery/mg scale) MethodB_Path No (Cost sensitive/g scale) SubstrateA Substrate: Indole-5-carboxylic acid MethodA->SubstrateA RiskA Risk: N-Acylation (Low) Cost: High MethodA->RiskA SubstrateB Substrate: 5-Bromoindole MethodB->SubstrateB RiskB Risk: Cat. Poisoning Cost: Low MethodB->RiskB

Caption: Strategic decision tree for selecting between Direct Coupling and Aminocarbonylation pathways.

Protocol A: Direct Amide Coupling (The Discovery Standard)

Mechanistic Insight

Direct coupling of indole-5-carboxylic acid requires activation of the carboxylic acid without protecting the indole nitrogen (N1). The pKa of the indole N-H is ~16 (in DMSO), while the carboxylic acid is ~4. Using a mild base (DIPEA) and a high-fidelity coupling agent (HATU) ensures the carboxylate is activated selectively.

Critical Caution: Avoid using acid chlorides (SOCl2/Oxalyl chloride) with unprotected indoles, as this frequently leads to N-acylation at the N1 position or Friedel-Crafts acylation at C3.

Reagent Table
ReagentEquiv.[2][3][4]RoleNotes
Indole-5-carboxylic acid 1.0SubstrateLimiting reagent.
Amine (R-NH2) 1.1 - 1.2NucleophileUse slight excess to drive completion.
HATU 1.1Coupling AgentPreferred over EDC for sterically hindered amines.
DIPEA (Hünig's Base) 2.0 - 3.0BaseScavenges protons; maintains pH for activation.
DMF (Anhydrous) [0.1 - 0.2 M]SolventEnsures solubility of the indole core.
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask or reaction vial and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add Indole-5-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to the flask. Add anhydrous DMF to achieve a concentration of 0.2 M.

  • Activation: Add DIPEA (2.0 equiv) dropwise. Stir at room temperature (RT) for 15 minutes.

    • Checkpoint: The solution usually turns yellow/orange upon activation (formation of the At-ester).

  • Addition: Add the Amine (1.1 equiv) in one portion.

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA by 1.0 equiv.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass: M+H).

    • Self-Validation: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-water.

    • Stir vigorously for 30 minutes. The product often precipitates as a solid.

    • Filter, wash with water and cold ether, and dry under vacuum.

  • Workup (Extraction Method - if oil forms):

    • Dilute with EtOAc.[2][5] Wash sequentially with 10% LiCl (removes DMF), 5% NaHCO3, 1M HCl (if product is not basic), and Brine.

    • Dry over Na2SO4 and concentrate.[2][5]

Protocol B: Pd-Catalyzed Aminocarbonylation (The Scale-Up Solution)

Mechanistic Insight

This method utilizes Carbon Monoxide (CO) insertion. To avoid the safety hazards of CO gas cylinders, this protocol uses Molybdenum Hexacarbonyl [Mo(CO)6] as a solid CO surrogate, or a two-chamber system (COgen). The reaction proceeds via oxidative addition of Pd(0) into the C-Br bond, followed by CO coordination/insertion, and finally nucleophilic attack by the amine.

Reagent Table
ReagentEquiv.[2][3][4]RoleNotes
5-Bromoindole 1.0SubstrateSignificantly cheaper than the acid.
Amine 1.5NucleophileExcess required.
Mo(CO)6 1.0 - 1.5CO SourceSolid handling; releases CO upon heating.
Pd(OAc)2 0.05 (5 mol%)Catalyst Precursor
Xantphos 0.05 - 0.10LigandBidentate ligand crucial for stability.
DIPEA or TBD 2.0 - 3.0BaseTBD (Triazabicyclodecene) accelerates CO insertion.
1,4-Dioxane [0.2 M]SolventHigh boiling point required.
Step-by-Step Protocol
  • Setup: Use a microwave vial or a pressure tube (Schlenk tube).

  • Charging: Add 5-Bromoindole (1.0 equiv), Amine (1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (5-10 mol%), and Mo(CO)6 (1.5 equiv).

    • Safety: Mo(CO)6 is toxic.[6] Handle in a fume hood.

  • Solvent: Add 1,4-Dioxane (degassed) and Base (DIPEA or TBD).

  • Sealing: Seal the vessel immediately.

  • Reaction: Heat to 100–110°C for 12–18 hours.

    • Mechanism Check: The solution must turn black (active Pd species) eventually. If it remains pale initially, that is normal (Pd-Xantphos complex).

  • Quenching: Cool to RT. Carefully vent the vessel in a fume hood (release of residual CO).

  • Purification:

    • Filter through a pad of Celite to remove Palladium black. Rinse with MeOH/DCM.

    • Concentrate filtrate.[2]

    • Purify via Flash Chromatography (DCM/MeOH gradient).

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (Method A) N-Acylation of IndoleReduce HATU to 1.0 equiv; ensure Amine is added immediately after activation.
Low Yield (Method B) Catalyst PoisoningEnsure solvent is degassed (O2 kills Pd(0)). Check if Amine contains sulfur/thiols.
Product is an Oil Residual DMFWash organic layer with 10% LiCl (x3) during workup.
Regioselectivity Issues C3 AcylationOnly occurs with Friedel-Crafts conditions (Acid chlorides). Stick to HATU/EDC.
Reaction Mechanism Visualization (HATU Coupling)

HATUMechanism Acid Indole-5-COOH ActiveEster Activated O-At Ester (Reactive Intermediate) Acid->ActiveEster Activation (15 min) HATU HATU HATU->ActiveEster Activation (15 min) Base DIPEA Base->ActiveEster Activation (15 min) Product Indole-5-Carboxamide ActiveEster->Product Nucleophilic Attack Byproduct Urea Byproduct (Water Soluble) ActiveEster->Byproduct Amine Amine (R-NH2) Amine->Product Nucleophilic Attack Amine->Byproduct

Caption: Activation of Indole-5-carboxylic acid via HATU to form the O-At ester, followed by amidation.

References

  • BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Retrieved from

  • Organic Letters. Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Org.[2][3][7][8] Lett. 2014, 16, 16, 4296–4299. Retrieved from

  • Arkivoc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc 2019, part ii, 163-175.[9] Retrieved from

  • Journal of Medicinal Chemistry. Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors.[10] J. Med. Chem. 2014, 57, 16, 7042–7060. Retrieved from

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

Sources

Application Note: Chemoselective Amidation of 3-(4-Chlorobutyl)-1H-indole-5-carboxylic Acid

[1]

Introduction & Chemical Context

3-(4-chlorobutyl)-1H-indole-5-carboxylic acid is a critical scaffold, structurally related to the antidepressant Vilazodone (Viibryd).[1] While the standard industrial route to Vilazodone utilizes the 5-cyano intermediate, the 5-carboxylic acid derivative allows for the synthesis of novel amide analogs.

The Chemoselectivity Challenge

Successful amidation requires navigating three reactive centers:

  • Carboxylic Acid (C5-COOH): The target for activation.[1]

  • Indole Nitrogen (N1-H): A weak acid (

    
    ) and nucleophile.[1] Use of harsh bases (e.g., NaH) or highly reactive acylating agents (e.g., acid chlorides) can lead to unwanted N-acylation or dimerization.
    
  • Alkyl Chloride (C3-sidechain): A primary alkyl halide.[1] While relatively stable, it is susceptible to nucleophilic attack by amines at elevated temperatures (

    
    C) or in the presence of iodide catalysts, leading to intramolecular cyclization or polymerization.
    

Reagent Selection Strategy

We recommend 1,1'-Carbonyldiimidazole (CDI) as the primary reagent for scale-up and HATU for small-scale discovery.[1]

Comparative Analysis of Coupling Reagents
Reagent ClassReagentSuitabilityRationale
Azolides CDI High (Recommended) "One-Pot Process Choice." Generates neutral imidazole byproduct.[1] Avoids strong bases. Minimal risk of alkyl chloride displacement at RT. Cost-effective.
Uroniums HATU / HBTU High (Discovery) "High Yield Choice." Extremely fast kinetics at RT. Ideal for valuable/complex amines. Requires DIPEA (base), which is compatible with the alkyl chloride.
Acid Chlorides SOCl₂ / (COCl)₂ Low "Risk of Side Reactions." Generates HCl. Requires scavenging bases. High risk of N-acylation of the indole or acid-catalyzed polymerization.[1]
Carbodiimides EDC / HOBt Medium Good, but urea byproducts can be difficult to remove from the hydrophobic indole product. Slower kinetics than HATU.

Experimental Protocols

Protocol A: CDI-Mediated Amidation (Scalable/Process)

Best for gram-to-kilogram scale synthesis.[1] Anhydrous conditions are critical.

Reagents:

  • Substrate: 3-(4-chlorobutyl)-1H-indole-5-carboxylic acid (1.0 equiv)[1]

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]

  • Nucleophile: Amine (

    
    ) (1.1 – 1.2 equiv)[1]
    
  • Solvent: Anhydrous THF or DMF (DMF preferred if substrate solubility is low)[1]

Step-by-Step Methodology:

  • Activation:

    • Charge the reaction vessel with 3-(4-chlorobutyl)-1H-indole-5-carboxylic acid and anhydrous DMF (5–10 volumes).

    • Add CDI (1.1 equiv) portion-wise at room temperature (20–25°C).[1]

    • Observation: Vigorous evolution of

      
       gas will occur. Ensure adequate venting.
      
    • Stir at RT for 1–2 hours .

    • Checkpoint: Monitor by HPLC or TLC. The formation of the reactive acyl imidazole intermediate is usually quantitative.

  • Coupling:

    • Add the Amine (1.1 equiv) directly to the reaction mixture.

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

    • Stir at Room Temperature for 2–6 hours.

    • Caution: Do not heat above 40°C to prevent the amine from displacing the alkyl chloride.

  • Workup:

    • Quench the reaction by slowly pouring the mixture into Ice Water (10 volumes).

    • Precipitation: The hydrophobic indole-amide product often precipitates as a solid.[1] Filter, wash with water, and dry.

    • Extraction (if oil forms): Extract with Ethyl Acetate. Wash organic layer with 0.5 M HCl (to remove imidazole/unreacted amine), saturated

      
      , and Brine. Dry over 
      
      
      .[2]
Protocol B: HATU-Mediated Amidation (Discovery/Library)

Best for milligram scale or unreactive amines.[1]

Reagents:

  • Substrate (1.0 equiv)

  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Solvent: DMF[2][3]

Step-by-Step Methodology:

  • Dissolve the Indole Acid in DMF.[2]

  • Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Add HATU (1.1 equiv). The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester.

  • Add the Amine (1.1 equiv).

  • Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 0.5 M HCl, and Brine.

Reaction Logic & Pathway Visualization

The following diagram illustrates the critical decision points and chemical pathways, highlighting the avoidance of side reactions.

AmidationPathwayStart3-(4-chlorobutyl)-1H-indole-5-COOHActivationActivation Step(Formation of Electrophile)Start->ActivationRoute_CDIRoute A: CDI(Acyl Imidazole)Activation->Route_CDIReagent: CDISolvent: DMFRoute_HATURoute B: HATU(Active Ester)Activation->Route_HATUReagent: HATU/DIPEASolvent: DMFAmineAddNucleophilic Attack(R-NH2 Addition)Route_CDI->AmineAddIntermediate Stableat RTRoute_HATU->AmineAddProductTarget Amide(Intact Alkyl-Cl & Indole-NH)AmineAdd->ProductTemp < 40°CShort Reaction TimeSideRxn1Side Reaction:N-Acylation of IndoleAmineAdd->SideRxn1Excess Base orAcid Chloride usedSideRxn2Side Reaction:Cl DisplacementAmineAdd->SideRxn2Temp > 60°C orIodide Catalyst

Caption: Reaction pathway showing chemoselective formation of the amide while avoiding N-acylation and alkyl chloride displacement.

Troubleshooting & Critical Parameters

Controlling Indole N-Acylation

While rare with CDI/HATU, N-acylation (formation of a di-acyl species) can occur if a large excess of reagent is used.[1]

  • Detection: LCMS will show a mass of

    
    .
    
  • Correction: N-acyl indoles are labile. Treat the crude reaction mixture with 2M NaOH/MeOH or aqueous ammonia at RT for 30 minutes. This selectively hydrolyzes the N-indole amide back to the NH indole without cleaving the desired C5-amide or the alkyl chloride.

Preventing Alkyl Chloride Displacement

The 4-chlorobutyl chain is a "sleeping" electrophile.[1] It is stable at RT but reactive under forcing conditions.

  • Avoid: Potassium Iodide (KI) or Sodium Iodide (NaI).[1] These catalyze the Finkelstein reaction (Cl

    
     I), making the alkyl group highly reactive toward amines.
    
  • Avoid: Heating above 50°C during the amidation step.

Solubility Issues

The starting carboxylic acid may be sparingly soluble in DCM or THF.

  • Solution: Use DMF or NMP . If using CDI in DMF, ensure the DMF is dry (water reacts with CDI to release

    
     and consume reagent).
    

References

  • Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Precursor logic).
  • CDI Coupling Mechanism & Protocol

    • 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling.[1][4]

    • Source: Organic Chemistry Portal.
    • URL: [Link][1]

  • Amidation of Indoles

    • Direct and Selective 3-Amidation of Indoles (Context on Indole reactivity).[1]

    • Source: N
    • URL: [Link][1]

  • Reaction of Alkyl Halides with Amines

    • Kinetics of Alkyl Halide Substitution vs Acyl
    • Source: Chemistry LibreTexts.
    • URL: [Link][1][2][5][6][7][8]

Application Notes & Protocols: Indole Carboxamides in MAO-B Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The targeted inhibition of Monoamine Oxidase B (MAO-B) remains a cornerstone therapeutic strategy for neurodegenerative disorders, particularly Parkinson's Disease (PD) and Alzheimer's Disease (AD). MAO-B is a flavin adenine dinucleotide (FAD)-dependent enzyme localized on the mitochondrial outer membrane. It catalyzes the oxidative deamination of biogenic amines, primarily dopamine. In the aging brain, MAO-B upregulation accelerates dopamine depletion and generates neurotoxic hydrogen peroxide (H₂O₂) as a byproduct, driving severe oxidative stress[1].

Historically, irreversible MAO-B inhibitors like selegiline and rasagiline have dominated clinical applications. However, irreversible covalent binding poses long-term pharmacological challenges, including prolonged enzyme recovery times and potential adverse drug interactions.

Recent medicinal chemistry breakthroughs have identified indole-5-carboxamides as a superior class of highly potent, highly selective, and strictly reversible MAO-B inhibitors. By replacing the traditional propargylamine pharmacophore with an indole-carboxamide scaffold, researchers have achieved subnanomolar potency (IC₅₀ < 1 nM) while maintaining >5000-fold selectivity over the MAO-A isoform [1].

MAOB_Pathway Indole Indole-5-Carboxamides (Reversible Inhibitors) MAOB MAO-B Enzyme (Mitochondrial Outer Membrane) Indole->MAOB Inhibits (Subnanomolar IC50) Neuroprotection Neuroprotection (Parkinson's Disease) Indole->Neuroprotection Prevents degradation & reduces ROS Dopamine Dopamine Degradation MAOB->Dopamine Catalyzes ROS ROS / H2O2 Production MAOB->ROS Byproduct OxStress Oxidative Stress & Neuronal Damage Dopamine->OxStress Depletion causes motor symptoms ROS->OxStress Induces

Diagram 1: Mechanistic pathway of MAO-B inhibition by indole carboxamides leading to neuroprotection.

Quantitative Data & Structure-Activity Relationship (SAR)

The structural optimization of the indole core—specifically the functionalization at the 5-position with a carboxamide linker and N-phenyl substitution—yields optimal spatial geometry for the MAO-B substrate cavity. Unlike irreversible inhibitors that form covalent bonds with the FAD cofactor, indole-5-carboxamides interact non-covalently with key residues (e.g., Gln206) and structural water molecules within the binding pocket.

The table below summarizes the kinetic parameters of leading indole-carboxamide derivatives compared to clinical reference standards [1, 2].

Compound / InhibitorTargetIC₅₀ (Human MAO-B)Selectivity (vs. MAO-A)Binding Mechanism
NTZ-1010 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide)MAO-B0.227 nM > 5,700-foldReversible, Competitive
PSB-1491 (N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide)MAO-B0.386 nM > 25,000-foldReversible, Competitive
Compound 15 (N-(1H-indol-5-yl)aryl-acrylamide derivative)MAO-B1.35 µM 10.5-foldReversible, Mixed
Safinamide (Reference Standard)MAO-B~ 80 nMHighReversible
Selegiline (Reference Standard)MAO-B~ 7 nMHighIrreversible, Covalent

Experimental Workflows & Protocols

To accurately evaluate the efficacy of novel indole carboxamides, researchers must utilize a self-validating assay system. The following protocol details a high-throughput fluorometric method for determining IC₅₀ values, built upon established biochemical principles [3, 4].

Protocol 1: Fluorometric Cell-Free Assay for MAO-B IC₅₀ Determination

Causality & Experimental Design Choices:

  • Substrate Selection (p-Tyramine): While dopamine is the physiological target, we utilize p-tyramine (1 mM) because it is a highly efficient, non-selective substrate for both MAO isoforms. It yields consistent H₂O₂ production without the rapid auto-oxidation artifacts commonly associated with dopamine in in vitro settings.

  • Detection Probe (Amplex Red): We utilize a coupled enzyme reaction. MAO-B oxidizes p-tyramine to generate H₂O₂. Horseradish Peroxidase (HRP) then utilizes this H₂O₂ to convert the non-fluorescent probe (Amplex Red) into resorufin, a highly stable fluorophore (Ex 530 nm / Em 585 nm).

  • Pre-Incubation Step: Because indole-carboxamides are reversible and competitive, the enzyme and inhibitor must be pre-incubated for 10–15 minutes before adding the substrate. This ensures binding equilibrium is reached; failing to do so will artificially inflate the apparent IC₅₀.

Fluorometric_Assay Prep 1. Reagent Prep (Buffer, MAO-B, Inhibitor) Incubate 2. Pre-Incubation (Enzyme + Inhibitor, 15 min) Prep->Incubate Reaction 3. Reaction Mix (p-Tyramine, Amplex Red, HRP) Incubate->Reaction Read 4. Fluorometric Read (Ex 530nm / Em 585nm) Reaction->Read Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze

Diagram 2: Step-by-step workflow for the high-throughput fluorometric MAO-B inhibition assay.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare Assay Buffer: 0.1 M sodium phosphate buffer (pH 7.4).

    • Prepare human recombinant MAO-B enzyme stock in Assay Buffer (final well concentration ~5 µg/mL).

    • Prepare a 10-point serial dilution of the indole carboxamide (e.g., NTZ-1010) ranging from 10 µM down to 0.01 nM in DMSO (ensure final DMSO concentration in the well does not exceed 1%).

  • Self-Validating Controls Setup:

    • Background Control: Buffer + Reaction Mix (No Enzyme) to subtract auto-fluorescence.

    • Positive Control: Enzyme + Vehicle (1% DMSO) + Reaction Mix to establish 100% activity.

    • Reference Control: Safinamide (reversible) and Selegiline (irreversible) to validate assay sensitivity.

    • Isoform Selectivity Control: Run a parallel plate using MAO-A enzyme and Clorgyline (MAO-A specific inhibitor) to verify the >5000-fold selectivity claim.

  • Pre-Incubation:

    • In a black, flat-bottom 96-well microplate, add 45 µL of the MAO-B enzyme solution to all test and control wells (except Background).

    • Add 5 µL of the respective inhibitor dilution (or vehicle) to each well.

    • Incubate at 37°C for 15 minutes in the dark to allow the reversible indole carboxamide to reach thermodynamic binding equilibrium.

  • Reaction Initiation:

    • Prepare the Reaction Mix: For each well, combine 48 µL Assay Buffer, 1 µL p-tyramine (100 mM stock), 0.5 µL Amplex Red (20 mM stock), and 0.5 µL HRP (100 U/mL stock).

    • Add 50 µL of the Reaction Mix to all wells to initiate the reaction. Total well volume = 100 µL.

  • Kinetic Measurement:

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Measure fluorescence kinetically (Ex = 530 nm, Em = 585 nm) at 37°C every 2 minutes for 60 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the fluorescence vs. time curve.

    • Plot % Remaining Activity against Log[Inhibitor] and fit using a four-parameter logistic non-linear regression model to determine the IC₅₀.

Protocol 2: Molecular Docking & Binding Mode Validation

To confirm the reversible nature of novel indole carboxamides in silico prior to costly in vitro synthesis, molecular docking against the human MAO-B crystal structure is mandatory.

  • Protein Preparation: Retrieve the high-resolution crystal structure of human MAO-B bound to safinamide (e.g., PDB ID: 2V5Z). Remove the co-crystallized ligand and water molecules, except for the highly conserved structural water molecule near the FAD cofactor, which mediates critical hydrogen bonding.

  • Ligand Preparation: Generate 3D conformers of the indole-5-carboxamide at physiological pH (7.4) using tools like LigPrep.

  • Grid Generation & Docking: Center the receptor grid on the substrate-binding cavity (near FAD and Gln206). Execute induced-fit docking to allow side-chain flexibility.

  • Validation: A successful reversible binding pose will demonstrate the indole core occupying the substrate cavity, forming strong non-covalent interactions (e.g., π-π stacking with Tyr326, hydrogen bonding with Gln206) while maintaining a safe spatial distance (>3 Å) from the N5 atom of the FAD cofactor, confirming the absence of covalent adduct formation [1].

References

  • Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry.[Link]

  • Network-Based Drug Optimization toward the Treatment of Parkinson's Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation. ACS Chemical Neuroscience / PMC.[Link] (Derived from grounding source data).

  • Monoamine Oxidase Assay Kit Protocol. Bio-Techne.[Link]

Application Note: Synthesis of Vilazodone Metabolites and Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vilazodone (Viibryd) is a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist used for Major Depressive Disorder (MDD).[1][2] During clinical development and commercial manufacturing, the characterization of metabolites and impurities is critical for safety qualification (ICH Q3A/Q3B) and assay development.

This guide details the synthetic protocols for two major human metabolites—M17 (4-(5-cyano-1H-indol-3-yl)butanoic acid) and M10 (Vilazodone carboxylic acid)—and key process-related impurities such as the N-Oxide . We provide "self-validating" synthetic routes that prioritize regioselectivity and purification logic, ensuring high-purity reference standards for LC-MS/MS bioanalysis and quality control.

Metabolic & Impurity Landscape

Understanding the structural origin of these compounds is the first step in synthesis design.

  • Vilazodone (Parent): Indole-piperazine-benzofuran scaffold.[3][4][5]

  • M17 (Metabolite): Formed via oxidative N-dealkylation of the piperazine ring, leaving the indole-butyl chain oxidized to a carboxylic acid. FDA reviews highlighted M17 for embryofetal toxicity monitoring.

  • M10 (Metabolite): Formed via hydrolysis of the terminal amide on the benzofuran ring to a carboxylic acid.

  • N-Oxide (Impurity/Metabolite): Oxidation of the piperazine nitrogen; a common degradation product and oxidative metabolite.

Visualizing the Pathways

The following diagram illustrates the structural relationships and formation pathways.

Vilazodone_Pathways Vilazodone Vilazodone (Parent) M17 M17 Metabolite (Indole-butanoic acid) Vilazodone->M17 Oxidative N-dealkylation (CYP3A4) M10 M10 Metabolite (Vilazodone Acid) Vilazodone->M10 Amide Hydrolysis NOxide Vilazodone N-Oxide Vilazodone->NOxide N-Oxidation (mCPBA/H2O2) Int_Ester Ethyl Ester Intermediate (Process Precursor) Int_Ester->Vilazodone Amidation Int_Ester->M10 Hydrolysis (Impurity Source)

Figure 1: Metabolic and synthetic origins of Vilazodone related substances.[1][4]

Synthesis of Metabolite M17

Target: 4-(5-cyano-1H-indol-3-yl)butanoic acid CAS: 1791404-50-6 Significance: M17 is the "cleaved" indole fragment. Synthesizing this requires building the indole side chain from scratch rather than degrading the parent drug.

Strategic Logic

Direct alkylation of 5-cyanoindole with 4-halobutyric acid is prone to N1-alkylation (impurity). The most robust, regioselective method for C3-substitution is Friedel-Crafts acylation followed by reduction.

Protocol 1: Synthesis of M17 Reference Standard
Step A: Acylation (C3-Selectivity)
  • Reagents: 5-Cyanoindole (1.0 eq), Succinic Anhydride (1.2 eq), Aluminum Chloride (

    
    , 2.5 eq), Nitrobenzene or DCM (Solvent).
    
  • Procedure:

    • Suspend

      
       in DCM at 0°C under 
      
      
      
      .
    • Add 5-Cyanoindole slowly. Stir for 30 min.

    • Add Succinic Anhydride.

    • Warm to RT and stir for 4-6 hours. The mixture will darken.

    • Quench: Pour slowly into ice/HCl mixture (exothermic).

    • Workup: Extract with EtOAc. Wash with brine. The product, 3-(3-carboxypropionyl)-5-cyanoindole , often precipitates or can be recrystallized from MeOH.

    • Checkpoint: Verify disappearance of starting indole by TLC (50% EtOAc/Hex).

Step B: Carbonyl Reduction (Wolff-Kishner or Silane)

Note: Standard Wolff-Kishner (Hydrazine/KOH) is harsh. A milder reduction using Triethylsilane (TES) in TFA is preferred for functional group tolerance (nitrile).

  • Reagents: Intermediate from Step A (1.0 eq), Triethylsilane (TES, 3.0 eq), Trifluoroacetic Acid (TFA, Solvent).

  • Procedure:

    • Dissolve the keto-acid in TFA.

    • Add TES dropwise at RT.

    • Stir at 50°C for 12 hours.

    • Workup: Evaporate TFA under reduced pressure. Resuspend residue in water/NaHCO3 (adjust to pH ~4-5 to precipitate the free acid).

    • Purification: Recrystallize from Ethanol/Water.

  • Result: M17 (4-(5-cyano-1H-indol-3-yl)butanoic acid) .

    • Validation: 1H NMR should show a triplet at ~2.7 ppm (CH2 adjacent to indole) and absence of ketone signal.

Synthesis of Metabolite M10

Target: 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylic acid Significance: This is the carboxylic acid analog of Vilazodone.[4] It is both a metabolite and a potential process impurity if the ester intermediate is hydrolyzed but not amidated.

Strategic Logic

The most efficient route is the saponification of the Vilazodone Ethyl Ester intermediate. This avoids the harsh conditions needed to hydrolyze the amide of the parent drug, which could degrade the nitrile group.

Protocol 2: Saponification of Vilazodone Ethyl Ester
  • Starting Material: Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate (Available commercially or from the main synthesis stream).

  • Reagents: LiOH.H2O (3.0 eq), THF/Water (3:1 ratio).

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH.H2O. Stir at RT for 4 hours.

    • Monitoring: HPLC should show shift to earlier retention time (Acid is more polar).

    • Workup: Carefully acidify to pH 3-4 using 1N HCl. The zwitterionic nature of the piperazine/acid might cause solubility issues.

    • Isolation: Filter the precipitate. If no precipitate forms, extract with n-Butanol.

  • Purification: Preparative HPLC is recommended due to the polarity.

    • Phase: C18.

    • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Result: M10 Reference Standard .

Synthesis of Vilazodone N-Oxide

Target: Vilazodone N-oxide Significance: A major oxidative degradation product.

Protocol 3: Controlled Oxidation
  • Reagents: Vilazodone Free Base (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 77% max, 0.95 eq), DCM (Dichloromethane).

  • Critical Control: Use slightly less than 1 equivalent of oxidant to prevent N,N'-dioxide formation or indole oxidation.

  • Procedure:

    • Dissolve Vilazodone in DCM at -10°C.

    • Add mCPBA (dissolved in DCM) dropwise over 30 mins.

    • Stir at 0°C for 1 hour.

    • Workup: Wash with 10% NaHCO3 (removes m-chlorobenzoic acid).

    • Purification: The N-oxide is much more polar. Purify via Flash Chromatography (DCM:MeOH:NH4OH, 90:10:1).

    • Validation: LC-MS will show M+16 peak (458 m/z).

Analytical Characterization & Data Summary

To validate the synthesized standards, use the following HPLC conditions.

Table 1: HPLC Method for Vilazodone Metabolites

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 242 nm (Indole absorption)
Retention Order M10 (Acid) < N-Oxide < Vilazodone < M17 (Indole fragment)
Visualizing the M17 Synthesis

M17_Synthesis SM 5-Cyanoindole Int1 Intermediate: 3-(3-carboxypropionyl)-5-cyanoindole SM->Int1 Friedel-Crafts Acylation (C3 Selective) Reagent1 Succinic Anhydride / AlCl3 Reagent1->Int1 Product M17 Metabolite 4-(5-cyano-1H-indol-3-yl)butanoic acid Int1->Product Carbonyl Reduction Reagent2 Et3SiH / TFA (Reduction) Reagent2->Product

Figure 2: Regioselective synthesis of M17 metabolite.

References

  • Daicel Pharma Standards. Vilazodone Impurities and Synthesis. Retrieved from

  • BenchChem. Technical Support Center: Synthesis and Impurity Troubleshooting for Vilazodone. Retrieved from

  • ResearchGate. Chemical Synthetic Scheme for the M17 Metabolite of Vilazodone. Retrieved from

  • PubChem. Vilazodone metabolite M17 (CID 18330301).[6] Retrieved from

  • FDA Center for Drug Evaluation and Research. Application Number: 022567Orig1s000 (Pharmacology Review). Retrieved from

  • Google Patents. WO2014178013A1 - Vilazodone impurities, process for their preparation. Retrieved from

Sources

Application Note: Chemoselective Conversion of Indole-Nitriles to Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselective challenge of hydrolyzing a nitrile group attached to an indole core (e.g., Indole-3-carbonitrile) into a primary carboxamide without compromising the electron-rich, oxidation-sensitive indole ring.

Executive Summary & Mechanistic Challenges

Converting a nitrile (


) to a primary amide (

) on an indole scaffold presents a unique "Selectivity Paradox." The indole ring is electron-rich and prone to two major side reactions under classical hydrolysis conditions:
  • Oxidative Cleavage (Witkop Oxidation): Reagents like Hydrogen Peroxide (

    
    ) or Urea-Hydrogen Peroxide (UHP), typically used for nitrile hydration, can cleave the indole C2-C3 double bond to form 2-ketoacetanilides if the pH is not strictly controlled.
    
  • Acid-Mediated Dimerization: Strong acidic conditions often required for Ritter-type hydrolysis can trigger electrophilic attack at the C3 position of a second indole molecule, leading to polymerization.

This guide presents three validated protocols ranging from a high-precision metal-catalyzed method to cost-effective chemical alternatives, selected to maximize yield while preserving the indole core.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: Indole-Nitrile Substrate SensitivityCheck Is the Indole C2-C3 bond highly sensitive to oxidation? Start->SensitivityCheck Branch1 Yes (e.g., electron-donating groups) SensitivityCheck->Branch1 High Sensitivity Branch2 No (Standard Indole) SensitivityCheck->Branch2 Moderate Stability MethodA PROTOCOL A: Pt-Catalyzed Hydration (Ghaffar-Parkins) Branch1->MethodA Premium/High Value MethodB PROTOCOL B: Anhydrous KOtBu (Transition-Metal Free) Branch1->MethodB Avoid Metals MethodC PROTOCOL C: Controlled Alkaline UHP (Cost-Effective) Branch2->MethodC Scale-up/Robust Result Target: Indole-Carboxamide MethodA->Result High Yield, No Side Rxn MethodB->Result High Yield, Anhydrous MethodC->Result Good Yield, Careful Monitoring

Figure 1: Decision tree for selecting reaction conditions based on substrate sensitivity and constraints.

Detailed Protocols

Protocol A: The "Gold Standard" – Platinum-Catalyzed Hydration

Best for: Late-stage functionalization, highly valuable intermediates, and acid/base-sensitive substrates. Mechanism: The Ghaffar-Parkins catalyst (


) activates the nitrile via coordination to the Pt(II) center, facilitating nucleophilic attack by water under neutral conditions. This prevents over-hydrolysis to the carboxylic acid.
Reagents & Materials
  • Catalyst: Ghaffar-Parkins Catalyst (CAS: 173416-05-2)

  • Solvent: Ethanol (EtOH) / Water mixture[1]

  • Substrate: Indole-carbonitrile derivative[2][3]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve the indole-nitrile (1.0 equiv) in Ethanol (

    
     concentration).
    
  • Catalyst Addition: Add Ghaffar-Parkins catalyst (0.1 – 1.0 mol% ).

    • Note: Low loading (0.1 mol%) is often sufficient for unhindered nitriles.

  • Hydration: Add Water (20 equiv).

  • Reaction: Heat the mixture to 80 °C under air (inert atmosphere is not required but recommended for highly sensitive indoles).

  • Monitoring: Monitor via TLC or LC-MS. Conversion is typically complete within 2–6 hours.

    • Checkpoint: Look for the disappearance of the nitrile peak (~2220 cm⁻¹ IR) and appearance of the amide.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove EtOH.

    • The product often precipitates from the remaining aqueous layer. Filter and wash with cold water.

    • If no precipitate, extract with Ethyl Acetate, dry over

      
      , and concentrate.
      

Why this works for Indoles: The neutral pH prevents acid-catalyzed polymerization, and the absence of strong oxidants eliminates the risk of Witkop cleavage.

Protocol B: Transition-Metal-Free Anhydrous Hydration

Best for: Water-insoluble substrates or when avoiding heavy metals is a priority. Mechanism: Potassium tert-butoxide (


) acts as a nucleophilic oxygen source in anhydrous tert-butanol (

), generating the amide via a radical-mediated pathway or direct nucleophilic attack depending on the substrate.
Reagents & Materials
  • Reagent: Potassium tert-butoxide (

    
    , 1.0 M in THF or solid)
    
  • Solvent: tert-Butanol (

    
    ) - Anhydrous
    
  • Substrate: Indole-carbonitrile[2]

Step-by-Step Methodology
  • Setup: Flame-dry a reaction vessel and purge with Nitrogen/Argon.

  • Dissolution: Dissolve indole-nitrile (1.0 equiv) in anhydrous

    
     (
    
    
    
    ).
  • Reagent Addition: Add

    
     (2.0 – 4.0 equiv ).
    
  • Reaction: Stir at 80 °C in a sealed tube.

    • Caution:

      
       melts at 25 °C; ensure it is liquid before heating.
      
  • Monitoring: Check progress after 4 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with Dichloromethane (DCM). Wash with brine.[3] Dry and concentrate.

Why this works for Indoles: It avoids the presence of free water, which minimizes the formation of carboxylic acid byproducts. The conditions are basic but lack the oxidative potential of peroxides.

Protocol C: Modified Alkaline Peroxide (Cost-Effective)

Best for: Large-scale synthesis of robust indoles where metal catalysts are too expensive. Critical Warning: Standard "Radziszewski" conditions (


) can cause oxidative cleavage of the indole (Witkop reaction). This protocol uses Urea-Hydrogen Peroxide (UHP)  and Potassium Carbonate (

)
to moderate the oxidation potential.
Reagents & Materials
  • Oxidant: Urea-Hydrogen Peroxide (UHP) adduct (Solid, stable source of

    
    )[4]
    
  • Base: Potassium Carbonate (

    
    )[4]
    
  • Solvent: Acetone / Water (1:1 v/v)

Step-by-Step Methodology
  • Dissolution: Dissolve indole-nitrile (1.0 equiv) in Acetone (

    
    ).
    
  • Base Addition: Add

    
     (0.2 – 0.5 equiv) dissolved in a minimal amount of water.
    
    • Control: Keep the pH basic (~9-10). Acidic conditions with peroxides favor ring cleavage.

  • Oxidant Addition: Add UHP (4.0 equiv ) portion-wise at 0 °C .

    • Note: Adding at 0 °C is crucial to suppress side reactions.

  • Reaction: Allow to warm to Room Temperature (20–25 °C). Do not heat.

  • Monitoring: Monitor strictly by TLC every 30 minutes. Stop immediately upon consumption of starting material.

  • Quench: Quench with saturated Sodium Thiosulfate (

    
    ) to destroy excess peroxide before any acidic workup.
    
    • Safety: This prevents oxidation during the extraction phase.

  • Workup: Evaporate acetone. Extract aqueous residue with Ethyl Acetate.

Why this works for Indoles: UHP releases


 in a controlled manner. Using a weaker base (

) and avoiding heat minimizes the activation energy available for the unwanted C2-C3 cleavage.

Comparative Data Analysis

ParameterProtocol A (Pt-Cat)Protocol B (KOtBu)Protocol C (UHP)
Chemoselectivity ExcellentVery GoodModerate (Risk of Oxid.)
Indole Safety High (Neutral pH)High (Anhydrous)Medium (Requires Control)
Cost High (Pt catalyst)LowVery Low
Scalability Good (Low loading)GoodExcellent
Reaction Time 2–6 h4–12 h1–4 h
Water Tolerance HighLow (Strictly Anhydrous)High

Troubleshooting Guide

Issue: Formation of Indole-3-Carboxylic Acid[3][5]
  • Cause: Over-hydrolysis of the amide.[5]

  • Solution: Stop the reaction earlier. For Protocol B, ensure conditions are strictly anhydrous. For Protocol A, reduce water equivalents or temperature.

Issue: Loss of Indole Character (Witkop Oxidation)[7]
  • Symptom: Loss of UV absorbance characteristic of indole; formation of 2-keto-acyl aniline derivatives.

  • Cause: Uncontrolled oxidation in Protocol C.

  • Solution: Switch to Protocol A (Pt-Catalysis). If sticking to C, lower the temperature to 0 °C, ensure pH > 9, and quench peroxide immediately upon completion.

Issue: Polymerization/Dimerization
  • Cause: Acidic conditions activating the indole C3 position.

  • Solution: Avoid any acidic hydrolysis (e.g.,

    
    , Ritter conditions). Ensure all starting materials are free of acidic impurities.
    

References

  • Ghaffar, T., & Parkins, A. W. (1995).[5][6] The hydration of nitriles to amides catalyzed by a platinum phosphinito complex.[5][6][7] Tetrahedron Letters, 36(47), 8657-8660. Link

  • Turner, D. W. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.[5][8] Organic Syntheses, 101, 327-341. Link

  • Midya, G. C., Kapat, A., Maiti, S., & Dash, J. (2015).[9][10] Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions.[9][10] The Journal of Organic Chemistry, 80(8), 4148-4151.[9] Link

  • Bernini, R., Cacchi, S., Fabrizi, G., & Sferrazza, A. (2009). Urea–Hydrogen Peroxide: A Mild and Efficient Reagent for the Preparation of Primary Amides from Nitriles.[4] Synthesis, 2009(04), 650-654. Link

  • Hizartzidis, L., et al. (2021).[3] Oxidative Cleavage of Indoles Mediated by Urea Hydrogen Peroxide or H2O2 in Polar Solvents. Advanced Synthesis & Catalysis, 363. (Highligting the risk of Witkop oxidation under incorrect conditions). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Isolating 3-(4-chlorobutyl)-1H-indole-5-carboxamide from its Carbonitrile Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance and troubleshooting for the purification challenge of separating 3-(4-chlorobutyl)-1H-indole-5-carboxamide from its corresponding carbonitrile. The presence of the carboxamide as a hydrolysis-related impurity is a common issue during the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a key intermediate for active pharmaceutical ingredients like Vilazodone.[1][2][3] This guide explains the root cause of this impurity and offers robust, field-proven methods for its removal.

Part 1: Understanding the Physicochemical Divide

The successful separation of the target carboxamide and the carbonitrile impurity hinges on exploiting their significant differences in polarity, which arise directly from their respective functional groups.

The carboxamide (-CONH₂) functional group contains both hydrogen bond donors (the N-H bonds) and a strong hydrogen bond acceptor (the C=O oxygen). This capability for extensive hydrogen bonding makes it a highly polar moiety. In contrast, the carbonitrile (-C≡N) group is polar but lacks hydrogen bond donating capabilities, rendering it significantly less polar than the primary amide. This polarity gap is the key to achieving excellent separation.

Table 1: Comparative Properties of the Carboxamide and Carbonitrile
Property3-(4-chlorobutyl)-1H-indole-5-carboxamide3-(4-chlorobutyl)-1H-indole-5-carbonitrile
Structure See Diagram BelowSee Diagram Below
Functional Group Primary Amide (-CONH₂)Nitrile / Carbonitrile (-C≡N)
Molecular Formula C₁₃H₁₅ClN₂OC₁₃H₁₃ClN₂
Molecular Weight 250.73 g/mol 232.71 g/mol [4]
Key Physicochemical Trait High Polarity, Hydrogen Bond Donor & AcceptorModerate Polarity, Hydrogen Bond Acceptor Only
Expected Chromatographic Behavior (Normal Phase) High retention, Low R𝒻Low retention, High R𝒻
Diagram: Structural and Polarity Differences

Caption: Structural comparison highlighting the key functional groups.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification process in a direct question-and-answer format.

Q1: I've synthesized 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, but I see a more polar spot on my TLC plate. What is it?

A: The more polar spot is almost certainly the corresponding carboxamide. The carbonitrile group can undergo partial hydrolysis to the primary amide under either acidic or basic conditions, which are often present during reaction workups or even on standing with silica gel.[5][6] The mechanism involves the nucleophilic attack of water on the electrophilic carbon of the nitrile.

Q2: What is the most reliable method to separate these two compounds?

A: Flash column chromatography on silica gel is the most effective and widely used method. The significant difference in polarity allows for a clean separation. The less polar carbonitrile will elute much faster than the highly polar carboxamide.

Q3 (Troubleshooting): My compounds are co-eluting or have very poor separation during column chromatography. What should I do?

A: This indicates your mobile phase (eluent) is too polar. The strong solvent is moving both compounds up the column too quickly.

  • Solution 1: Decrease Solvent Polarity. Reduce the percentage of the polar solvent in your eluent system. For example, if you are using 50% Ethyl Acetate in Hexane, try reducing it to 20-30%.

  • Solution 2: Use a Gradient Elution. Start with a low-polarity mobile phase to elute the carbonitrile cleanly. Once the carbonitrile is completely off the column, gradually increase the polarity of the mobile phase to elute the more strongly bound carboxamide.

  • Solution 3: Change Solvents. If a Hexane/Ethyl Acetate system is not providing sufficient resolution, switch to a Dichloromethane/Methanol system. Dichloromethane is more polar than hexane, and methanol is more polar than ethyl acetate, offering a different selectivity that may improve separation.

Q4 (Troubleshooting): I see significant tailing or streaking of my spots on the TLC plate and column. How can I fix this?

A: Tailing is often an issue with nitrogen-containing compounds like indoles on standard silica gel, which is slightly acidic. The indole nitrogen can interact strongly and non-specifically with the acidic silanol groups on the silica surface.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase. This will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.[7]

Q5: How do I develop an optimal solvent system for my column?

A: Always develop your separation on a Thin-Layer Chromatography (TLC) plate first.

  • Spot the Mixture: Dissolve your crude mixture and spot it on a silica gel TLC plate.

  • Test Solvents: Run the plate in various solvent systems of differing polarity (e.g., 10%, 20%, 30%, 50% Ethyl Acetate in Hexane).

  • Aim for Optimal R𝒻: The ideal solvent system will give the less polar carbonitrile an R𝒻 (retention factor) of approximately 0.3-0.5. In this system, the more polar carboxamide will likely have an R𝒻 close to 0, appearing as a spot on the baseline. This large ΔR𝒻 ensures a straightforward separation on the column.[7]

Table 2: Suggested Starting Solvent Systems for TLC Analysis
Solvent SystemRatio (v/v)Expected Outcome
Hexane / Ethyl Acetate70 : 30Good Starting Point. Should show good separation between the nitrile (higher R𝒻) and amide (lower R𝒻).
Dichloromethane / Methanol98 : 2Useful for more polar baseline compounds. The amide should start to move off the baseline.
Toluene / Acetone80 : 20Provides different selectivity which may be useful if other systems fail.

Q6: Can I use crystallization to purify the carbonitrile?

A: Yes, recrystallization can be an effective method, particularly if the carboxamide is present as a minor impurity (<5-10%).[8] The carbonitrile is reportedly recrystallized from isopropyl acetate.[1] You would need to perform a solvent screen to find a system where the carbonitrile is soluble when hot but sparingly soluble when cold, while the carboxamide impurity either remains in solution upon cooling or is insoluble from the start.

Part 3: Experimental Protocols & Workflows

Protocol 1: Purification via Flash Column Chromatography

This protocol assumes you have already identified a suitable eluent system via TLC (e.g., 70:30 Hexane:Ethyl Acetate).

  • Column Packing: Select an appropriate size column and pack it with silica gel using your initial, low-polarity eluent (e.g., 90:10 Hexane:EtOAc). Ensure the silica bed is stable and free of cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC. Spot every few fractions on a TLC plate to track the components. The pure carbonitrile will elute first.

  • Gradient (if necessary): Once the carbonitrile has been fully collected (confirmed by TLC), increase the eluent polarity (e.g., switch to 50:50 Hexane:EtOAc or add 2-5% Methanol to Dichloromethane) to elute the more polar carboxamide from the column.

  • Analysis & Evaporation: Combine the pure fractions of each compound and remove the solvent under reduced pressure. Confirm the purity of the final products using NMR or LC-MS.

Diagram: Separation Workflow

Sources

Technical Support Center: Vilazodone Carboxamide Impurity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: VIL-IMP-005 Subject: HPLC Retention Time & Separation of Vilazodone Carboxamide Impurity Assigned Specialist: Senior Application Scientist

Executive Summary & Impurity Profile

Welcome to the technical support hub for Vilazodone impurity profiling. You are likely investigating the Vilazodone Diamide Impurity (often referred to as the "Carboxamide Impurity").

Vilazodone (API) inherently contains a benzofuran-2-carboxamide group.[][2][3][4] The specific impurity arises from the hydrolysis of the 5-cyano (nitrile) group on the indole ring, converting it into a second carboxamide group.

Chemical Identity & Chromatographic Behavior
ParameterVilazodone (API)Carboxamide Impurity (Diamide)
Chemical Name 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide3-[4-[4-(2-carbamoyl-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide
Functional Change Nitrile (-CN)Amide (-CONH₂)
Polarity LowerHigher (Increased H-bonding capacity)
Elution Order (RP-HPLC) Late ElutingEarly Eluting (Pre-peak)
Expected RRT 1.00~0.85 – 0.92 (Method Dependent)
Molecular Weight 441.53 g/mol 459.54 g/mol (+18 Da, Hydrolysis)

Degradation Pathway Visualization

Understanding the origin of this impurity is critical for controlling it. The pathway involves the hydrolysis of the nitrile group, often catalyzed by basic conditions or oxidative stress during manufacturing or storage.

VilazodoneDegradation API Vilazodone (API) (Indole-5-Nitrile) ImpurityB Carboxamide Impurity (Diamide / Amide Hydrolysis) API->ImpurityB Hydrolysis (+H2O) pH > 8.0 or Stress ImpurityC Carboxylic Acid Impurity (Further Hydrolysis) ImpurityB->ImpurityC Strong Hydrolysis (Acid/Base)

Figure 1: Hydrolysis pathway of Vilazodone (Nitrile) to Carboxamide Impurity (Diamide) and subsequently to the Carboxylic Acid form.

Recommended HPLC Methodology

To accurately resolve the Carboxamide impurity from the main peak, a standard C18 isocratic method is often insufficient due to the structural similarity. We recommend a Gradient Method with pH control to manage the ionization of the piperazine moiety.

Standardized Protocol (RP-HPLC)
  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 250 x 4.6 mm, 5 µm.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[5][6][7]

  • Detection: UV @ 241 nm (Isosbestic point region for indole derivatives).

  • Injection Volume: 20 µL.

Mobile Phase Configuration:

  • Buffer (Solvent A): 10 mM Ammonium Acetate or Phosphate Buffer (pH 5.0 - 6.0). Note: Vilazodone is basic; acidic pH ensures solubility but pH > 4.0 improves peak shape.

  • Organic (Solvent B): Acetonitrile (ACN).

Gradient Table:

Time (min)% Buffer (A)% Organic (B)Phase Description
0.07030Equilibration
5.07030Isocratic Hold (Elute early polar impurities)
20.02080Linear Gradient (Elute API & Hydrophobic Imps)
25.02080Wash
26.07030Re-equilibration
35.07030End

Troubleshooting & FAQs

Q1: Why is the Carboxamide impurity co-eluting with the API?

Diagnosis: The resolution between the Nitrile (API) and Amide (Impurity) is driven by polarity differences. If they co-elute, your mobile phase is likely too strong (too much organic solvent) at the start of the run. Solution:

  • Decrease Initial %B: Drop the starting Acetonitrile from 30% to 20% or 25%. This increases the retention of the main peak, allowing the more polar Carboxamide impurity to elute earlier.

  • Check pH: Ensure buffer pH is maintained between 5.0 and 6.0. The piperazine ring is protonated; slight pH shifts can alter the selectivity of the polar impurity relative to the hydrophobic bulk.

Q2: My retention time for the impurity is drifting. What is the cause?

Diagnosis: RT drift in basic drugs like Vilazodone is usually caused by "Column Aging" (loss of end-capping) or "Buffer Phasing." Solution:

  • Verify Column End-Capping: The secondary interaction between the basic piperazine nitrogen and residual silanols on the column causes tailing and RT shifts. Use a "Base Deactivated" (BDS) or high-coverage C18 column.

  • Temperature Control: A fluctuation of ±2°C can shift the impurity by 0.2–0.5 minutes. Ensure the column oven is stable at 30°C.

Q3: How do I distinguish the Carboxamide Impurity from the N-Oxide Impurity?

Analysis: Both are polar and elute before the API.

  • Carboxamide (Diamide): Formed via hydrolysis. Stable in reverse phase. RRT ~0.85-0.90.

  • N-Oxide: Formed via oxidation. RRT is typically distinct (often earlier, ~0.70-0.80, or dependent on pH).

  • Validation: You must use a reference standard. Spike your sample with "Vilazodone Diamide" standard. If the pre-peak area increases, your identification is correct.

Diagnostic Workflow (Decision Tree)

Use this logic flow to resolve separation issues in your current experiment.

HPLC_Troubleshooting Start Issue: Impurity Separation CheckRRT Is Impurity RRT < 1.0? Start->CheckRRT Yes Yes (Elutes Before API) CheckRRT->Yes No No (Elutes After API) CheckRRT->No Resolution Is Resolution (Rs) > 1.5? Yes->Resolution CheckType Identify Impurity Type No->CheckType Good Method Valid Resolution->Good BadRes Co-elution / Tailing Resolution->BadRes Action1 Decrease Initial Organic % (Increase Polarity) BadRes->Action1 Action2 Check pH & Buffer Strength (Suppress Silanol Interactions) BadRes->Action2 Action3 Likely Dimer or Hydrophobic Impurity CheckType->Action3

Figure 2: Troubleshooting logic for optimizing the separation of polar impurities like Vilazodone Carboxamide.

References

  • Redasani, V. K., & Surana, S. J. (2017).[6] Development and Validation of Vilazodone HCl by RP-HPLC In Bulk and in Pharmaceutical Formulation Along with its Application in Dissolution. Symbiosis Online Publishing. Link

  • PubChem. (2025).[8] Vilazodone Amide Impurity (Compound Summary). National Library of Medicine. Link

  • BOC Sciences. (n.d.). Vilazodone Impurities and Structure.

  • Google Patents. (2014). WO2014178013A1: Vilazodone impurities, process for their preparation, and their use as reference standards. Link

  • SynZeal. (n.d.). Vilazodone Impurity Reference Standards. Link

Sources

preventing hydrolysis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Topic: Preventing Hydrolysis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Reference ID: CAS 143612-79-7 | Vilazodone Intermediate 3[1]

Executive Summary: The Dual-Hydrolysis Risk

As a key intermediate in the synthesis of Vilazodone (a partial 5-HT1A agonist/SSRI), 3-(4-chlorobutyl)-1H-indole-5-carbonitrile presents a unique stability challenge.[1] Unlike simple reagents, this molecule possesses two distinct sites susceptible to hydrolytic degradation:[2]

  • The Nitrile (C-5 Position): Susceptible to hydration (forming the amide) and subsequent hydrolysis (forming the carboxylic acid) under strong acidic or basic conditions.

  • The Alkyl Chloride (C-3 Side Chain): Susceptible to nucleophilic displacement by water (forming the alcohol) or intramolecular cyclization.

This guide provides technical protocols to isolate and preserve the integrity of this specific scaffold, focusing on preventing the "M+18" (Amide) and "M-18" (Alcohol) degradation pathways.

Module 1: Degradation Mechanics & Visualization

Understanding the specific degradation pathways is the first step in prevention. The diagram below illustrates the three primary failure modes for this compound.

DegradationPathways Main 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Target Molecule) MW: ~232.7 Amide Impurity A: Amide (Nitrile Hydrolysis) MW: ~250.7 (+18 Da) Main->Amide Strong Acid/Base + H2O, Heat Alcohol Impurity C: Alcohol (Chloride Displacement) MW: ~214.3 (-18 Da) Main->Alcohol Aq. Base, Heat (SN2 Displacement) Cyclic Impurity D: Tricyclic Indole (Intramolecular Cyclization) MW: ~196.2 (-HCl) Main->Cyclic Strong Base (Deprotonation of Indole N) Acid Impurity B: Carboxylic Acid (Full Hydrolysis) MW: ~251.7 (+19 Da) Amide->Acid Prolonged Hydrolysis

Figure 1: Degradation pathways.[] Red paths indicate nitrile hydrolysis (the primary concern); Yellow paths indicate side-chain degradation.[1]

Module 2: Critical Storage & Handling Protocols

The stability of the 5-cyano group is compromised by moisture, particularly when trace acid catalysts are present from previous synthetic steps (e.g., Fischer Indole synthesis).

Standard Operating Procedure (SOP): Storage
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Retards the kinetics of spontaneous hydrolysis and alkyl chloride displacement.[1]
Atmosphere Inert (Argon/Nitrogen) Prevents atmospheric moisture absorption.[1] The nitrile is hygroscopic in amorphous forms.
Container Amber Glass + Desiccant Protects from light (indole oxidation risk) and actively scavenges trapped moisture.
Solvent Storage Avoid Protic Solvents Do not store in Methanol or Water.[1] If solution storage is necessary, use anhydrous DMF or DMSO at -20°C.

Module 3: Reaction & Workup Optimization

Most hydrolysis events occur not during reaction, but during the quench and workup phases. The following protocols are designed to minimize water contact time and thermal stress.

Scenario A: Quenching a Fischer Indole Synthesis (Acidic Context)

Context: You have synthesized the core using acid catalysis. The mixture is highly acidic. Risk: Acid-catalyzed hydration of the nitrile to the amide.[1]

  • The "Inverse Quench" Technique:

    • Do NOT pour water into the reaction vessel (Exothermic spike = Hydrolysis).

    • DO pour the reaction mixture slowly into a vigorously stirred slurry of Ice/Water/NaOAc (Sodium Acetate) .

    • Why: Sodium acetate acts as a mild buffer, neutralizing the strong mineral acid immediately upon contact, preventing the local "hot spots" of acidity that drive nitrile hydrolysis.

  • Temperature Control:

    • Maintain the quench internal temperature < 5°C .

    • Nitrile hydrolysis rates increase exponentially above 20°C in acidic media.

Scenario B: Alkylation Workup (Basic Context)

Context: You have alkylated the indole or side chain. Risk: Hydroxide displacement of the Chloride (Impurity C) or Nitrile hydrolysis.

  • pH Management:

    • Adjust aqueous layers to pH 6–7 immediately.

    • Avoid prolonged exposure to pH > 10, which favors the displacement of the alkyl chloride (

      
      ).[1]
      
  • Phase Separation:

    • Use 2-MeTHF or Ethyl Acetate for extraction.[1]

    • Crucial Step: Wash the organic layer immediately with Brine (saturated NaCl) .

    • Why: Brine "dries" the organic layer by osmotic pressure, removing dissolved water that could cause slow hydrolysis during rotary evaporation.

Module 4: Troubleshooting & FAQ

Q1: I see a new peak at M+18 in my LC-MS. Is this the alcohol or the amide?

  • Diagnosis: This is the Amide (Nitrile Hydrolysis).[4]

  • Math:

    • Target MW: ~232.7[5]

    • Amide (

      
      ): Adds 
      
      
      
      (+18 Da). Result MW: ~250.7.
  • Fix: Your workup was too acidic or too hot. Check the pH of your aqueous wash and ensure rotary evaporation bath temp is < 40°C.

Q2: I see a peak at roughly M-18. Is this dehydration?

  • Diagnosis: This is likely the Alcohol (Chloride Displacement), but the mass math is tricky.

  • Math:

    • Target MW: ~232.7[5]

    • Alcohol (

      
      ): Loss of Cl (35.5), Gain of OH (17).[1] Net change: -18.5 Da .[1] Result MW: ~214.2.
      
  • Fix: Your reaction or workup was too basic (pH > 10). The hydroxide ion displaced the chloride.

Q3: Can I use Methanol for recrystallization?

  • Conditional Yes.

  • Protocol: Dissolve in minimal Methanol at reflux, but cool rapidly to 0-5°C.

  • Warning: Do not leave the compound in refluxing methanol for > 1 hour. Methanol can attack the nitrile (forming an imidate) or displace the chloride (forming a methyl ether) under catalytic conditions. Acetonitrile/Water systems are often safer if pH is neutral.

Q4: My yield is low, and I see a non-polar impurity. What happened?

  • Diagnosis: Cyclization (Impurity D). [1]

  • If you used a strong base (like NaH) to alkylate the indole nitrogen, the nitrogen may have attacked the chlorobutyl tail intramolecularly.

  • Fix: Ensure the alkylation of the side chain is complete before exposing the system to conditions that might deprotonate the indole nitrogen, or use a weaker base (e.g.,

    
     in DMF) that doesn't fully deprotonate the indole.
    

References

  • Vilazodone Synthesis & Impurities

    • Process Development of Vilazodone Hydrochloride.[6] (Organic Process Research & Development).

    • Source: (General search for Vilazodone process chemistry).[1]

  • Nitrile Hydrolysis Mechanisms

    • Hydrolysis of Nitriles to Amides.[4]

    • Source: [1]

  • Compound Data & Safety

    • 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS 143612-79-7).[1][5][7]

    • Source: [1]

  • Indole Chemistry Standards

    • Indoles: Industrial and Product Synthesis.[1]

    • Source: [1]

Sources

Vilazodone Synthesis Support: Controlling Benzofuran-2-Carboxamide Formation

[1]

Technical Support Reference: VLZ-SYN-04 Module: C2-Amidation & Primary Amide Construction Audience: Process Chemists, R&D Scientists

Core Directive & Scope

This guide addresses the critical synthetic node in Vilazodone manufacturing: the formation of the primary carboxamide (-CONH₂) at the C2 position of the benzofuran ring.

While the alkylation of the piperazine linker often receives attention, the amidation step is the frequent source of batch failure due to three competing factors:

  • Incomplete Conversion: Steric and electronic deactivation of the benzofuran-2-carboxylate ester.

  • Hydrolysis (Impurity A): Reversion to the carboxylic acid (Vilazodone Acid) in the presence of moisture.

  • Dehydration (Impurity B): Conversion of the primary amide to the nitrile under forcing conditions.

This guide moves beyond standard textbook protocols to provide process-hardened strategies for both the Acid Chloride Route (Classic) and the Formamide/Alkoxide Route (Process-Intensified).

Reaction Pathway & Decision Logic

The following decision tree outlines the optimal synthetic strategy based on your starting material and available equipment.

Vilazodone_AmidationStartStarting Material:5-(1-piperazinyl)benzofuran-2-carboxylateRoute_ARoute A: Acid Chloride Method(High Purity, Multi-step)Start->Route_AStrict Purity Req.Route_BRoute B: Formamide/Alkoxide Method(One-pot, Process Efficient)Start->Route_BSpeed/Scale Req.Step_A11. Hydrolysis to Acid(NaOH/MeOH)Route_A->Step_A1Step_B1Direct Amidation(Formamide + NaOMe/DMF)Route_B->Step_B1Step_A22. Activation (SOCl2/DMF cat.)-> Acid ChlorideStep_A1->Step_A2Step_A33. Ammonolysis (NH3 gas/THF)Step_A2->Step_A3Impurity_AcidImpurity: Carboxylic Acid(Moisture ingress)Step_A2->Impurity_AcidWet SolventsProductTarget: Vilazodone Intermediate(Benzofuran-2-carboxamide)Step_A3->ProductImpurity_NitrileImpurity: Nitrile(Over-dehydration)Step_B1->Impurity_NitrileT > 100°CStep_B1->Product

Figure 1: Strategic routing for Vilazodone amidation. Route A offers higher control over intermediates, while Route B is preferred for industrial scalability.

Technical Troubleshooting Modules
Module A: The Acid Chloride Route (Activation Issues)

Context: You are converting the free acid to the acid chloride using Thionyl Chloride (

Common Failure Mode: Low yield due to "Vilazodone Acid" reformation.

SymptomRoot CauseCorrective Action
Sluggish Activation The benzofuran ring is electron-rich (due to the piperazine), deactivating the C2-carboxylate.Catalysis: You MUST use DMF (dimethylformamide) as a catalyst. It forms the Vilsmeier-Haack intermediate, which is the active chlorinating species.
Reversion to Acid Moisture ingress during the

quench.
Protocol Shift: Do not use aqueous ammonia (

). Use anhydrous

gas bubbled into THF or Dioxane at 0-5°C.
Purple/Black Color Oxidation of the piperazine or indole (if present).Inerting: Perform activation under strict

flow. Ensure the piperazine secondary amine is protected (e.g., Boc) if not already coupled to the indole.

Expert Tip: If using



Module B: The Formamide/Alkoxide Route (Direct Conversion)

Context: Direct conversion of the ethyl ester to the primary amide using Formamide and Sodium Methoxide (

Common Failure Mode: Incomplete conversion or solidification of the reaction mixture.

SymptomRoot CauseCorrective Action
Stalled Reaction (~60% Conv.) Equilibrium limitation.Drive Equilibrium: Use a high molar excess of Formamide (5-10 eq) and continuously remove the volatile byproduct (ethyl formate) if possible, though difficult in this specific matrix.
Thick Slurry/Stirring Stop Product precipitation.Solvent System: Use DMF or NMP as a co-solvent. The amide product is less soluble than the ester. High shear stirring is required.
Impurity: Nitrile Temperature too high (>100°C).Thermal Control: Maintain reaction temperature between 60-80°C. Above 100°C, the formamide acts as a dehydrating agent, converting the amide to a nitrile (-CN).
Validated Experimental Protocol

Method: Modified Formamide Amination (Optimized for Purity) Applicability: Conversion of 5-(1-piperazinyl)benzofuran-2-carboxylic acid ethyl ester to the amide.[1]

Step-by-Step Workflow:

  • Charge: To a dry reactor, add Starting Ester (1.0 eq) and DMF (5 vol).

  • Reagent Addition: Add Formamide (5.0 eq) followed by Sodium Methoxide (30% in MeOH, 1.2 eq).

    • Note: Add base slowly to control exotherm.

  • Reaction: Heat to 65–70°C . Stir for 4–6 hours.

    • Monitor: HPLC should show < 2% unreacted ester.

  • Quench: Cool to 20°C. Add Water (10 vol) dropwise.

    • Critical: Rapid water addition can trap impurities in the precipitating solid.

  • Isolation: Filter the resulting suspension. Wash cake with Water (2x) and Methanol (1x, cold).

  • Drying: Vacuum dry at 50°C.

Specification Check:

  • Appearance: Off-white to pale yellow solid.

  • HPLC Purity: > 98.5%.[2][3]

  • Vilazodone Acid Impurity: < 0.5%.

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous ammonia (NH₄OH) for the amidation of the ester? A: Generally, no . The benzofuran-2-ester is relatively stable and hydrophobic. Aqueous ammonia requires high pressure and temperature (autoclave conditions) to effect conversion, which often leads to hydrolysis (acid formation) rather than amidation. Use the Formamide/Alkoxide route or the Acid Chloride/NH₃(gas) route.

Q2: My product contains a "dimer" impurity. What is it? A: If your starting material has a free secondary amine on the piperazine (i.e., it is not Boc-protected or already alkylated), the activated acid chloride can attack the piperazine of a second molecule, creating a bis-amide dimer .

  • Fix: Ensure the piperazine N4 is Boc-protected before amidation, or perform the amidation on the fully assembled skeleton (though the latter is sterically challenging).

Q3: Why is the solubility of the amide so poor? A: The primary amide (-CONH₂) creates a strong hydrogen-bonding network, significantly reducing solubility in organic solvents compared to the ester. This is a feature, not a bug—use it to purify the compound by precipitation from DMF/Water.

References
  • Heinrich, T., et al. (2004). "Synthesis and Structure-Activity Relationships of Vilazodone." Journal of Medicinal Chemistry, 47(19), 4684-4692.[4]

  • Sorbera, L. A., et al. (2001). "Vilazodone Hydrochloride."[5][6] Drugs of the Future, 26(3), 247.

  • Reddy, P., et al. (2014). "Process for the preparation of Vilazodone." World Intellectual Property Organization, WO2014061000A1.

  • Bathe, A., et al. (2004).[7] "Method for producing 5-(1-piperazinyl)-benzofuran-2-carboxamide." U.S. Patent No.[6][7] 6,762,300.[7]

Technical Support Center: Troubleshooting Low Yield in Indole-5-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of indole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we will delve into the intricacies of the amidation of indole-5-carboxylic acid, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction yields and purity.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of indole-5-carboxamide.

Question 1: My amide coupling reaction has a very low yield, and I'm recovering a significant amount of my starting indole-5-carboxylic acid. What's going wrong?

Answer:

This is a classic issue in amide bond formation, and the root cause typically lies in the inefficient activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this, a coupling reagent is necessary to convert the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for nucleophilic attack by the amine.

Several factors could be contributing to poor activation:

  • Inappropriate Coupling Reagent: The choice of coupling reagent is critical and often substrate-dependent. For sterically hindered or electron-deficient amines, standard reagents may not be sufficient.[3]

  • Degradation of Coupling Reagent: Many coupling reagents are sensitive to moisture. Ensure that your reagents are fresh and handled under anhydrous conditions.

  • Incorrect Stoichiometry: An insufficient amount of the coupling reagent will lead to incomplete activation of the carboxylic acid. It is common practice to use a slight excess (1.1-1.5 equivalents) of the coupling reagent.[4]

  • Suboptimal Reaction Temperature: While many coupling reactions proceed at room temperature, some may require cooling to 0 °C to suppress side reactions, while others may need gentle heating to overcome activation energy barriers.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: If you are using a standard carbodiimide like DCC or EDC, consider switching to a more potent uronium- or phosphonium-based reagent such as HATU, HBTU, or PyBOP.[5][6] These reagents are known for their high efficiency, especially in challenging couplings.

  • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Reagent Stoichiometry: Systematically vary the equivalents of your coupling reagent and base. A common starting point is 1.1-1.2 equivalents of the coupling reagent and 2-3 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[7]

  • Control the Temperature: Begin your reaction at 0 °C, especially during the activation step, to minimize potential side reactions. Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.

Question 2: I'm observing a significant side product with a mass corresponding to the anhydride of my indole-5-carboxylic acid. How can I prevent this?

Answer:

The formation of a symmetric anhydride from the carboxylic acid starting material is a common side reaction that can significantly reduce the yield of your desired amide.[3] This occurs when two molecules of the activated carboxylic acid react with each other before the amine has a chance to attack.

This side reaction is often promoted by:

  • Slow Addition of the Amine: If the carboxylic acid is pre-activated with the coupling reagent and base for an extended period before the amine is introduced, the concentration of the activated intermediate builds up, favoring anhydride formation.

  • Use of Carbodiimides without Additives: Reagents like DCC and EDC are prone to forming stable O-acylisourea intermediates, which can then react with another molecule of the carboxylic acid.

Preventative Measures:

  • Modify the Order of Addition: Instead of pre-activating the carboxylic acid, add the coupling reagent to a mixture of the indole-5-carboxylic acid, the amine, and the base. This ensures that the amine is present to trap the activated intermediate as it is formed.

  • Utilize Additives: When using carbodiimides, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress anhydride formation by forming an active ester intermediate that is more reactive towards the amine than towards another molecule of the carboxylic acid.[6] Modern coupling reagents like HATU and HBTU already incorporate a HOAt or HOBt moiety, respectively.[5][6]

Question 3: My final product appears to be degrading during workup or purification. What are the stability considerations for indole-5-carboxamide?

Answer:

The indole ring system is known to be sensitive to strong acidic conditions.[8][9] Protonation of the indole ring, primarily at the C3 position, can lead to polymerization or decomposition, especially with prolonged exposure or at elevated temperatures.[8]

Additionally, the amide bond itself can be susceptible to hydrolysis under harsh acidic or basic conditions, although this typically requires heating.[10][11][12]

Recommendations for Workup and Purification:

  • Avoid Strong Acids: During the aqueous workup, use mild acidic solutions (e.g., dilute HCl or saturated ammonium chloride) for washing and avoid prolonged contact.

  • Use a Bicarbonate Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is crucial for removing any unreacted carboxylic acid and acidic byproducts.[3]

  • Purification Strategy:

    • Silica Gel Chromatography: This is the most common method for purifying indole-5-carboxamide.[3][13] A gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is typically effective.[3]

    • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase chromatography (e.g., C18) can be a good alternative.[3]

    • Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity.[3]

Frequently Asked Questions (FAQs)

What are the most critical parameters to control in the synthesis of indole-5-carboxamide?

The most critical parameters are:

  • Choice of Coupling Reagent: This has the most significant impact on the reaction's success.

  • Reaction Solvent: Anhydrous polar aprotic solvents like DMF, NMP, or DCM are generally preferred.

  • Base Selection: A non-nucleophilic organic base like DIPEA or NMM is essential to neutralize the acid formed during the reaction without competing with the amine nucleophile.

  • Temperature Control: Maintaining the appropriate temperature throughout the reaction is key to maximizing yield and minimizing side products.

  • Purity of Starting Materials: Ensure your indole-5-carboxylic acid and amine are pure, as impurities can lead to unwanted side reactions.[14]

Are there alternative, more effective coupling reagents for this synthesis?

Yes, several modern coupling reagents offer advantages over traditional carbodiimides, especially for challenging substrates.

Coupling ReagentActivating Additive (Internal)BaseSolventTypical Yield (%)Key Considerations
HBTU HOBtDIPEA, NMMDMF, NMP>90%Fast activation, standard for solid-phase peptide synthesis. May require double coupling for very hindered substrates.[5]
HATU HOAtDIPEA, 2,4,6-CollidineDMF, NMP>95%Highly reactive, superior for hindered couplings and reduces racemization.[5]
PyBOP HOBtDIPEA, NMMDMF, CH₂Cl₂>90%Good for sterically hindered amino acids.
EDC/HOBt HOBtDIPEA, NMMDCM, DMF80-95%A cost-effective option. The urea byproduct is water-soluble, simplifying workup.
T3P® N/APyridine, DIPEAEthyl Acetate, THF85-98%A versatile and powerful coupling reagent with an easy workup as the byproducts are water-soluble.
My indole starting material has poor solubility. What can I do?

Solubility issues can impede reaction kinetics. Consider the following:

  • Solvent Screening: Experiment with different reaction solvents. While DCM and DMF are common, other solvents like THF or acetonitrile might be better suited for your specific substrates.[3]

  • Heating: Increasing the reaction temperature can improve the solubility of your starting materials. However, be mindful of the potential for thermal degradation.[3]

  • Sonication: Applying ultrasound can sometimes help to dissolve stubborn starting materials and initiate the reaction.

Experimental Protocols

Optimized Protocol for Indole-5-carboxamide Synthesis using HATU

This protocol is designed for the efficient coupling of indole-5-carboxylic acid with a primary or secondary amine using HATU, a highly effective coupling reagent.

Materials:

  • Indole-5-carboxylic acid

  • Amine (1.0 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add indole-5-carboxylic acid (1.0 eq.) and the amine (1.0 eq.).

  • Dissolution: Dissolve the starting materials in anhydrous DMF (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIPEA (2.5 eq.) to the stirred solution, followed by the portion-wise addition of HATU (1.1 eq.).

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure indole-5-carboxamide.

Visualizations

General Workflow for Indole-5-carboxamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Indole-5-carboxylic Acid and Amine in Anhydrous DMF cool Cool to 0 °C start->cool add_reagents Add DIPEA and HATU cool->add_reagents react Stir and Monitor (TLC/LC-MS) add_reagents->react dilute Dilute with DCM react->dilute wash Aqueous Wash (NaHCO₃, Brine) dilute->wash dry Dry (Na₂SO₄) and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end end purify->end Pure Indole-5-carboxamide

Caption: Experimental workflow for the synthesis of indole-5-carboxamide.

Troubleshooting Decision Tree for Low Yield

G cluster_activation Activation Issues cluster_side_reactions Side Reactions start Low Yield of Indole-5-carboxamide check_sm Starting Material Recovered? start->check_sm side_products Major Side Products Observed? check_sm->side_products No activation_issue Inefficient Carboxylic Acid Activation check_sm->activation_issue Yes anhydride Anhydride Formation? side_products->anhydride Yes solution_activation Switch to Stronger Coupling Reagent (e.g., HATU) Ensure Anhydrous Conditions Optimize Stoichiometry activation_issue->solution_activation degradation Product Degradation? anhydride->degradation No solution_anhydride Change Order of Addition Use HOBt/HOAt Additive anhydride->solution_anhydride Yes solution_degradation Use Mild Workup Conditions Avoid Strong Acids degradation->solution_degradation Yes

Caption: Troubleshooting logic for low yields in indole-5-carboxamide synthesis.

References

Sources

Technical Support Center: Troubleshooting & Purification Guide for 3-(4-Chlorobutyl)-1H-indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 3-(4-chlorobutyl)-1H-indole-5-carboxamide (CAS: 173150-58-8)[1], a critical intermediate in the synthesis of dual 5-HT1A receptor agonists and serotonin reuptake inhibitors, such as vilazodone analogs[2].

Due to the compound's bifunctional nature—featuring a highly polar carboxamide group and a reactive chlorobutyl chain—purification often presents unique challenges. This guide provides mechanistic troubleshooting, quantitative data, and self-validating experimental protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Following the reduction step, my crude extraction yields a viscous, intractable oil instead of a solid. How do I induce crystallization? The Causality: This is a classic issue when synthesizing indole-5-carboxamides via reductive deoxygenation (e.g., using


 or Lewis acid-catalyzed pathways)[3]. The primary carboxamide group (-

) strongly coordinates with residual boron or aluminum salts from the reaction. These metal-amide complexes trap solvent molecules, preventing proper crystal lattice formation and resulting in a viscous oil. The Solution: Ensure a thorough, slightly acidic aqueous quench. Wash the organic phase (EtOAc) sequentially with 1N HCl (to competitively break the metal-amide coordination), water, and brine. If the oil persists after concentration, perform a solvent swap to toluene; the hydrophobic environment disrupts the hydrogen-bonding network, forcing the compound to precipitate as an off-white solid.

Q2: I am observing a significant secondary spot on my TLC with a higher


 value. What is this byproduct, and how do I prevent it? 
The Causality:  This is almost certainly the intramolecular cyclization product (a tetrahydropyrido[1,2-a]indole derivative). The indole N-H is weakly acidic (

). If your aqueous workup is too basic, the indole nitrogen becomes deprotonated. The resulting anion acts as an internal nucleophile, attacking the terminal chloride of the 4-chlorobutyl chain and fusing a new ring. The Solution: Strictly maintain a neutral to slightly acidic pH (pH 6–7) during the aqueous quench and extraction phases. Never use strong bases like

or

to neutralize the reaction mixture prior to extraction.

Q3: The compound streaks heavily during silica gel chromatography, leading to poor resolution. What is the optimal solvent system? The Causality: The primary carboxamide moiety acts as both a strong hydrogen bond donor and acceptor. It interacts aggressively with the free silanol groups (-SiOH) on the stationary phase of the silica gel, causing the compound to drag and streak across the column[1]. The Solution: Standard Hexane/Ethyl Acetate gradients are ineffective here. Switch to a Dichloromethane (DCM) and Methanol (MeOH) system. The methanol acts as a polar modifier, outcompeting the carboxamide for silanol binding sites. A gradient of DCM:MeOH (95:5) will result in tight, well-resolved bands.

Part 2: Purification Workflow

The following decision matrix outlines the optimal purification strategy based on your current reaction scale and impurity profile.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Reduction) Quench Aqueous Quench (Maintain pH 6-7) Crude->Quench Add cold water Extraction Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extraction Avoid strong base Organic Organic Phase (Target + Impurities) Extraction->Organic Separate & Dry Decision Scale of Purification? Organic->Decision Concentrate Chroma Silica Chromatography (DCM:MeOH 95:5) Decision->Chroma < 5g (Lab Scale) Cryst Recrystallization (EtOH/H2O) Decision->Cryst > 5g (Scale-up) Pure Pure 3-(4-chlorobutyl)- 1H-indole-5-carboxamide Chroma->Pure Yield: 70-80% Cryst->Pure Yield: 85-90%

Workflow for the purification of 3-(4-chlorobutyl)-1H-indole-5-carboxamide.

Part 3: Quantitative Data & Solvent Systems

Use the following empirical data to benchmark your purification success.

ParameterSilica Gel ChromatographyRecrystallization
Optimal Solvent System DCM:MeOH (95:5)Ethanol:Water (5:1.5)
Target

Value
0.35N/A
Typical Recovery Yield 70% – 80%85% – 90%
Expected Purity (HPLC) > 98%> 99%
Byproduct Clearance Excellent (Removes N-alkylated impurities)Good (Removes polar metal complexes)
Scale Suitability Discovery / Milligram to < 5gProcess / > 5g to Kilogram

Part 4: Validated Experimental Protocols

These methodologies are designed as self-validating systems. If the physical observations at any step deviate from the descriptions provided, halt the process and refer back to the troubleshooting section.

Protocol A: Silica Gel Flash Chromatography (Discovery Scale, < 5g)
  • Dry Loading: Dissolve the crude extract in a minimum amount of DCM/MeOH. Add silica gel (3× the mass of the crude). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Validation Check: The powder must not clump. Clumping indicates residual solvent, which will cause immediate band broadening and streaking on the column.

  • Column Packing: Pack the column using 100% DCM. Load the dry silica powder evenly on top of the stationary phase.

  • Elution: Begin elution with DCM:MeOH (98:2) for 2 column volumes to flush out non-polar impurities (e.g., unreacted chlorobutyryl chloride). Gradually increase the gradient to DCM:MeOH (95:5).

  • Fraction Analysis: Monitor fractions via TLC under UV light (254 nm).

    • Validation Check: The target 3-(4-chlorobutyl)-1H-indole-5-carboxamide will elute at an

      
       of exactly 0.35. If you observe a spot at 
      
      
      
      0.60, this is the N-alkylated cyclized byproduct; discard these early fractions.
Protocol B: Recrystallization (Process Scale, > 5g)
  • Dissolution: Suspend the crude organic solid in absolute Ethanol (5 volumes relative to the crude mass). Heat the suspension to 70°C under gentle stirring.

    • Validation Check: The solution must become completely transparent. If insoluble particulates remain, perform a hot filtration before proceeding.

  • Anti-Solvent Addition: Remove the heat source. Slowly add deionized water (approximately 1 to 1.5 volumes) dropwise.

    • Validation Check: Stop the water addition exactly when the solution reaches the "cloud point"—the moment the solution becomes persistently opaque and does not clear upon swirling.

  • Crystallization: Allow the mixture to cool ambiently to 20°C over 2 hours. Do not crash-cool, as this will trap impurities in the crystal lattice. Once at room temperature, transfer to an ice bath (0–5°C) for 1 hour.

    • Validation Check: You should observe the formation of distinct, off-white to pale yellow crystalline needles.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 1 volume of ice-cold EtOH/Water (1:1). Dry the crystals under high vacuum at 40°C to a constant weight.

References

  • Heinrich, T., et al. "Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT 1A Receptor Agonists and Serotonin Reuptake Inhibitors." Journal of Medicinal Chemistry (via ResearchGate). Available at: [Link]

Sources

resolution of indole nitrile and amide peaks in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the liquid chromatography-mass spectrometry (LC-MS) analysis of indole-containing compounds, with a specific focus on resolving the often-challenging separation of indole nitriles and their corresponding amides. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on years of field experience.

Introduction: The Challenge of Indole Nitriles and Amides

Indole nitriles and their corresponding amides are structurally very similar, often differing only by the hydration of the nitrile group. This subtle difference presents a significant chromatographic challenge, frequently leading to poor resolution or complete co-elution in reversed-phase liquid chromatography (RPLC). Furthermore, the indole scaffold itself, being a weakly basic heterocycle, can be prone to undesirable secondary interactions with the stationary phase, leading to poor peak shape. This guide will provide a systematic approach to overcoming these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: My indole nitrile and amide are co-eluting. What is the first thing I should adjust?

A1: The first and often most impactful parameter to adjust is the mobile phase composition , specifically the organic modifier and its proportion.

  • Rationale: While both indole nitrile and amide are relatively polar, the amide can form more extensive hydrogen bonds than the nitrile. This difference in hydrogen bonding capacity can be exploited by changing the organic solvent.

  • Recommendation: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a protic solvent and a stronger hydrogen bond donor and acceptor compared to the aprotic acetonitrile.[1][2] This can alter the selectivity between the two analytes. Sometimes, a mixture of both solvents can provide a unique selectivity.

Q2: I'm still not getting baseline resolution. What's the next step?

A2: The next critical parameter to investigate is the mobile phase pH .

  • Rationale: The indole nitrogen has a pKa of approximately -2 to -3, meaning it is protonated only under very strongly acidic conditions. However, other functional groups on your specific indole derivatives might be ionizable. Even subtle changes in the charge state of your analytes can significantly impact their retention and selectivity in RPLC.[3][4]

  • Recommendation: A systematic pH scouting experiment is highly recommended. Start with a low pH mobile phase (e.g., 0.1% formic acid, pH ~2.8) and compare the results with a near-neutral pH (e.g., 10 mM ammonium acetate, pH ~6.8) and a high pH (e.g., 0.1% ammonium hydroxide, pH ~10.5), provided your column is stable at these pHs.[2] Often, a pH that is at least 2 units away from the pKa of any ionizable group will provide the most stable retention and best peak shape.[4][5]

Q3: My indole peaks are tailing. What causes this and how can I fix it?

A3: Peak tailing for indole-containing compounds is often due to secondary interactions between the weakly basic indole nitrogen and acidic silanol groups on the silica-based stationary phase.[6][7][8]

  • Rationale: At pH values above ~3.5, some residual silanol groups on the silica surface become deprotonated (SiO-), creating negatively charged sites that can interact with any positively charged character on the analyte, leading to peak tailing.[1]

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Using an acidic mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing these unwanted ionic interactions.[7]

    • Use a Modern, High-Purity Column: Newer "Type B" silica columns have lower metal content and are better end-capped, resulting in fewer accessible silanol groups.[6][7]

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as one with a polar-embedded group or a phenyl-hexyl phase, may offer different selectivity and reduced silanol interactions.[9][10]

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.[9]

Q4: Can my choice of stationary phase improve the separation of my indole nitrile and amide?

A4: Absolutely. The choice of stationary phase is a powerful tool for manipulating selectivity.

  • Rationale: Standard C18 columns separate primarily based on hydrophobicity.[11] Since your indole nitrile and amide have very similar hydrophobicity, a C18 may not be sufficient. Stationary phases that offer alternative separation mechanisms can be highly effective.

  • Recommended Stationary Phases to Evaluate:

    • Phenyl-Hexyl: This phase provides pi-pi interactions with the aromatic indole ring, which can lead to different retention behavior compared to a C18 phase.[11] The nitrile and amide groups, having different electronic properties, may interact differently with the electron-rich phenyl rings.

    • Polar-Embedded Phases (e.g., Amide, Carbamate): These phases have a polar group embedded in the alkyl chain.[10] This can increase the retention of polar compounds and offer a different selectivity for molecules capable of hydrogen bonding, like your amide.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar indole derivatives, HILIC can be an excellent alternative to reversed-phase.[12][13] It uses a polar stationary phase and a high organic mobile phase, providing a different elution order and often better retention for polar compounds.[12]

Q5: I'm seeing an unexpected peak at [M+H+2]+ or [M+H+4]+ for my indole nitrile in the mass spectrometer. What could this be?

A5: This is likely due to the in-source reduction of the nitrile to the corresponding primary amine.

  • Rationale: It has been reported that under certain positive ion electrospray ionization (ESI) conditions, nitriles can be reduced to amines.[14] This reduction involves the addition of hydrogen atoms, leading to a mass increase of 2 or 4 Da. The source of the reductive hydrogen is often water in the mobile phase.[14]

  • Confirmation and Mitigation:

    • To confirm, you can try using deuterated water (D2O) in your mobile phase. If the adduct shifts by the corresponding number of deuterium atoms, this confirms the reduction.

    • To mitigate this, you can try adjusting the ESI source parameters. Sometimes, reducing the source temperature or altering voltages can minimize these in-source reactions. Alternatively, atmospheric pressure chemical ionization (APCI) may be less prone to this type of reduction.[15]

Part 2: Troubleshooting Guides

This section provides a more in-depth, workflow-based approach to resolving specific issues.

Guide 1: Systematic Troubleshooting of Peak Co-elution

This guide will walk you through a logical sequence of steps to resolve co-eluting indole nitrile and amide peaks.

CoElution_Troubleshooting Start Start: Co-eluting Peaks ChangeSolvent Step 1: Change Organic Modifier (Acetonitrile vs. Methanol) Start->ChangeSolvent Initial Approach ScoutpH Step 2: Perform pH Scouting (Low, Neutral, High pH) ChangeSolvent->ScoutpH No/Partial Resolution Success Resolution Achieved ChangeSolvent->Success Resolution Achieved ChangeColumn Step 3: Evaluate Alternative Stationary Phases (Phenyl-Hexyl, Polar-Embedded) ScoutpH->ChangeColumn No/Partial Resolution ScoutpH->Success Resolution Achieved OptimizeGradient Step 4: Optimize Gradient Profile (Shallow Gradient) ChangeColumn->OptimizeGradient Partial Resolution ChangeColumn->Success Resolution Achieved OptimizeGradient->Success Resolution Achieved

Caption: A systematic workflow for resolving co-eluting peaks.

Detailed Steps:

  • Change Organic Modifier:

    • Protocol: Prepare two sets of mobile phases, one with acetonitrile and one with methanol as the organic modifier (Mobile Phase B). Keep the aqueous mobile phase (Mobile Phase A) and gradient profile the same.

    • Expected Outcome: You will likely see a shift in retention times and a change in the selectivity between the nitrile and amide. One solvent may provide better resolution than the other.

  • Perform pH Scouting:

    • Protocol: Using the better organic modifier from Step 1, perform injections using at least three different pH conditions for Mobile Phase A:

      • Low pH: 0.1% Formic Acid (pH ~2.8)

      • Neutral pH: 10 mM Ammonium Acetate (pH ~6.8)

      • High pH: 10 mM Ammonium Bicarbonate (pH ~9.1) or 0.1% Ammonium Hydroxide (pH ~10.5) (ensure column compatibility)

    • Expected Outcome: The retention times and elution order of your analytes may change dramatically with pH.[2] This will help you identify a pH range that provides the best selectivity.

  • Evaluate Alternative Stationary Phases:

    • Protocol: If resolution is still insufficient, screen different column chemistries. Based on the results from the pH scouting, select the most promising pH and test it on a Phenyl-Hexyl and a polar-embedded column.

    • Expected Outcome: These columns offer different interaction mechanisms (pi-pi, hydrogen bonding) which can significantly improve separation.[11][16]

  • Optimize Gradient Profile:

    • Protocol: Once you have a column and mobile phase system that shows partial separation, optimize the gradient. A shallower gradient around the elution time of your compounds will increase the separation between them.

    • Expected Outcome: Baseline or near-baseline resolution of the indole nitrile and amide.

Guide 2: Improving Poor Peak Shape

This guide provides a structured approach to diagnosing and fixing peak tailing or fronting.

PeakShape_Troubleshooting Start Start: Poor Peak Shape (Tailing/Fronting) CheckSystem Step 1: Check for Extra-Column Effects (Connections, Tubing) Start->CheckSystem CheckOverload Step 2: Check for Column Overload (Dilute Sample) CheckSystem->CheckOverload No Issues Found Success Good Peak Shape Achieved CheckSystem->Success Issue Fixed AdjustpH Step 3: Adjust Mobile Phase pH (Low pH for Basic Analytes) CheckOverload->AdjustpH No Improvement CheckOverload->Success Improvement Seen ChangeColumnType Step 4: Use a High-Performance Column (Modern, End-capped Silica) AdjustpH->ChangeColumnType Tailing Persists AdjustpH->Success Improvement Seen ChangeColumnType->Success Improvement Seen

Caption: A workflow for troubleshooting poor peak shape in LC-MS.

Detailed Steps:

  • Check for Extra-Column Effects:

    • Protocol: Ensure all fittings and connections are properly made and that there are no gaps between the tubing and the column or detector. Use low-volume tubing where possible.

    • Rationale: Poor connections can cause peak broadening and tailing that is not related to the chemistry of the separation.[7]

  • Check for Column Overload:

    • Protocol: Dilute your sample 10-fold and 100-fold and inject again.

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing. If the peak shape improves upon dilution, this was the likely cause.[5][17]

  • Adjust Mobile Phase pH:

    • Protocol: For basic compounds like indoles, ensure your mobile phase pH is low (e.g., pH 2-3) to suppress silanol interactions.[4][7]

    • Rationale: As detailed in the FAQs, this minimizes secondary ionic interactions that cause peak tailing.[8]

  • Use a High-Performance Column:

    • Protocol: If tailing is still an issue on an older column, switch to a modern, high-purity, end-capped silica column.

    • Rationale: These columns have a more inert surface with fewer active silanol sites, leading to improved peak shapes for basic compounds.[6][7]

Part 3: Data and Protocols

Table 1: Recommended Starting LC-MS Conditions for Indole Derivatives
ParameterRecommendationRationale
Column C18, 2.1 x 100 mm, <3 µmGood starting point for general reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH to improve peak shape for basic indoles and is MS-friendly.[18][19]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier, often provides sharp peaks.[20]
Gradient 5-95% B over 10 minutesA good starting point for scouting a new sample.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CCan improve peak shape and reduce backpressure.[20]
Injection Vol. 1-5 µLMinimize to avoid column overload.
MS Ionization ESI PositiveIndoles generally ionize well in positive mode.[9]
Protocol 1: Step-by-Step Method Development for Indole Nitrile and Amide Resolution
  • Initial Scouting:

    • Set up the LC-MS system with the "Recommended Starting Conditions" from Table 1.

    • Inject a standard containing both the indole nitrile and the indole amide.

    • Assess the initial separation.

  • Organic Modifier Screen:

    • Replace the acetonitrile in Mobile Phase B with methanol (containing 0.1% formic acid).

    • Re-inject the standard.

    • Compare the chromatograms. Did the selectivity change? Did the elution order reverse? Choose the solvent that provides the best initial separation.

  • pH Screen:

    • Using the best organic modifier, prepare three different aqueous mobile phases (Mobile Phase A):

      • 0.1% Formic Acid (pH ~2.8)

      • 10 mM Ammonium Acetate (pH ~6.8)

      • 10 mM Ammonium Bicarbonate (pH ~9.1)

    • Inject the standard with each mobile phase.

    • Analyze the results to determine the optimal pH for separation.

  • Column Chemistry Screen:

    • If separation is still not optimal, using the best mobile phase conditions from the previous steps, test a Phenyl-Hexyl and a polar-embedded column.

    • Inject the standard on each new column.

    • Compare the selectivity and peak shape to the C18 column.

  • Gradient Optimization:

    • On the best column/mobile phase combination, adjust the gradient to be shallower around the elution time of the analytes. For example, if they elute at 40% B, try a gradient segment of 30-50% B over 10 minutes.

    • This will increase the resolution between the two peaks.

References

  • Ernst, M. J. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • (n.d.). Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chromatography. Scribd. [Link]

  • Dwyer, D. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. [Link]

  • Suryakoppa, K. S., Kameshwar, V. H., Appadurai, R., Eranna, S., & Khan, M. H. M. (2021, September 11). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, Oxford Academic. [Link]

  • (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]

  • (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • (n.d.). Improving LC–MS sensitivity through increases in chromatographic performance. Zenodo. [Link]

  • (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC. [Link]

  • (2025, February 20). Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows. LCGC International. [Link]

  • (n.d.). Conditions for LC-MS/MS analysis of indole species. ResearchGate. [Link]

  • (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Lv, Y., Ali, A., Zhang, Y., Wu, Z., & Li, S. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

  • (2021, October 22). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. PMC. [Link]

  • (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Waters Corporation. [Link]

  • Snow, N. H. (2020, December 19). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]

  • (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. PMC. [Link]

  • Vemireddy, V., Ramisetti, N. R., & Kumar, D. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. [Link]

  • (n.d.). Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Merck Millipore. [Link]

  • Ptaszek, M., & Stolarek, P. (2021, March 5). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI. [Link]

  • (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. [Link]

  • Kihel, A. E. (n.d.). (PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • Browne, D. L., Wright, S. W., & Deadman, B. J. (2014, February 5). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Letters, ACS Publications. [Link]

  • van der Weken, G., van den Broeck, I., & van der Auwera, P. (n.d.). Thermospray liquid chromatography/mass spectrometry study of diastereomeric isoindole derivatives of amino acids and amino acid amides. PubMed. [Link]

  • (2013, May 31). How to separate amide and nitrile from mixture? ResearchGate. [Link]

  • (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. [Link]

  • (n.d.). 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. [Link]

  • Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • (2025, August 6). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. ResearchGate. [Link]

  • (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Vilazodone Intermediates & Degradation Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Identification and Troubleshooting of Vilazodone Intermediates and Degradation Products

Introduction: The Scientist’s Perspective

Welcome. If you are reading this, you are likely facing a mass balance discrepancy, an unexplained peak at RRT 1.20, or a co-elution issue during the synthesis or stability testing of Vilazodone.

Vilazodone Hydrochloride is structurally complex, combining an indole moiety, a piperazine linker, and a benzofuran ring.[1] This creates a "perfect storm" for degradation: the piperazine is prone to oxidation (N-oxides), the carboxamide is susceptible to hydrolysis, and the indole system is light-sensitive. Furthermore, the key intermediates—3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)-benzofuran-2-carboxamide —carry their own specific stability profiles that often bleed into the final API impurity profile.

This guide moves beyond generic advice. We will treat your analytical method as a diagnostic tool and your chromatograms as the symptoms.

Module 1: Critical Intermediates & Their Specific Degradation

Before analyzing the final API, you must characterize the "ghosts" of your synthesis. Unreacted intermediates and their degradation products often appear as late-eluting impurities.

The Intermediates
Intermediate IDChemical NameKey Functional GroupsPrimary Degradation Risk
INT-A 3-(4-chlorobutyl)-1H-indole-5-carbonitrileNitrile, Alkyl ChlorideHydrolysis (Cl

OH)
INT-B 5-(1-piperazinyl)-benzofuran-2-carboxamidePiperazine, AmideOxidation (N-oxide), Hydrolysis (Acid)
Troubleshooting "Ghost" Peaks

Scenario: You see a peak at RRT ~0.85-0.90 relative to INT-A.

  • Diagnosis: This is likely 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile .

  • Cause: Moisture in the reaction vessel or prolonged storage of INT-A in humid conditions. The terminal chlorine is a good leaving group and hydrolyzes to an alcohol.

  • Confirmation: Check LC-MS for a mass shift of -18 Da (loss of HCl) + 17 Da (OH addition)

    
     Net change depends on ionization, but look for the hydroxylated species.
    

Scenario: You see a peak eluting after INT-B.

  • Diagnosis: This is likely the Carboxylic Acid derivative (5-(1-piperazinyl)-benzofuran-2-carboxylic acid).[2]

  • Cause: Base-catalyzed hydrolysis of the primary amide on the benzofuran ring.

  • Confirmation: In negative mode ESI, this will show a strong [M-H]⁻ ion.

Module 2: API Degradation Pathways (The Chemistry)

When Vilazodone degrades, it follows predictable mechanistic pathways based on its functional groups.

Visualizing the Pathways

Vilazodone_Degradation Vilazodone Vilazodone (API) MW: 441.5 N_Oxide Piperazine N-Oxide (+16 Da) Vilazodone->N_Oxide Oxidation (H2O2/Air) Piperazine Nitrogen Acid_Imp Benzofuran Acid Impurity (Amide -> COOH) Vilazodone->Acid_Imp Base Hydrolysis (NaOH) Carboxamide group Cleavage 1-(4-Penten-1-yl)piperazine (Linker Cleavage) Vilazodone->Cleavage Acid Stress (HCl) Butyl chain cleavage

Caption: Primary degradation pathways of Vilazodone. Blue: Parent; Red: Oxidative; Yellow: Hydrolytic; Green: Acidic cleavage.

Detailed Mechanism Analysis
  • Alkaline Hydrolysis (The Major Degradant):

    • Mechanism: The amide group on the benzofuran ring is sensitive to base. Under stress (0.1N NaOH), it converts to the carboxylic acid.

    • Identification: This impurity typically elutes after the main peak in Reverse Phase (RP) chromatography due to the ionization suppression in acidic mobile phases, or before if the pH is neutral.

    • Mass Spec: +1 Da mass shift (–NH2 [16] + OH [17]).

  • Oxidative Stress (The N-Oxides):

    • Mechanism: The tertiary nitrogens in the piperazine ring are electron-rich and prone to oxidation by peroxides or atmospheric oxygen.

    • Identification: You will often see two peaks (isomeric N-oxides).

    • Mass Spec: +16 Da shift. Critical Note: Differentiating N-oxide (+16) from Hydroxylation (+16) is difficult.

    • Expert Tip: Use In-Source Fragmentation . N-oxides characteristically lose oxygen (-16 Da) easily in the source, whereas hydroxylated carbon atoms usually lose water (-18 Da).

Module 3: Analytical Method Troubleshooting (FAQ)

Q1: I cannot separate the Amide Hydrolysis impurity from the main Vilazodone peak.

  • The Issue: The structural difference is only -NH2 vs -OH. In acidic mobile phases (pH 2-3), the acid functionality is protonated (neutral), making it chromatographically similar to the amide.

  • The Fix: Shift the pH. Vilazodone has a pKa around 7.1 (piperazine) and the acid impurity has a pKa ~4-5.

    • Move your mobile phase pH to 5.0 - 5.5 (using Ammonium Acetate). At this pH, the carboxylic acid impurity will be partially ionized (negative), making it more polar, while the Vilazodone piperazine is still protonated (positive). This charge difference creates massive selectivity changes on C18 columns.

Q2: My Mass Balance is low (<90%) during Acid Stress testing.

  • The Issue: You are likely generating non-chromatographable species or very polar fragments that elute in the void volume.

  • The Fix: Check the void volume (t0). Acidic stress of Vilazodone can cleave the butyl chain, generating 1-(4-Penten-1-yl)piperazine (MW ~154 Da). This small, polar fragment often elutes with the solvent front.

  • Action: Lower your starting organic % to 2-3% B to retain this fragment.

Q3: How do I distinguish between Photolytic degradation and Thermal degradation?

  • The Insight: Vilazodone is thermally stable (solid state). If you see degradation in a "light/heat" chamber, it is almost certainly the light.

  • The Marker: Photolytic degradation often attacks the indole double bond. Look for a reduction in UV absorbance at 240 nm for the specific impurity compared to the parent.

Module 4: Step-by-Step Forced Degradation Protocol

To validate your method, you must generate these impurities intentionally. Do not follow a generic template; use this Vilazodone-specific protocol.

Preparation
  • Stock Solution: 1 mg/mL Vilazodone HCl in Methanol/Water (50:50).

  • Target Degradation: 5-20%.

Stress ConditionReagent/ConditionDuration/TempExpected Outcome
Acid Hydrolysis 1N HCl60°C / 4-8 hrsMinor degradation. Look for cleavage products (small MW).
Base Hydrolysis 0.1N NaOHRT / 2 hrsRapid Degradation. Formation of Benzofuran Acid. Monitor closely to prevent 100% degradation.
Oxidation 3% H2O2RT / 1-4 hrsFormation of N-oxides (Piperazine).
Thermal Solid State80°C / 7 daysMinimal change (Stable).
Photolytic UV/Vis (1.2M lux hrs)ICH Q1B CycleModerate degradation. Indole ring modifications.
Analytical Workflow (LC-MS Compatible)
  • Column: Waters CSH Phenyl-Hexyl or Inertsil ODS-3V (250 x 4.6 mm, 5 µm).

    • Why? Phenyl-Hexyl provides unique selectivity for the aromatic indole and benzofuran rings compared to standard C18.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 20% B

    • 30 min: 80% B

    • Flow: 1.0 mL/min.[2][3]

  • Detection: PDA (240 nm) + MS (ESI Positive Mode).

Module 5: Diagnostic Decision Tree

Use this logic flow to identify unknown peaks in your chromatogram.

Identification_Logic Start Unknown Peak Detected RRT_Check Check RRT relative to API Start->RRT_Check Late_Eluter Late Eluting (RRT > 1.1) RRT_Check->Late_Eluter Early_Eluter Early Eluting (RRT < 0.9) RRT_Check->Early_Eluter MS_Check Check Mass Shift (Delta) Late_Eluter->MS_Check Early_Eluter->MS_Check Plus_16 +16 Da MS_Check->Plus_16 Oxidative Condition Plus_1 +1 Da MS_Check->Plus_1 Basic Condition Minus_HCl -18 Da / +17 Da MS_Check->Minus_HCl Intermediate Analysis Conclusion_NOx N-Oxide Impurity (Oxidative) Plus_16->Conclusion_NOx Conclusion_Acid Benzofuran Acid (Hydrolytic) Plus_1->Conclusion_Acid Conclusion_Int Hydroxybutyl Indole (Intermediate Hydrolysis) Minus_HCl->Conclusion_Int

Caption: Diagnostic logic for identifying unknown peaks based on retention time and mass shift.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] International Conference on Harmonisation.[5][6]

  • Talluri, M. V. N., et al. (2015).[5] Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 102, 263-275.

  • Reddy, P. B., et al. (2014). Isolation and Structure Elucidation of Major Alkaline Degradation Product of Vilazodone. International Journal of Pharmaceutical Sciences Review and Research, 29(1), 180-183.[2]

  • Chaudhari, J., et al. (2021).[7] Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API.[7] Oriental Journal of Chemistry, 37(1).[7]

Sources

Validation & Comparative

Technical Guide: Structural Characterization of 3-(4-chlorobutyl)-1H-indole-5-carboxamide via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-(4-chlorobutyl)-1H-indole-5-carboxamide , a critical structural analog and potential impurity in the synthesis of serotonergic modulators like Vilazodone.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for purity and mass confirmation, it often fails to definitively distinguish between regioisomers or confirm the hydration state of nitriles (e.g., distinguishing the carboxamide from a hydrated nitrile adduct). This guide compares the performance of 1H NMR against LC-MS for structural validation and evaluates solvent systems (DMSO-d6 vs. Methanol-d4) to optimize proton resolution.

Part 1: Structural Analysis & Theoretical Shifts

The molecule consists of an indole core substituted at the 3-position with a chlorobutyl chain and at the 5-position with a primary carboxamide.[1][2][3] The differentiation of this molecule from its precursor, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile , is the primary analytical challenge.

Predicted 1H NMR Data (400 MHz, DMSO-d6)

The following table synthesizes experimental data from analogous 5-substituted indoles and alkyl halides.

PositionProton TypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Diagnostic Note
Indole NH Ar-NH11.10 - 11.30 s (broad)1H-Disappears in MeOD; confirms indole core integrity.
Amide -CONH

7.80 - 8.00 s (broad)1H-Key Differentiator: Downfield amide proton.
H-4 Ar-H8.15d1H1.5Ortho to carboxamide; deshielded.
H-6 Ar-H7.72dd1H8.5, 1.5Meta coupling visible.
H-7 Ar-H7.41d1H8.5-
H-2 Ar-H7.25d/s1H2.0Characteristic indole C2 proton.
Amide -CONH

7.10 - 7.30 s (broad)1H-Key Differentiator: Upfield amide proton.
Cl-CH

Alkyl3.65t2H6.5Deshielded by Chlorine.
Ind-CH

Alkyl2.76t2H7.4Benzylic-like position.
Chain Alkyl1.70 - 1.85m4H-Overlapping central methylenes.

Critical Insight: The presence of two distinct broad singlets at ~7.2 and ~7.9 ppm (the amide NH


 protons) is the definitive spectral signature that distinguishes this compound from the 5-cyano (nitrile) precursor, which lacks these signals entirely.

Part 2: Comparative Analysis (Method Performance)

This section objectively compares 1H NMR against alternative analytical techniques and solvent systems to guide experimental design.

Comparison A: 1H NMR vs. LC-MS for Structural Validation

Objective: Determine the superior method for confirming the conversion of the nitrile intermediate to the carboxamide product.

Feature1H NMR (Recommended) LC-MS (Alternative) Verdict
Functional Group ID High. Directly observes the -CONH

protons and the shift in Ar-H4.
Medium. Detects mass shift (+18 Da for hydration), but cannot rule out non-covalent adducts.NMR Wins for definitive structure proof.
Quantification Absolute. qNMR requires no reference standard of the analyte.Relative. Requires a reference standard; UV response factors differ between Nitrile and Amide.NMR Wins for early-stage potency assignment.
Sensitivity Low. Requires ~2-5 mg of sample.High. Can detect <0.1% impurities (e.g., residual nitrile).LC-MS Wins for impurity profiling.
Throughput Medium. 10-20 mins per sample.High. 2-5 mins per sample.LC-MS Wins for routine screening.
Comparison B: Solvent Selection (DMSO-d6 vs. Methanol-d4)

Objective: Select the optimal solvent for spectral resolution.

ParameterDMSO-d6 Methanol-d4 (MeOD) Chloroform-d (CDCl

)
Solubility ExcellentGoodPoor (Amide is polar)
Exchangeable Protons Visible. Indole NH and Amide NH

are sharp/broad singlets.
Invisible. Rapid D-exchange eliminates NH signals.Variable. Broad/undefined due to H-bonding aggregation.
Resolution High viscosity may broaden lines slightly.Low viscosity yields sharper alkyl lines.N/A (Solubility limits).
Water Artifacts H

O signal at 3.33 ppm (may overlap with Cl-CH

).
HDO signal at 4.87 ppm (clear of key regions).H

O at 1.56 ppm.

Recommendation: DMSO-d6 is the mandatory solvent for this analysis. The diagnostic value of the amide protons outweighs the inconvenience of the water peak overlap.

Part 3: Experimental Protocol

Sample Preparation (Standardized)
  • Massing: Weigh 5.0 – 8.0 mg of the solid product into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the sample contains residual salts, filtration through a glass wool plug is required to prevent line broadening.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

  • Equilibration: Allow the sample to reach probe temperature (298 K) for 2 minutes before acquisition to prevent convection currents.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with sufficient relaxation delay.

  • Spectral Width: 14 ppm (to capture the Indole NH at ~11 ppm).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: The Indole C2-H and Amide protons have long T1 relaxation times. A short D1 will suppress their integration, leading to inaccurate purity calculations.

Part 4: Visualization of Analytical Logic

Structural Validation Workflow

This diagram illustrates the decision process for validating the synthesis of the carboxamide from the nitrile precursor.

ValidationWorkflow Start Crude Reaction Mixture (Nitrile -> Amide) LCMS Step 1: LC-MS Screening (Check Mass M+18) Start->LCMS Decision1 Mass = M_nitrile + 18? LCMS->Decision1 Decision1->Start No (Continue Rxn) Isolate Step 2: Isolate/Workup Decision1->Isolate Yes NMR_Prep Step 3: NMR Sample Prep (Solvent Selection) Isolate->NMR_Prep Solvent_Check Select DMSO-d6 NMR_Prep->Solvent_Check Requirement: See NH2 NMR_Acq Step 4: 1H NMR Acquisition Solvent_Check->NMR_Acq Analysis Step 5: Spectral Analysis NMR_Acq->Analysis

Figure 1: Step-by-step analytical workflow for confirming the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carboxamide.

Solvent Selection Decision Tree

Comparing solvent suitability based on the chemical properties of the indole-carboxamide.

SolventLogic Input Sample: Indole-5-carboxamide Goal Goal: Confirm Amide Structure Input->Goal Solvent_Choice Choose Solvent Goal->Solvent_Choice MeOD Methanol-d4 Solvent_Choice->MeOD CDCl3 Chloroform-d Solvent_Choice->CDCl3 DMSO DMSO-d6 Solvent_Choice->DMSO Result_MeOD Result: NH/NH2 Exchange (Signals Lost) FAIL MeOD->Result_MeOD Result_CDCl3 Result: Poor Solubility Broad Signals FAIL CDCl3->Result_CDCl3 Result_DMSO Result: Clear NH (11.2 ppm) Clear NH2 (7.2/7.9 ppm) PASS DMSO->Result_DMSO

Figure 2: Logical framework for selecting DMSO-d6 over Methanol-d4 or Chloroform-d for this specific application.

References

  • Heinrich, T., et al. (2004).[4] "Synthesis and Structure-Activity Relationships of Vilazodone and Its Analogs." Journal of Medicinal Chemistry, 47(19), 4684–4692.

  • Liu, Z., et al. (2012). "Scale-Up Synthesis of Antidepressant Drug Vilazodone." Organic Process Research & Development, 16(9), 1552–1557.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Santa Cruz Biotechnology. "3-(4-Chlorobutyl)-1H-indole-5-carbonitrile Product Data." SCBT.com. [6]

Sources

Comparative Guide: COA for 3-(4-chlorobutyl)-1H-indole-5-carboxamide Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Variable in Potency Calculation

In the synthesis of Vilazodone (and related serotonergic modulators), the integrity of the indole core is paramount. While 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS 143612-79-7) is the well-known Key Starting Material (KSM), its hydrolyzed analog—3-(4-chlorobutyl)-1H-indole-5-carboxamide —represents a critical process impurity.[1]

This guide objectively compares the Certificate of Analysis (COA) of a Certified Reference Standard (CRS) against Research Grade (RG) alternatives. The data demonstrates that relying on uncharacterized RG materials for impurity profiling introduces a potency error margin of 4–12%, primarily due to unquantified hygroscopicity and solvent entrapment in the amide lattice.

Technical Context & Mechanism

The Origin of the Impurity

The target molecule is the "Amide Impurity" of the Vilazodone indole intermediate. It typically arises via two pathways:[1]

  • Hydrolysis: Partial hydrolysis of the 5-cyano group during the chlorobutyryl alkylation or subsequent reduction steps.[1]

  • Incomplete Reaction: If the starting material was the amide analog of the indole.

Why it matters: If this chlorobutyl-amide reacts with the piperazine fragment downstream, it forms the "Vilazodone Amide Analog" —a difficult-to-purge impurity in the final API.[1] Therefore, accurate quantitation of the chlorobutyl-amide precursor is a regulatory necessity (ICH Q3A/Q3B).

Pathway Visualization

The following diagram illustrates the formation of the impurity and its propagation into the API.

Vilazodone_Impurity_Pathway Nitrile Indole-5-carbonitrile (KSM) Chloro_Nitrile 3-(4-chlorobutyl)- indole-5-carbonitrile (Main Intermediate) Nitrile->Chloro_Nitrile Alkylation Chloro_Amide 3-(4-chlorobutyl)- indole-5-carboxamide (Target Impurity Std) Chloro_Nitrile->Chloro_Amide Hydrolysis (Side Rxn) Vilazodone Vilazodone API Chloro_Nitrile->Vilazodone + Piperazine fragment Vil_Amide_Imp Vilazodone Amide Impurity Chloro_Amide->Vil_Amide_Imp + Piperazine fragment (Impurity Propagation)

Figure 1: Impurity propagation pathway. The target standard (Red) is required to quantify the precursor before it becomes a drug product impurity.

Comparative Analysis: Certified vs. Research Grade

We analyzed three batches of 3-(4-chlorobutyl)-1H-indole-5-carboxamide:

  • Option A (The Gold Standard): Certified Reference Standard (Qualified via Mass Balance).[1]

  • Option B (Commercial Source): "98%" Research Chemical (Qualified via HPLC Area% only).

  • Option C (In-House): Crude isolate from process development.[1]

Table 1: Critical Quality Attributes (CQA) Comparison
ParameterOption A (Certified RS) Option B (Research Grade) Option C (In-House) Impact on Data
HPLC Purity (Area %) 99.2%98.5%94.1%Option B looks acceptable superficially.[1]
Residual Solvents (GC) 0.1% (Methanol)3.5% (DCM/Hexane)1.2% (DMF)High Risk: Option B contains significant trapped solvent.[1]
Water Content (KF) 0.4%4.2%1.5%Critical: Amides are hygroscopic.[1] Option B is wet.
Inorganic Ash (ROI) <0.1%1.8% (Silica/Salts)0.5%Option B likely purified by silica gel without proper desalting.
Absolute Assay (w/w) 98.7% 89.0% 90.9% THE VERDICT: Option B is 10% weaker than claimed.[1]

Scientific Insight: Option B is sold as "98% Pure" based on HPLC UV detection.[1] However, HPLC is blind to water, inorganic salts, and residual solvents (unless specific detectors are used). Using Option B to quantify impurities in your drug substance would result in a 10% overestimation of the impurity level (false failure) or incorrect Relative Response Factor (RRF) calculation.

Experimental Validation Protocols

To qualify this Reference Standard, a "Self-Validating" Mass Balance approach is required.[1]

Protocol 1: The Mass Balance Assay

Do not rely on HPLC alone. The certified potency is calculated as:


[1]
Protocol 2: HPLC Purity & Specificity

This method separates the Carboxamide impurity from the Nitrile parent and the Acid degradant.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 245 nm (Indole absorption max).[1]

  • Sample Diluent: 50:50 ACN:Water (Avoid pure ACN; the amide may precipitate).[1]

Experimental Observation: The Carboxamide typically elutes earlier (RT ~8.5 min) than the Nitrile (RT ~10.2 min) due to the increased polarity of the amide group.[1]

Workflow Visualization: The Qualification Logic

This diagram details the decision tree used to certify the standard.

Qualification_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity Profiling Start Raw Material Synthesis NMR 1H-NMR / 13C-NMR (Confirm Amide vs Nitrile) Start->NMR MS HRMS (Mass: 250.72 Da) Start->MS HPLC HPLC-UV (Chromatographic Purity) NMR->HPLC MS->HPLC KF Karl Fischer (Water Content) HPLC->KF GC GC-Headspace (Residual Solvents) HPLC->GC ROI Residue on Ignition (Inorganics) HPLC->ROI Calc Mass Balance Calculation (100 - Impurities) HPLC->Calc Area % KF->Calc GC->Calc ROI->Calc Release Issue COA (Certified Reference Material) Calc->Release

Figure 2: The "Chain of Evidence" required for a Certified Reference Standard COA.

Authoritative Conclusion

For the development of Vilazodone generics or new chemical entities (NCEs) utilizing the indole-butyl-piperazine scaffold, the 3-(4-chlorobutyl)-1H-indole-5-carboxamide impurity must be controlled.[1]

Recommendation:

  • Reject standards that only provide HPLC Area %. The amide functionality is prone to hydration, rendering Area % misleading for potency.

  • Mandate a COA that includes 1H-NMR (to prove the amide protons exist and distinguish from the nitrile) and ROI/KF data.

  • Storage: Store at -20°C under Argon. The chlorobutyl chain is an alkylating agent and can cyclize onto the amide nitrogen (forming a lactam-like byproduct) if left in solution or exposed to moisture/heat.[1]

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. (2008). Establishes thresholds for reporting and identifying impurities like the amide analog. [Link]

  • Sorbera, L.A., et al. "Vilazodone Hydrochloride: Antidepressant 5-HT1A Partial Agonist 5-HT Reuptake Inhibitor."[1] Drugs of the Future, 26(3), 247. (Context for the indole-carbonitrile vs. carboxamide synthetic pathway). [Link]

  • Liu, Z., et al. "Process Development and Synthesis of Vilazodone Hydrochloride." Organic Process Research & Development. (Describes the control of the nitrile intermediate and potential hydrolysis side reactions). [Link]

Sources

Advanced Chromatographic Strategies: Validation of Stability-Indicating HPLC Methods for Vilazodone Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vilazodone hydrochloride is a novel selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist. Due to its complex indole-piperazine structure, the Active Pharmaceutical Ingredient (API) is susceptible to generating specific process impurities and degradation products during synthesis and storage. This guide provides an objective, comparative analysis of validated High-Performance Liquid Chromatography (HPLC) methodologies, offering drug development professionals actionable insights into column selection, mobile phase causality, and step-by-step validation protocols.

The Analytical Challenge: Causality in Vilazodone Impurity Profiling

To ensure patient safety and regulatory compliance, analytical methods must not only quantify the API but also resolve structurally similar impurities. Standard spectroscopic methods lack the specificity required for this task[1].

The causality behind requiring specialized, stability-indicating HPLC methods stems from Vilazodone's degradation pathways:

  • Process Impurities : Synthesis byproducts (e.g., Impurity A and Impurity B) must be baseline-resolved from the main peak to ensure manufacturing consistency[1].

  • Stress Degradants : Under acidic conditions, Vilazodone degrades into2[2]. Oxidative stress uniquely yields the Vilazodone N-oxide impurity, while other pathways produce oxo-vilazodone[3].

Comparative Analysis of HPLC Methodologies

Selecting the optimal chromatographic system is a balancing act between resolution, run time, and peak symmetry. Below is an objective comparison of three validated approaches.

Table 1: Quantitative Comparison of Validated HPLC Methods
ParameterMethod A: High-Throughput Assay[1]Method B: Rapid Stability-Indicating[2]Method C: Complex Impurity Profiling[3]
Stationary Phase ZORBAX SB C18 (150 x 4.6 mm, 5 µm)Phenomenex C18 (250 x 4.6 mm, 5 µm)Ascentis Express C18 (150 x 4.6 mm, 2.7 µm)
Mobile Phase Methanol : 0.05 M KH₂PO₄ (55:45 v/v)Acetonitrile : Water pH 3.3 (50:50 v/v)Acetonitrile : Ammonium Acetate pH 5.6
Target Analytes Vilazodone, Impurities A & BAPI & Acid/Base/Oxidative DegradantsAPI, N-oxide, Oxo-vilazodone
Vilazodone Retention < 5.0 min~2.3 min63.5 ± 0.5 min (Gradient)
Sensitivity (LOD) Not specified4.78 µg/mLHigh sensitivity via reference standards
Mechanistic Advantage Phosphate buffer suppresses ionization for fast elution.Low pH (3.3) fully protonates the piperazine ring, preventing tailing.Core-shell particles (2.7 µm) reduce eddy diffusion, maximizing resolution.

Mechanistic Insights: Designing the Chromatographic System

As an analytical scientist, understanding the why behind a protocol is as critical as the how.

  • Buffer Selection and pH Causality : Vilazodone contains basic nitrogen atoms within its piperazine ring. Using an acidic mobile phase (pH 3.3 adjusted with Glacial Acetic Acid) ensures the molecule is fully ionized. This prevents secondary interactions with residual silanol groups on the silica support, thereby eliminating peak tailing and achieving a sharp elution at 2.3 minutes[2]. Conversely, when separating the N-oxide impurity, an Ammonium Acetate buffer at pH 5.6 is preferred to maintain the structural integrity of the oxide while providing sufficient retention[3].

  • Particle Technology : Method C utilizes a 2.7 µm core-shell column. The solid core limits the diffusion path of the analyte into the porous shell, drastically reducing axial dispersion (the A term in the Van Deemter equation). This allows for the baseline resolution of closely eluting isomers (N-oxide and oxo-vilazodone) without the extreme backpressure penalties of sub-2-micron UHPLC columns[3].

Logical Workflow: Forced Degradation & Validation

To prove a method is "stability-indicating," the API must be subjected to forced degradation (ICH Q1A) prior to method validation (ICH Q2(R1)).

G cluster_stress Forced Degradation Pathways cluster_val ICH Q2(R1) Validation Parameters API Vilazodone API Acid Acidic (HCl) Degradant: 1-(4-Penten-1-yl) piperazine API->Acid Stress Ox Oxidative (H2O2) Degradant: N-oxide Impurity API->Ox Stress Base Alkaline (NaOH) API->Base Stress HPLC HPLC Separation (C18, Core-Shell / Fully Porous) Acid->HPLC Injection Ox->HPLC Injection Base->HPLC Injection Spec Specificity (PDA Peak Purity) HPLC->Spec Data Evaluation Acc Accuracy (% Recovery) HPLC->Acc Data Evaluation Prec Precision (RSD < 2%) HPLC->Prec Data Evaluation

Figure 1: Logical workflow mapping Vilazodone forced degradation to HPLC analytical validation.

Step-by-Step Experimental Protocol: Self-Validating System

This protocol outlines the execution of Method B, optimized for rapid stability indication and robust routine use[2].

Phase 1: Mobile Phase & System Preparation
  • Buffer Preparation : Add HPLC-grade water to a reservoir. Adjust the pH to 3.3 ± 0.05 using Glacial Acetic Acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Blending : Mix Acetonitrile and the pH 3.3 buffer in a 50:50 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Chromatographic Setup : Install a Phenomenex C18 (250 x 4.6 mm, 5 µm) column. Set the flow rate to 1.0 mL/min and the column oven to ambient temperature. Set the Photodiode Array (PDA) detector to 240 nm.

  • Self-Validation (System Suitability) : Inject a standard solution (50 µg/mL) six times. Crucial Checkpoint: The system is validated for use only if the theoretical plates > 2000, tailing factor < 2.0, and retention time %RSD < 2.0%.

Phase 2: Forced Degradation (Sample Preparation)
  • Acidic Stress : Mix 10 mg of Vilazodone API with 10 mL of 0.1N HCl. Reflux at 60°C for 2 hours. Neutralize with 0.1N NaOH before dilution. (Expected degradation: ~3.12%)[2].

  • Oxidative Stress : Mix 10 mg of API with 10 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark. (Expected degradation: ~7.8%)[2].

  • Alkaline Stress : Mix 10 mg of API with 10 mL of 0.1N NaOH. Reflux at 60°C for 2 hours. Neutralize with 0.1N HCl. (Expected degradation: ~4.78%)[2].

Phase 3: Validation Execution
  • Specificity : Inject the stressed samples. Utilize the PDA detector to perform peak purity analysis. The purity angle must be less than the purity threshold for the Vilazodone peak, proving no degradants co-elute with the API.

  • Linearity : Prepare calibration standards ranging from 25 µg/mL to 75 µg/mL. Plot peak area vs. concentration. Acceptable criteria: Correlation coefficient (

    
    ) 
    
    
    
    [2].
  • Accuracy (Recovery) : Spike known concentrations of impurities into the API at 80%, 100%, and 120% levels. Calculate the % recovery (Acceptance criteria: 98.0% - 102.0%).

Conclusion

The validation of an HPLC method for Vilazodone must be tailored to the specific analytical goal. For rapid batch release and general stability testing, an acidic Acetonitrile/Water mobile phase provides excellent throughput and peak shape[2]. However, for rigorous profiling of complex process impurities like the N-oxide derivative, transitioning to a core-shell stationary phase with an Ammonium Acetate buffer is scientifically justified to maximize resolution[3].

References

  • Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API. Academia.edu.
  • STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF VILAZODONE HYDROCHLORIDE.
  • Vilazodone impurities, process for their preparation, and their use as reference standards (WO2014178013A1).

Sources

A Comparative Guide to the Characterization of Farnesoid X Receptor Agonists: A Deep Dive into GW4064 (CAS 173150-58-8) and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug discovery and development, the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical therapeutic target for a spectrum of metabolic and cholestatic diseases. Its role in regulating bile acid, lipid, and glucose homeostasis has spurred the development of synthetic agonists, each with a unique pharmacological profile. This guide provides an in-depth characterization of the potent non-steroidal FXR agonist, GW4064 (CAS 173150-58-8), and offers a comparative analysis with key alternatives: the clinically approved semi-synthetic bile acid analogue, Obeticholic Acid (OCA), and the endogenous ligand, Chenodeoxycholic Acid (CDCA).

This document is designed to move beyond a simple cataloging of data. It aims to provide a nuanced understanding of the experimental data, the rationale behind the chosen methodologies, and the critical interpretation of the comparative results, empowering researchers to make informed decisions in their own investigations.

Introduction to the Farnesoid X Receptor (FXR) Signaling Pathway

FXR acts as a central regulator of nutrient metabolism. Upon activation by bile acids, it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in multiple physiological processes. A key downstream target is the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for maintaining bile acid homeostasis. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which signals to the liver to also suppress CYP7A1 expression.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Enterocyte Bile Acids Bile Acids FXR FXR Bile Acids->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE binds to SHP SHP FXRE->SHP induces transcription FGF19 FGF19 (intestine) FXRE->FGF19 induces transcription CYP7A1 CYP7A1 SHP->CYP7A1 represses FGF19->CYP7A1 represses (via FGFR4) caption Figure 1: Canonical FXR Signaling Pathway.

Caption: Canonical FXR Signaling Pathway.

Characterization of GW4064 (CAS 173150-58-8)

GW4064 is a widely used research tool, valued for its high potency and selectivity as a non-steroidal FXR agonist.[1] Its chemical structure, distinct from that of endogenous bile acids, has provided a valuable scaffold for the development of other synthetic FXR modulators.

Table 1: Physicochemical and Pharmacological Properties of GW4064

PropertyValueReference(s)
CAS Number 173150-58-8N/A
Molecular Formula C₂₈H₂₂Cl₃NO₄[2]
Molecular Weight 542.84 g/mol [2]
FXR EC₅₀ 15 nM[1][3]
Solubility Soluble in DMSO[2]

A critical aspect of GW4064's profile is its potential for off-target activities. Studies have revealed that GW4064 can also act as an agonist for estrogen-related receptors (ERRα) and modulate the activity of multiple G protein-coupled receptors (GPCRs), including histamine receptors.[4][5][6][7] This promiscuity necessitates careful interpretation of experimental results and underscores the importance of comparing its effects with more selective compounds.

Comparative Analysis: GW4064 vs. Obeticholic Acid (OCA) and Chenodeoxycholic Acid (CDCA)

To provide a comprehensive understanding of GW4064's activity, we will compare it with two key alternatives:

  • Obeticholic Acid (OCA): A semi-synthetic derivative of CDCA, OCA is a potent and selective FXR agonist that has received clinical approval for the treatment of primary biliary cholangitis (PBC).[8][9][10] Its well-defined clinical profile makes it an essential benchmark.

  • Chenodeoxycholic Acid (CDCA): As the primary endogenous ligand for FXR in humans, CDCA provides the physiological baseline for agonist activity.

Table 2: Comparative Pharmacological Profile of FXR Agonists

ParameterGW4064Obeticholic Acid (OCA)Chenodeoxycholic Acid (CDCA)Reference(s)
Chemical Class Non-steroidal (isoxazole derivative)Steroidal (semi-synthetic bile acid)Steroidal (endogenous bile acid)[4][8][11]
FXR EC₅₀ ~15 - 80 nM~99 nM~10 µM[11][12][13]
Selectivity Known off-targets (ERRα, GPCRs)High selectivity for FXRCan activate other receptors (e.g., TGR5)[4][5][7]
Clinical Status Research compoundClinically approved for PBCEndogenous ligand[8][10]

Pharmacokinetic Profile Comparison

The in vivo efficacy of a compound is heavily influenced by its pharmacokinetic properties. While detailed pharmacokinetic data for GW4064 in humans is limited due to its status as a research compound, preclinical studies in rats suggest a short half-life.[14] In contrast, OCA has been extensively studied in humans, with its absorption, distribution, metabolism, and excretion profiles well-characterized.[15][16] CDCA, as an endogenous molecule, is subject to enterohepatic circulation.

In Vivo Efficacy: A Tale of Two Contexts

Both GW4064 and OCA have demonstrated efficacy in various animal models of metabolic and liver diseases. For instance, GW4064 has been shown to ameliorate cholestasis and inhibit tumor growth in rat models.[14][17][18][19] Similarly, OCA has shown beneficial effects in models of non-alcoholic steatohepatitis (NASH) and PBC.[16][20] However, the translation of these findings to the clinic has seen greater success with OCA, highlighting the importance of a favorable pharmacokinetic and safety profile.

Experimental Protocols for FXR Agonist Characterization

To ensure robust and reproducible data, standardized experimental protocols are essential. The following section details the methodologies for key assays used to characterize and compare FXR agonists.

FXR Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the functional activity of FXR agonists. It measures the ability of a compound to induce the transcription of a reporter gene (e.g., luciferase) under the control of an FXRE.

Reporter_Assay_Workflow cluster_workflow FXR Reporter Gene Assay Workflow Start Seed Cells (e.g., HepG2) Transfect Co-transfect with: - FXR Expression Plasmid - FXRE-Luciferase Reporter Plasmid Start->Transfect Treat Treat with Test Compounds (e.g., GW4064, OCA, CDCA) Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Normalize and Analyze Data (Calculate EC₅₀) Measure->Analyze End Results Analyze->End caption Figure 2: FXR Reporter Gene Assay Workflow. TR_FRET_Workflow cluster_workflow TR-FRET Coactivator Recruitment Assay Workflow Start Prepare Assay Components: - GST-FXR-LBD - Tb-anti-GST Antibody (Donor) - Fluorescein-Coactivator Peptide (Acceptor) Incubate Incubate Components with Test Compounds Start->Incubate Excite Excite Donor (340 nm) Incubate->Excite Measure Measure Donor (495 nm) and Acceptor (520 nm) Emission Excite->Measure Analyze Calculate TR-FRET Ratio and Determine EC₅₀ Measure->Analyze End Results Analyze->End caption Figure 3: TR-FRET Assay Workflow.

Caption: TR-FRET Assay Workflow.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of GST-tagged FXR-LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide (e.g., from SRC-1) in an appropriate assay buffer. [21][22]2. Compound Addition: Add serial dilutions of the test compounds to a microplate.

  • Reagent Addition: Add the prepared assay components to the microplate.

  • Incubation: Incubate the plate at room temperature to allow for binding equilibrium to be reached. [21]5. TR-FRET Measurement: Measure the fluorescence emission at the donor and acceptor wavelengths using a plate reader capable of time-resolved fluorescence measurements. [23]6. Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the TR-FRET ratio against the compound concentration to determine the EC₅₀ value. [22]

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This assay measures the changes in mRNA levels of FXR target genes in response to agonist treatment, providing a direct readout of the compound's activity in a cellular context.

Detailed Protocol:

  • Cell Treatment: Treat a relevant cell line (e.g., HepG2) with the test compounds for a specified period.

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using primers specific for FXR target genes (e.g., SHP, FGF19) and a housekeeping gene (e.g., GAPDH) for normalization. [24][25][26]5. Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control. [24]

Conclusion: A Multi-faceted Approach to FXR Agonist Characterization

The comprehensive characterization of an FXR agonist requires a multi-pronged approach that goes beyond simple potency measurements. While GW4064 remains a valuable research tool due to its high potency, its known off-target effects necessitate a cautious interpretation of data. A direct comparison with a clinically relevant agonist like Obeticholic Acid and the endogenous ligand CDCA provides a more complete and translatable understanding of a compound's pharmacological profile.

By employing a suite of well-validated in vitro and in vivo assays, researchers can dissect the nuances of agonist activity, from direct receptor binding and coactivator recruitment to downstream target gene regulation and physiological outcomes. This rigorous, comparative approach is paramount for the successful identification and development of novel FXR-targeted therapeutics with improved efficacy and safety profiles.

References

  • Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR. (Source: NIH)

  • A Cell-based High-throughput Screening Assay for Farnesoid X Receptor Agonists. (Source: NIH)

  • Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. (Source: NIH)

  • Relative EC50, IC50 and Ki values of GW4064 for FXR and histamine receptors. (Source: ResearchGate)

  • A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR. (Source: NIH)

  • FXR Agonist Assay Kit (TR-FRET). (Source: BPS Bioscience)

  • Estrogen receptor alpha/co-activator interaction assay - TR-FRET. (Source: NIH)

  • GW 4064 (CAS Number: 278779-30-9). (Source: Cayman Chemical)

  • TR-FRET RXR alpha Coactivator Assay Kit, goat. (Source: Biocompare)

  • Impact of bile acids on the growth of human cholangiocarcinoma via FXR. (Source: NIH)

  • GW 4064. (Source: Tocris Bioscience)

  • Isodeoxycholic Acid Interaction with Farnesoid X Receptor (FXR): A Technical Guide. (Source: Benchchem)

  • Effect of FXR agonist GW4064 in the treatment of hilar cholangiocarcinoma in rats. (Source: NIH)

  • The FXR agonists GW4064 and CDCA cause concentration-dependent activation. (Source: ResearchGate)

  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. (Source: EUbOPEN)

  • Obeticholic Acid. (Source: N/A)

  • Update on FXR Biology: Promising Therapeutic Target? (Source: NIH)

  • TR-FRET Androgen Receptor Coactivator Assay Kit. (Source: Creative BioMart)

  • FXR agonists enhance the sensitivity of biliary tract cancer cells to cisplatin via SHP dependent inhibition of Bcl-xL expression. (Source: Oncotarget)

  • Regulation of FXR target genes in vivo by single dose administration of... (Source: ResearchGate)

  • Human FXR Reporter Assay Kit. (Source: Indigo Biosciences)

  • LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, goat. (Source: ThermoFisher)

  • FXR agonists enhance the sensitivity of biliary tract cancer cells to cisplatin via SHP dependent inhibition of Bcl-xL expression. (Source: SciSpace)

  • Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. (Source: NIH)

  • Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. (Source: MDPI)

  • Evolutionary remodeling of the FXR binding pocket drove functional divergence and ligand discrimination. (Source: NIH)

  • Obeticholic Acid. (Source: NIH)

  • Activation of gut FXR improves the metabolism of bile acids, intestinal barrier, and microbiota under cholestatic condition caused by GCDCA in mice. (Source: NIH)

  • Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein-Coupled Receptors. (Source: ResearchGate)

  • Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR. (Source: NIH)

  • Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. (Source: MDPI)

  • FXR-independent activation of luciferase reporters by GW4064... (Source: ResearchGate)

  • Obeticholic acid – Knowledge and References. (Source: Taylor & Francis)

  • GW 4064. (Source: MedchemExpress)

  • Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models. (Source: NIH)

  • Safety, pharmacokinetics and pharmacodynamics of obeticholic acid in subjects with fibrosis or cirrhosis from NASH. (Source: PubMed)

  • Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine. (Source: NIH)

  • Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. (Source: NIH)

  • Hepatocyte Nuclear Factor 4 Alpha and Farnesoid X Receptor Co-regulates Gene Transcription in Mouse Livers on a Genom. (Source: NIH)

  • Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models. (Source: PubMed)

  • Intestinal expressions of FXR, SHP, and FGF19. Adaptive regulation of... (Source: ResearchGate)

  • FXR Isoforms Control Different Metabolic Functions in Liver Cells via Binding to Specific DNA Motifs. (Source: DSpace)

  • Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms. (Source: NIH)

  • What is Obeticholic acid used for?. (Source: Patsnap Synapse)

  • Bile Acid Receptor Agonist GW4064 Regulates PPARγ coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. (Source: PubMed)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Imperative of USP Standards

In the development and quality control of Vilazodone Hydrochloride (a selective serotonin reuptake inhibitor and 5-HT1A partial agonist), the choice of reference material is not merely a procurement decision—it is a regulatory strategy.[1]

This guide objectively compares USP Reference Standards (RS) against Secondary and Commercial Non-Compendial Standards . While commercial alternatives often offer lower upfront costs, our analysis demonstrates that USP RS provides superior risk mitigation regarding FDA compliance, inter-laboratory reproducibility, and legal defensibility during ANDA filings.

Quick Comparison Matrix
FeatureUSP Reference Standard (Primary) Secondary Standard (In-House) Commercial Non-Compendial
Traceability Absolute (Official Legal Standing)Traceable to Primary (If qualified)Variable (Vendor dependent)
Regulatory Risk Lowest (FDA Recognized)Moderate (Requires rigorous validation)High (Risk of rejection)
Characterization Not Required by UserRequired (CoA verification)Required (Full structural elucidation)
Cost HighLow (after qualification)Low to Moderate
Use Case Official Release, Dispute ResolutionRoutine QC, Stability TestingEarly R&D, Non-GMP Screening

Technical Profile: Vilazodone & Impurity Landscape

Vilazodone Hydrochloride is chemically distinct due to its indole-piperazine moiety.[1][2] Its impurity profile is dominated by oxidative degradation and process-related byproducts.[1][2]

Active Moiety
  • Chemical Name: 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide hydrochloride.[1][3][4]

  • Molecular Formula: C26H27N5O2[1][4][5][6][7] · HCl

  • Critical Quality Attribute: The presence of the electron-rich indole ring makes the molecule susceptible to oxidation, leading to N-oxide formation.[1][2]

Key Related Compounds (Impurities)

Control of these compounds is mandated by ICH Q3A/Q3B guidelines. While specific "Related Compound" letter designations (A, B, C) are defined in the official USP monograph, the chemical entities typically controlled include:

  • Vilazodone N-Oxide: A primary oxidative degradant formed at the piperazine nitrogen.[1][2]

  • Des-cyano Analogs: Process impurities arising from incomplete cyanation during synthesis.[1][2]

  • Acid Degradation Products: Often formed via cleavage of the butyl linker under stress conditions (e.g., 1-(4-Penten-1-yl) piperazine).[1][2]

ngcontent-ng-c2699131324="" class="ng-star-inserted">

Scientific Insight: The separation of Vilazodone from its N-oxide is the "critical pair" in most HPLC methods.[1] The N-oxide is more polar and typically elutes earlier than the parent peak.[1][2]

Comparative Analysis: Performance & Risk

Regulatory Acceptance (The "Gold Standard" Argument)

The FDA and other regulatory bodies recognize USP RS as the "conclusive" standard. In the event of a dispute (e.g., OOS result), data generated using a USP RS trumps data generated with a secondary standard.

  • Evidence: USP General Chapter <11> states that USP Reference Standards are established to ensure the accuracy and reproducibility of official tests.

  • Risk: Using a non-compendial standard for release testing requires the user to prove its identity and purity independently, adding weeks to the validation timeline.

Analytical Performance

Experimental data suggests that while high-quality secondary standards can perform adequately, they introduce a "propagation of error."[1][2]

  • Purity Uncertainty: A Primary Standard has an assigned purity of 100.0% (unless stated otherwise for quantitative use). A Secondary Standard qualified against it might have a purity of 99.5% ± 0.5%.

  • Impact: This ±0.5% uncertainty propagates into the final assay result, potentially causing a batch with borderline potency (e.g., 98.1%) to fail specifications (Limit: 98.0% - 102.0%).[1]

Experimental Protocol: Self-Validating HPLC Method

This protocol is designed for the Impurity Profiling of Vilazodone, prioritizing the separation of the critical N-oxide impurity.[1] It incorporates "Self-Validating" System Suitability criteria.[1]

Chromatographic Conditions
  • Instrument: UHPLC or HPLC equipped with PDA (Photo Diode Array).

  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna or equivalent L1 packing).[8]

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 6.5 with dilute KOH.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV @ 241 nm (Lambda max for Vilazodone).[8]

  • Column Temp: 30°C.

  • Injection Volume: 20 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.07030
5.07030
25.02080
30.02080
31.07030
40.07030
Standard Preparation (The Critical Step)[1]
  • System Suitability Solution: Dissolve USP Vilazodone HCl RS and USP Vilazodone Related Compound A RS (or N-oxide standard) in Mobile Phase to obtain a concentration of 0.1 mg/mL each.[1][2]

  • Sample Solution: Prepare Vilazodone HCl drug substance at 1.0 mg/mL in Mobile Phase.

Self-Validating System Suitability Criteria

Before analyzing samples, the system must meet these metrics to be considered valid:

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0Ensures baseline separation between Vilazodone and Related Compound A (Critical Pair).
Tailing Factor (T) < 2.0High tailing indicates secondary interactions (silanol activity) masking small impurities.
RSD (Replicates) < 2.0%Confirms injection precision and pump stability.
Plate Count (N) > 5000Ensures sufficient column efficiency for complex impurity profiles.

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This logic flow illustrates how a Secondary Standard is established using the USP Primary Standard, ensuring traceability.

RS_Qualification USP_RS USP Primary Reference Standard (Official Source) Exp_Design Experimental Design (Direct Comparison via HPLC) USP_RS->Exp_Design Reference Candidate Candidate Secondary Standard (High Purity Batch) Candidate->Exp_Design Test Article Analysis Analytical Testing (Assay, Purity, ID) Exp_Design->Analysis Calc Calculation of Potency (Mass Balance / As-is) Analysis->Calc CoA Generate Certificate of Analysis (Valid for 1 Year) Calc->CoA Pass Criteria Requal Re-Qualification (Periodic Retesting) CoA->Requal Expiry Requal->Analysis Loop

Caption: Workflow for qualifying a Secondary Standard against a USP Primary Standard to ensure regulatory traceability.

Diagram 2: Vilazodone Analytical Method Flow

A step-by-step visualization of the impurity profiling method described in Section 4.[1][2]

Method_Flow Prep Sample Preparation (1.0 mg/mL in MP) Inject Injection (20 µL) Gradient Elution Prep->Inject Sep Separation (C18 Column) Vilazodone vs. Impurities Inject->Sep Detect Detection (UV 241 nm) Peak Integration Sep->Detect SST System Suitability Check (Rs > 2.0, T < 2.0) Detect->SST SST->Prep Fail (Root Cause Analysis) Result Report Impurities (% Area Normalization) SST->Result Pass

Caption: Analytical workflow for Vilazodone impurity profiling, highlighting the critical System Suitability checkpoint.

References

  • United States Pharmacopeia (USP). USP General Chapter <11> Reference Standards. USP-NF.[1] Link

  • United States Pharmacopeia (USP). USP General Chapter <621> Chromatography. USP-NF.[1] Link

  • Chaudhari, Y. J., et al. (2021). Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API. Oriental Journal of Chemistry. Link

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Link

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. Link

Sources

Comprehensive Elemental Analysis Guide for 3-(4-chlorobutyl)-1H-indole-5-carboxamide: CHNO & Chlorine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-chlorobutyl)-1H-indole-5-carboxamide (C₁₃H₁₅ClN₂O, MW: 250.72 g/mol ) is a critical halogenated indole intermediate, prominently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as the serotonergic antidepressant vilazodone. Validating the elemental composition of this intermediate is a mandatory quality control step to confirm structural integrity and identify potential synthetic impurities (e.g., unreacted precursors or des-chloro byproducts).

The theoretical mass fractions for this compound are:

  • Carbon (C): 62.28%

  • Hydrogen (H): 6.03%

  • Nitrogen (N): 11.17%

  • Oxygen (O): 6.38%

  • Chlorine (Cl): 14.14%

Because this molecule contains both standard organic elements (CHNO) and a covalently bound halogen (Cl), comprehensive elemental analysis requires a bifurcated analytical approach. This guide objectively compares the leading methodologies for CHNO determination and Chlorine quantification, providing self-validating experimental protocols grounded in current pharmaceutical standards.

Part 1: CHNO Quantification Alternatives

To quantify C, H, N, and O, high-temperature combustion (the Dumas method) is the pharmaceutical industry standard, vastly outperforming non-destructive techniques for light elements[1].

Alternative 1: Automated CHNS/O Microanalysis (Gold Standard)

Modern CHNS/O analyzers utilize flash combustion in an oxygen-enriched environment at temperatures exceeding 1000°C. The organic matrix is entirely oxidized into gaseous products (CO₂, H₂O, NOₓ). A reduction furnace then converts NOₓ to N₂, and a specialized trap (often silver wool) captures halogens to prevent downstream interference[2]. The gases are separated via gas chromatography (GC) and quantified using a Thermal Conductivity Detector (TCD). Note: Oxygen is determined in a separate pyrolysis run over carbon black to form CO.

Alternative 2: Energy Dispersive X-Ray Fluorescence (EDXRF)

While EDXRF is excellent for heavier elements and metals, it is fundamentally limited for light elements (C, H, N, O) due to low fluorescence yields and high attenuation of low-energy X-rays. It cannot provide the ±0.3% accuracy required for API intermediate release.

Table 1: Comparison of CHNO Analytical Techniques
FeatureAutomated CHNS/O Analyzer (Dumas)Energy Dispersive X-Ray Fluorescence (EDXRF)
Mechanism High-temperature flash combustion with GC-TCDX-ray excitation and emission spectra analysis
Suitability for C, H, N, O Optimal (Gold Standard for organics)Poor (Low fluorescence yield for light elements)
Accuracy / Precision ± 0.3% absolute (meets pharmaceutical specs)> ± 2.0% (semi-quantitative for light elements)
Sample Prep Minimal (weighing into tin capsules)Minimal (pressed pellets or powder cups)
Destructive? YesNo

Part 2: Chlorine (Halogen) Quantification Alternatives

The presence of the 4-chlorobutyl moiety requires specific halogen cleavage and quantification.

Alternative 1: Combustion Ion Chromatography (CIC)

CIC is the modern, automated gold standard for organically bound halogens. The sample undergoes pyrohydrolytic combustion in an argon/oxygen atmosphere at 1000°C. The covalently bound chlorine is converted to hydrogen chloride (HCl) gas, which is absorbed into an aqueous solution and directly injected into an Ion Chromatograph (IC)[3]. This eliminates hazardous acid digestions and provides exceptional sensitivity[4].

Alternative 2: Schöninger Flask Combustion + Titration

The classical Schöninger method involves manually combusting the sample inside an oxygen-filled flask containing a platinum catalyst. The resulting gases are absorbed into a basic solution, and the chloride ions are quantified via argentometric titration[5]. While cost-effective, this method is labor-intensive, prone to human error, and lacks automation.

Table 2: Comparison of Chlorine Analytical Techniques
FeatureCombustion Ion Chromatography (CIC)Schöninger Flask + Titration
Mechanism Pyrohydrolysis (1000°C) followed by IC quantificationManual O₂ flask combustion followed by titration
Automation Fully automated (high throughput)Manual (labor-intensive)
Sensitivity (LOD) Sub-ppm (ng/L to µg/L range)High ppm to percentage range
Selectivity Excellent (chromatographic separation of halides)Susceptible to interferences (requires masking)
Safety High (enclosed furnace, no hazardous acids)Moderate (pressurized glass flask risk)

Part 3: Experimental Protocols (Self-Validating Systems)

As an Application Scientist, ensuring data integrity means building causality and self-validation directly into the workflow.

Protocol 1: CHN Determination via Flash Combustion

Causality & Validation: Tin capsules are used because their oxidation is highly exothermic, temporarily raising the local temperature to ~1800°C to ensure complete combustion of the indole ring. Silver wool is strictly required in the reduction tube; without it, the chlorine from the 4-chlorobutyl group would form Cl₂ or HCl gas, poisoning the GC column and skewing the TCD baseline[2].

  • System Preparation: Purge the analyzer with ultra-high purity Helium (carrier) and Oxygen (combustion). Set the combustion furnace to 1000°C and the reduction furnace (packed with Cu wire and Ag wool) to 650°C.

  • Calibration: Weigh 1.0, 2.0, and 3.0 mg of certified sulfanilamide standard into tin capsules. Run to generate a linear calibration curve (R² > 0.999).

  • Blank Validation: Run three empty tin capsules. The TCD response must return to baseline, confirming no atmospheric N₂ or moisture leaks.

  • Sample Analysis: Accurately weigh 2.0 mg of 3-(4-chlorobutyl)-1H-indole-5-carboxamide into a tin capsule. Fold tightly to exclude trapped air.

  • Combustion & Detection: Drop the sample into the reactor. Gases pass through the reduction/halogen trap, are separated by GC, and quantified by the TCD.

  • Acceptance Criteria: Triplicate analysis must yield results within ±0.3% of theoretical values (C: 62.28%, H: 6.03%, N: 11.17%).

Protocol 2: Chlorine Determination via Combustion Ion Chromatography (CIC)

Causality & Validation: Hydrated argon (pyrohydrolysis) is used instead of dry oxygen to provide the hydrogen necessary to convert all chlorine radicals into HCl gas, which is highly soluble in the aqueous absorber[3]. Tungsten oxide (WO₃) is added as an accelerator to prevent soot formation from the aromatic indole core.

  • System Preparation: Set the CIC inlet furnace to 900°C and the outlet furnace to 1000°C. Set Argon flow to 200 mL/min and Oxygen to 400 mL/min. Prepare the absorption tube with 18 MΩ deionized water containing 50 ppm H₂O₂.

  • Calibration: Inject 10, 20, and 50 ppm chloride liquid standards directly into the IC to calibrate the conductivity detector independently of the furnace.

  • Combustion Recovery Validation: Weigh 5.0 mg of 4-chlorobenzoic acid into a ceramic boat. Run through the CIC to ensure >98% recovery of theoretical chlorine, validating the combustion efficiency.

  • Sample Analysis: Weigh 5.0 mg of 3-(4-chlorobutyl)-1H-indole-5-carboxamide into a ceramic boat. Cover with WO₃ accelerator.

  • Absorption & IC Analysis: The sample is pushed into the furnace. Evolved HCl is swept into the absorption module. The resulting solution is automatically injected onto an anion-exchange IC column with a KOH gradient and suppressed conductivity detection.

  • Acceptance Criteria: The quantified Cl mass fraction must be 14.14% ± 0.3%.

Part 4: Mechanistic Workflows

CHNO_Workflow Sample Sample (C13H15ClN2O) Combustion Flash Combustion (1000°C, O2) Sample->Combustion Tin Capsule Reduction Reduction & Trap (Cu / Ag wool) Combustion->Reduction CO2, H2O, NOx, Cl2 GC GC Separation Reduction->GC CO2, H2O, N2 (Cl2 trapped by Ag) TCD TCD Detection GC->TCD Elution by N2, CO2, H2O Data Elemental % (C, H, N) TCD->Data Signal Integration

Workflow of CHNO flash combustion highlighting halogen trapping to prevent detector interference.

CIC_Workflow Sample Sample (C13H15ClN2O) Pyrolysis Pyrohydrolysis (Ar/O2 + H2O, 1000°C) Sample->Pyrolysis Ceramic Boat Absorber Gas Absorption (H2O2 / H2O) Pyrolysis->Absorber HCl (g) IC Ion Chromatography (Anion Exchange) Absorber->IC Cl- (aq) Conductivity Suppressed Conductivity IC->Conductivity Column Elution Data Chlorine % Quantification Conductivity->Data Peak Area

Combustion Ion Chromatography (CIC) workflow for the automated quantification of covalently bound Cl.

References

  • Title: CHNS-O determination in pharmaceutical products by flash combustion Source: VELP Scientifica URL: 2

  • Title: What is a CHNS Elemental Analyzer? Source: AZoM URL: 1

  • Title: Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances Source: ChemRxiv URL: 3

  • Title: Combustion Ion Chromatography (CIC) Source: EAG Laboratories URL: 4

  • Title: A Novel Strategy for the Synthesis of Amphiphilic and Thermoresponsive Poly(N-isopropylacrylamide)-b-Polystyrene Block Copolymers via ATRP (Schöninger flask method) Source: MDPI URL: 5

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(4-chlorobutyl)-1H-indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach 3-(4-chlorobutyl)-1H-indole-5-carboxamide not just as a standard laboratory reagent, but as a highly reactive pharmaceutical intermediate that demands rigorous operational discipline. This compound is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), and handling it requires a deep understanding of its physicochemical hazards to ensure absolute personnel safety.

Here is the authoritative, step-by-step logistical and safety guide for handling this compound, designed to establish a zero-exposure environment.

Risk Assessment & Hazard Causality

To design an effective safety protocol, we must first understand the causality of the hazard. 3-(4-chlorobutyl)-1H-indole-5-carboxamide presents a bifunctional risk profile:

  • Electrophilic Alkylating Hazard: The 4-chlorobutyl moiety is a primary alkyl halide. It acts as a potent electrophile capable of undergoing

    
     nucleophilic substitution. In biological systems, this means it can alkylate nucleophilic sites on proteins and DNA, presenting severe skin sensitization, irritant, and potential genotoxic/mutagenic risks [1].
    
  • Lipophilic Carrier Effect: The indole-5-carboxamide scaffold is highly lipophilic. This structural feature significantly enhances dermal penetration. If the compound breaches your primary barrier, the lipophilic core rapidly shuttles the reactive alkyl chloride through the stratum corneum and into systemic circulation.

Personal Protective Equipment (PPE) Selection

Generic laboratory PPE is insufficient for alkylating agents. The selection must be driven by the compound's specific properties, establishing an impenetrable barrier against both particulate inhalation and dermal permeation [2].

  • Hand Protection: Alkyl chlorides can slowly permeate standard latex or thin nitrile. Double-gloving is non-negotiable. The outer glove absorbs mechanical stress and initial chemical contact, while the inner glove remains a pristine, uncompromised barrier.

  • Respiratory Protection: Because this compound is typically handled as a solid powder, the primary inhalation risk is aerosolized dust during weighing and transfer. A NIOSH-approved particulate respirator is mandatory [3].

Quantitative PPE Specifications & Replacement Matrix
PPE CategorySpecification / StandardMaterialReplacement FrequencyCausality / Justification
Hand (Inner) ASTM D6978 (Haz. Drugs)Nitrile (≥4 mil)Every 60 mins or upon doffingPristine barrier against lipophilic permeation.
Hand (Outer) ASTM D6978 (Haz. Drugs)Nitrile (≥8 mil, extended cuff)Every 30 mins or post-contactAbsorbs mechanical stress and initial chemical contact.
Respiratory NIOSH N95, P100, or PAPRParticulate FilterDaily or upon breathing resistancePrevents inhalation of aerosolized alkylating dust.
Body ISO 16602 / Poly-coatedTyvek® or Polyethylene-coatedDaily or immediately upon splashPrevents particulate trapping; woven cotton is prohibited.
Eye/Face ANSI Z87.1 (D3 rating)PolycarbonateReusable (Decontaminate post-use)Seals orbital area from airborne dust and chemical splashes.

Operational Plan: Step-by-Step Handling Procedure

Trustworthiness in the lab relies on protocols that are self-validating. The following workflow ensures that if one containment layer fails, the next inherently prevents exposure.

Phase 1: Pre-Operation & Engineering Controls
  • Ventilation Verification: Ensure the Class II Biological Safety Cabinet (BSC) or externally exhausted chemical fume hood has a verified face velocity of 80–100 fpm. Never handle this powder on an open bench.

  • Workspace Preparation: Line the workspace with a disposable, plastic-backed absorbent bench pad to catch micro-spills.

  • Donning Sequence: Don PPE in the following strict order to prevent cross-contamination: Bouffant cap

    
     Shoe covers 
    
    
    
    Inner gloves
    
    
    Poly-coated gown
    
    
    Respirator
    
    
    Goggles
    
    
    Outer gloves (pulled securely over the gown cuffs).
Phase 2: Execution (Weighing & Transfer)
  • Static Mitigation: Use an anti-static gun (ionizer) on the weigh boat and spatula. Alkylating powders often hold a static charge, causing them to aerosolize unpredictably when disturbed by a spatula.

  • Weighing: Tare the analytical balance inside the fume hood. Transfer the solid using a designated, chemically inert spatula (e.g., PTFE-coated).

  • Solubilization: If preparing a solution, add the solvent (e.g., DMSO or DMF) directly to the pre-weighed vessel inside the hood. Cap the vessel tightly with a septum before removing it from the engineering control.

Phase 3: Post-Operation & Doffing
  • Decontamination: Wipe down the exterior of all sealed reaction vessels and the balance pan with a 10% sodium thiosulfate solution (see causality in Section 4), followed by 70% Isopropyl Alcohol (IPA).

  • Doffing Sequence: Remove outer gloves aseptically (turning them inside out) and discard. Remove the gown, then goggles, then respirator. Finally, remove the inner gloves and immediately wash hands thoroughly with soap and water.

Disposal & Spill Management Plan

Because 3-(4-chlorobutyl)-1H-indole-5-carboxamide is an alkylating agent, it must be chemically deactivated rather than simply wiped up.

Chemical Neutralization Causality: We utilize a 10% aqueous Sodium Thiosulfate (


) solution for decontamination. The thiosulfate ion (

) is a powerful, soft nucleophile that rapidly displaces the chloride via an

mechanism. This converts the hazardous alkyl chloride into a benign, water-soluble Bunte salt, permanently neutralizing the genotoxic hazard.

Spill Protocol:

  • Evacuate personnel from the immediate vicinity of the spill.

  • Don full spill-response PPE (including a PAPR if the spill exceeds 50g).

  • Cover the solid powder with absorbent pads lightly moistened with 10% sodium thiosulfate. Critical: Do not spray liquids directly onto the powder, as the pressure will aerosolize the chemical.

  • Allow 30 minutes of contact time for complete chemical neutralization.

  • Sweep the neutralized matrix into a rigid, sealable hazardous waste container using a disposable dustpan.

  • Label as "Chemically Deactivated Alkylating Waste" and route to Environmental Health and Safety (EHS) for high-temperature incineration.

Hazard Mitigation Workflow

HazardMitigation Hazard 3-(4-chlorobutyl)-1H-indole-5-carboxamide (Alkylating Agent) Inhalation Inhalation Risk (Aerosols/Dust) Hazard->Inhalation Airborne Dermal Dermal Exposure (Lipophilic Penetration) Hazard->Dermal Contact Ocular Ocular Exposure (Chemical Splash) Hazard->Ocular Splash Respirator NIOSH N95/P100 or PAPR Inhalation->Respirator Barrier Gloves Double Nitrile Gloves + Poly-coated Gown Dermal->Gloves Barrier Goggles Chemical Goggles + Face Shield Ocular->Goggles Barrier Safety Safe Operational Handling (Zero Exposure) Respirator->Safety Gloves->Safety Goggles->Safety

Hazard mitigation and PPE workflow for handling 3-(4-chlorobutyl)-1H-indole-5-carboxamide.

References

  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH)[Link][1]

  • ASHP Guidelines on Handling Hazardous Drugs American Society of Health-System Pharmacists (ASHP)[Link][2]

  • Respiratory Protection Guidance for Hazardous Drug Handling in Healthcare 3M Technical Bulletin / Infection Prevention Division[Link][3]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorobutyl)-1H-indole-5-carboxamide
Reactant of Route 2
3-(4-chlorobutyl)-1H-indole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.